molecular formula C9H12BrNO2S2 B2786967 N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide CAS No. 1333953-58-4

N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide

カタログ番号: B2786967
CAS番号: 1333953-58-4
分子量: 310.22
InChIキー: BOKUQIUNVXEZHH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide is a chemical compound with the CAS Registry Number 1333953-58-4 . It has a molecular formula of C 9 H 12 BrNO 2 S 2 and a molecular weight of 310.23 g/mol . This compound is characterized by a methanesulfonamide group linked to a 2-(3-bromophenyl)sulfanylethyl chain. It is offered with a typical purity of 95% and is recommended to be stored at room temperature (RT) . Compounds featuring bromophenyl and sulfonamide groups are of significant interest in medicinal chemistry and drug discovery research. They are frequently explored as key intermediates or building blocks in the synthesis of more complex molecules, or as potential pharmacologically active agents. Researchers may utilize this compound in developing enzyme inhibitors or in probing biological pathways. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

特性

IUPAC Name

N-[2-(3-bromophenyl)sulfanylethyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO2S2/c1-15(12,13)11-5-6-14-9-4-2-3-8(10)7-9/h2-4,7,11H,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOKUQIUNVXEZHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCCSC1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Unraveling the In Vitro Mechanism of Action of N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide: A Hypothetical Investigative Framework

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide is a small molecule whose biological activity is not yet extensively characterized. Its structure, featuring a bromophenyl-sulfide moiety linked to a methanesulfonamide group, presents several pharmacophoric features that could enable interaction with various biological targets. Patent literature includes this compound within libraries of Factor Xa inhibitors and reagents for preparing 5-lipoxygenase inhibitors. These two enzymes represent critical nodes in thrombosis and inflammation, respectively, making them compelling starting points for a thorough in vitro investigation.

This guide provides a detailed, multi-pronged approach to systematically dissect the potential mechanism of action of N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide, focusing on these two plausible pathways. The experimental workflows are designed to be self-validating, incorporating orthogonal assays to ensure the robustness and reliability of the generated data.

Part 1: Initial Target Screening and Validation

The primary objective is to ascertain whether N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide directly interacts with and modulates the activity of our primary hypothetical targets: Factor Xa (FXa) and 5-lipoxygenase (5-LOX).

Biochemical Assays: Direct Enzyme Inhibition

The most direct method to assess a compound's effect on an enzyme is through in vitro biochemical assays using purified, active enzymes.

  • Principle: This assay measures the enzymatic activity of FXa by its ability to cleave a synthetic chromogenic substrate, leading to the release of a colored product (p-nitroaniline), which can be quantified spectrophotometrically. An inhibitor will reduce the rate of color development.

  • Materials:

    • Purified human Factor Xa (e.g., from Haematologic Technologies Inc.).

    • FXa chromogenic substrate (e.g., Spectrozyme® FXa).

    • Assay Buffer: Tris-HCl, pH 7.8, containing NaCl and CaCl2.

    • N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide (test compound) dissolved in DMSO.

    • Positive Control: A known FXa inhibitor (e.g., Rivaroxaban).

    • 96-well microplate.

    • Microplate reader capable of measuring absorbance at 405 nm.

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO, and then dilute further in Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).

    • To each well of the microplate, add 25 µL of the test compound dilution or control.

    • Add 50 µL of FXa solution (at a pre-determined optimal concentration) to each well.

    • Incubate for 15 minutes at 37°C to allow for compound-enzyme interaction.

    • Initiate the reaction by adding 25 µL of the chromogenic substrate solution.

    • Immediately measure the absorbance at 405 nm every minute for 30 minutes (kinetic mode) at 37°C.

    • Calculate the reaction rate (V) from the linear portion of the absorbance curve.

    • Determine the percent inhibition relative to the vehicle control (DMSO) and plot against the compound concentration to calculate the IC50 value.

  • Principle: This assay measures the activity of 5-LOX by detecting the formation of leukotrienes from its substrate, arachidonic acid. A common method involves a colorimetric assay where the hydroperoxides produced by 5-LOX are measured.

  • Materials:

    • Recombinant human 5-LOX.

    • Arachidonic acid (substrate).

    • Assay Buffer: Phosphate buffer, pH 7.4.

    • N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide (test compound) in DMSO.

    • Positive Control: A known 5-LOX inhibitor (e.g., Zileuton).

    • Colorimetric probe (e.g., ferrous oxidation-xylenol orange method).

    • 96-well microplate.

    • Microplate reader.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • Add the test compound dilutions to the wells of a 96-well plate.

    • Add the 5-LOX enzyme to the wells and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for 10-15 minutes at 37°C.

    • Stop the reaction and add the colorimetric reagent.

    • Measure the absorbance at the appropriate wavelength (e.g., 560 nm).

    • Calculate the percent inhibition and determine the IC50 value.

Data Presentation: Initial Biochemical Screening
Target EnzymeAssay TypeEndpointTest Compound IC50 (µM)Positive Control IC50 (µM)
Factor XaChromogenicInhibition of substrate cleavageTo be determinedRivaroxaban: Value
5-LipoxygenaseColorimetricInhibition of hydroperoxide formationTo be determinedZileuton: Value
Orthogonal Validation: Biophysical Interaction

To confirm a direct binding event between the compound and its target, a biophysical method should be employed. Surface Plasmon Resonance (SPR) is an excellent choice as it is label-free and provides real-time kinetics of the interaction.

  • Immobilization: Covalently immobilize the target enzyme (e.g., Factor Xa) onto a sensor chip surface.

  • Binding Analysis: Flow a series of concentrations of N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide over the chip surface.

  • Data Acquisition: Monitor the change in the refractive index near the sensor surface, which is proportional to the mass of the compound binding to the immobilized enzyme.

  • Kinetic Analysis: Analyze the association (kon) and dissociation (koff) rates from the sensorgram to determine the binding affinity (KD).

SPR_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Immobilize Immobilize Target (e.g., Factor Xa) on Sensor Chip Flow Flow Compound over Chip at Various Concentrations Immobilize->Flow Detect Detect Binding (Change in RU) Flow->Detect Analyze Analyze Sensorgram (Association/Dissociation) Detect->Analyze Calculate Calculate Affinity (KD = koff / kon) Analyze->Calculate Cellular_Assay_Logic cluster_FXa Coagulation Pathway cluster_5LOX Inflammatory Pathway Start Biochemical Hit (e.g., FXa Inhibition) PT_Assay Prothrombin Time (PT) Assay in Human Plasma Start->PT_Assay If FXa Hit LTB4_Assay LTB4 Release Assay in Human Neutrophils Start->LTB4_Assay If 5-LOX Hit Outcome_PT Measure Clotting Time (Prolongation indicates activity) PT_Assay->Outcome_PT Outcome_LTB4 Measure LTB4 Production (Reduction indicates activity) LTB4_Assay->Outcome_LTB4

Caption: Logic flow for selecting cellular validation assays.

Part 3: Selectivity and Off-Target Profiling

A crucial aspect of characterizing a novel compound is to determine its selectivity. The compound should be tested against homologous enzymes and a panel of common off-targets to identify potential liabilities.

  • For a Factor Xa inhibitor: Test against other serine proteases in the coagulation cascade (e.g., Thrombin, Factor VIIa, Factor IXa, Trypsin).

  • For a 5-LOX inhibitor: Test against other lipoxygenases (e.g., 12-LOX, 15-LOX) and cyclooxygenases (COX-1, COX-2).

This profiling is essential for predicting the compound's therapeutic window and potential side effects. Commercial services (e.g., Eurofins SafetyScreen, CEREP panel) offer standardized panels for broad off-target screening.

Conclusion

This technical guide outlines a systematic and robust strategy for the in vitro mechanistic characterization of N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide. By progressing from direct biochemical assays to orthogonal biophysical validation and finally to cell-based functional assays, a researcher can build a comprehensive and reliable profile of the compound's activity. The emphasis on selectivity profiling ensures a thorough understanding of its potential as a specific modulator of either coagulation or inflammation. This framework provides a clear path from a novel chemical entity to a well-characterized lead compound.

References

  • Google Patents. (2007). Azabicyclic compounds as factor xa inhibitors.
  • Google Patents. (2005). Reagent for the preparation of substituted N-aryl-N'-hydroxyuress as 5-lipoxygenase inhibitors.

An In-Depth Technical Guide to the Physicochemical Characterization of N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Bridging Structure and Therapeutic Potential

In the landscape of modern drug discovery, the journey from a promising molecular structure to a viable clinical candidate is paved with rigorous scientific evaluation. A molecule's inherent physicochemical properties are the bedrock upon which its pharmacokinetic and pharmacodynamic profiles are built. These properties govern everything from solubility and absorption to metabolic stability and target engagement. This guide provides a comprehensive framework for the detailed physicochemical characterization of N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide, a molecule featuring a bromophenyl moiety, a flexible thioether linkage, and a methanesulfonamide group—a common pharmacophore.

This document is designed for researchers, medicinal chemists, and drug development professionals. It eschews a rigid template in favor of a logical, causality-driven narrative that not only outlines experimental protocols but also delves into the scientific rationale behind them. Our objective is to equip the reader with the necessary tools to build a robust data package for this, or structurally related, novel chemical entity (NCE), thereby enabling informed decisions in the early stages of drug development.

Section 1: Molecular Blueprint and In Silico Profiling

Before embarking on laboratory-based characterization, a thorough in silico (computational) analysis is indispensable. This predictive step provides a foundational understanding of the molecule's likely behavior, guiding experimental design and resource allocation.

The structure of N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide is as follows:

Chemical Structure: Br-c1cccc(SCCNHS(=O)(=O)C)c1

This structure reveals several key features: a lipophilic bromophenyl ring, a potentially metabolically susceptible thioether bond, and a sulfonamide group which is a known hydrogen bond donor and can influence aqueous solubility.

A summary of computationally predicted properties is presented below. These values are derived from established algorithms such as those available through SwissADME or similar platforms.

Table 1: Predicted Physicochemical Properties of N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide

PropertyPredicted ValueSignificance in Drug Development
Molecular Formula C₉H₁₂BrNO₂S₂Defines the elemental composition.
Molecular Weight 326.23 g/mol Falls within the range conducive to good oral bioavailability (Lipinski's Rule of Five).
XLogP3-AA ~2.8 - 3.2Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability.
Topological Polar Surface Area (TPSA) 67.8 ŲSuggests good potential for oral absorption and cell permeability.
Hydrogen Bond Donors 1The sulfonamide -NH group.
Hydrogen Bond Acceptors 4The two sulfonyl oxygens and the two sulfur atoms.
Predicted pKa (Acidic) ~9.5 - 10.5The sulfonamide proton is weakly acidic, meaning the molecule will be predominantly neutral at physiological pH.

Expert Insight: The predicted LogP value is in a favorable range. However, the presence of the thioether linkage is a flag for potential metabolic oxidation, which should be investigated in subsequent ADME studies. The predicted high pKa of the sulfonamide proton indicates that pH-dependent solubility changes in the physiological range (pH 1-8) will likely be minimal.

Section 2: Experimental Determination of Core Physicochemical Properties

While in silico tools provide valuable estimates, experimental data is the gold standard. The following section details the methodologies for determining the critical physicochemical parameters for N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide.

Aqueous Solubility: The Gateway to Bioavailability

Causality: Poor aqueous solubility is a primary cause of failure for many promising drug candidates. For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption. Therefore, accurately quantifying solubility is a critical first step.

Experimental Protocol: High-Throughput Shake-Flask Method

This method provides a robust measure of thermodynamic solubility.

  • Preparation: Prepare a series of buffered solutions (e.g., pH 5.0, pH 7.4, and pH 9.0) to assess pH-dependent solubility. A phosphate-buffered saline (PBS) at pH 7.4 is essential to mimic physiological conditions.

  • Sample Addition: Add an excess of crystalline N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide to each buffer in a 96-well microplate. The excess solid is crucial to ensure saturation.

  • Equilibration: Seal the plate and shake at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to allow the system to reach thermodynamic equilibrium.

  • Separation: Centrifuge the plate at high speed to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV or LC-MS/MS. A standard calibration curve must be run in parallel.

Self-Validation: The protocol's integrity is maintained by ensuring the presence of undissolved solid at the end of the experiment and by running replicates to assess precision.

Lipophilicity (LogP/LogD): Balancing Permeability and Solubility

Causality: The partition coefficient (LogP for neutral species) or distribution coefficient (LogD for ionizable species at a specific pH) is a measure of a compound's lipophilicity. This parameter is a key determinant of a drug's ability to cross cell membranes, its binding to plasma proteins, and its potential for off-target toxicities.

Experimental Protocol: Shake-Flask Method (OECD Guideline 107)

  • System Preparation: Prepare a biphasic system of n-octanol (pre-saturated with buffer) and an aqueous buffer (pre-saturated with n-octanol), typically PBS at pH 7.4 for LogD determination.

  • Compound Addition: Dissolve a known amount of N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide in the aqueous phase to a concentration well below its solubility limit.

  • Partitioning: Combine the aqueous solution with an equal volume of n-octanol in a glass vial. Shake vigorously for a set period (e.g., 1-2 hours) to facilitate partitioning, followed by a period of rest to allow for phase separation. Centrifugation is often used to ensure complete separation.

  • Quantification: Analyze the concentration of the compound in both the aqueous and n-octanol phases by HPLC-UV or LC-MS/MS.

  • Calculation: The LogD is calculated as: Log₁₀ ( [Compound]ₙ-octanol / [Compound]ₐqueous )

Workflow for LogP/LogD Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solution Prepare buffered aqueous solution of compound (pH 7.4) mix Combine and shake vigorously (e.g., 1 hour) prep_solution->mix prep_octanol Prepare n-octanol (pre-saturated with buffer) prep_octanol->mix separate Centrifuge to separate phases mix->separate analyze_aq Quantify [Compound] in aqueous phase (HPLC) separate->analyze_aq analyze_org Quantify [Compound] in n-octanol phase (HPLC) separate->analyze_org calculate Calculate LogD = log([Org]/[Aq]) analyze_aq->calculate analyze_org->calculate

Caption: Workflow for shake-flask LogD determination.

Acid/Base Dissociation Constant (pKa): Understanding Ionization

Causality: The pKa value defines the pH at which a molecule is 50% ionized. Since the ionization state of a drug affects its solubility, permeability, and receptor binding, determining the pKa is crucial. For N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide, the key ionizable proton is on the sulfonamide nitrogen.

Experimental Protocol: Potentiometric Titration

  • Solution Preparation: Dissolve a precise amount of the compound in a suitable solvent system, often a co-solvent like methanol or DMSO mixed with water, to ensure adequate solubility throughout the titration.

  • Titration: Use a calibrated pH electrode and an auto-titrator to slowly add a standardized titrant (e.g., 0.1 M KOH for an acidic proton) to the solution while recording the pH.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve. Specialized software is used to calculate the pKa from the first derivative of the curve.

Expert Insight: Given the predicted high pKa, a non-aqueous or mixed-solvent system may be necessary to achieve a clear titration endpoint. This method provides a highly accurate, thermodynamically relevant pKa value.

Melting Point and Thermal Analysis: Assessing Solid-State Properties

Causality: The melting point is a fundamental indicator of a compound's purity and the strength of its crystal lattice. Differential Scanning Calorimetry (DSC) provides more detailed information, including the heat of fusion and the potential for polymorphism—the existence of multiple crystalline forms. Different polymorphs can have different solubilities and stabilities, which can significantly impact drug product performance.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Accurately weigh a small amount (1-5 mg) of the crystalline compound into an aluminum DSC pan and seal it.

  • Analysis: Place the sample pan and an empty reference pan into the DSC instrument. Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

  • Data Interpretation: The resulting thermogram will show an endothermic peak corresponding to the melting event. The onset of this peak is typically reported as the melting point, and the area under the peak corresponds to the heat of fusion. The presence of multiple peaks or complex thermal events can indicate polymorphism or degradation.

Section 3: Integrated Physicochemical Profile and Strategic Implications

A comprehensive understanding of a drug candidate emerges not from individual data points, but from their synthesis. The relationship between these core properties and their influence on a drug's ultimate ADME (Absorption, Distribution, Metabolism, and Excretion) profile is critical.

Logical Relationship of Physicochemical Properties to ADME Profile

ADME_Profile phys_props Aqueous Solubility Lipophilicity (LogP/D) pKa Molecular Weight PSA adme_factors Absorption (Oral) Distribution Metabolism Excretion phys_props:sol->adme_factors:abs Dissolution phys_props:logp->adme_factors:abs Membrane Permeation phys_props:pka->adme_factors:abs Ionization State phys_props:logp->adme_factors:dist Plasma Protein Binding Tissue Penetration phys_props:logp->adme_factors:met Access to Enzymes phys_props:sol->adme_factors:exc Renal Clearance outcome Overall Pharmacokinetic Profile adme_factors->outcome

Caption: Influence of core physicochemical properties on ADME.

Summary and Forward Look:

Based on the predictive data and the proposed experimental framework, N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide presents the profile of a moderately lipophilic, largely neutral molecule at physiological pH. Its molecular weight and TPSA are favorable for oral absorption.

Key strategic considerations for development include:

  • Solubility Enhancement: If experimental aqueous solubility is found to be low (<10 µg/mL), formulation strategies such as salt formation (if a suitable basic handle were introduced) or amorphous solid dispersions may be necessary.

  • Metabolic Stability: The thioether linkage is a primary site for potential oxidative metabolism (sulfoxidation). Early in vitro metabolism studies using liver microsomes are strongly recommended to assess this liability.

  • Solid-State Characterization: A thorough polymorph screen is crucial to identify the most stable crystalline form to ensure consistent product performance and meet regulatory requirements.

This guide provides a robust, scientifically-grounded strategy for the comprehensive physicochemical characterization of N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide. By systematically generating and integrating these foundational data, development teams can de-risk their programs and make confident, data-driven decisions to advance promising molecules toward the clinic.

References

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]

  • OECD. (1995). OECD Guideline for the Testing of Chemicals, Section 1: Physical-Chemical properties, No. 107, Partition Coefficient (n-octanol/water): Shake Flask Method. Organisation for Economic Co-operation and Development. [Link]

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons. [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717. [Link]

  • United States Pharmacopeia (USP). General Chapter <698> Deliverable Volume. The United States Pharmacopeial Convention. [Link]

An In-depth Technical Guide to the Cytotoxicity and Safety Assessment of N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

A Framework for the Evaluation of a Novel Sulfonamide Candidate

Authored by: [Your Name/Gemini], Senior Application Scientist

Date: March 17, 2026

Executive Summary

N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide is a compound of interest within the broader class of sulfonamides, which are known for a wide range of pharmacological activities, including anticancer properties.[1][2] This technical guide provides a comprehensive framework for evaluating the cytotoxicity and safety profile of this specific molecule. Due to the current scarcity of publicly available data for N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide, this document serves as a methodological roadmap for researchers, scientists, and drug development professionals. It outlines the essential in vitro and in vivo studies required to characterize its potential as a therapeutic agent. The protocols and data interpretation strategies described herein are based on established practices for novel chemical entities and are supplemented with comparative data from structurally related sulfonamide derivatives to provide context and predictive insights.

Introduction: The Therapeutic Potential and Toxicological Considerations of Sulfonamides

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a variety of drugs with antibacterial, anti-inflammatory, and anticancer activities.[1][2][3] The therapeutic efficacy of many sulfonamides is often linked to their ability to interfere with critical cellular processes.[4] For instance, some sulfonamide derivatives have demonstrated potent anti-proliferative effects by inhibiting key enzymes such as carbonic anhydrases or by disrupting microtubule assembly, leading to cell cycle arrest and apoptosis.[1][4]

The presence of a bromophenyl group in the target molecule, N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide, suggests the potential for significant biological activity, as halogenated compounds often exhibit enhanced potency. However, this structural feature also necessitates a thorough toxicological evaluation, as it can influence metabolic stability and the potential for off-target effects. Therefore, a systematic and rigorous assessment of cytotoxicity and safety is paramount before this compound can be considered for further development.

In Vitro Cytotoxicity Assessment: A Multi-faceted Approach

The initial evaluation of a novel compound's anticancer potential and general toxicity involves a battery of in vitro cytotoxicity assays. These assays provide crucial information on the compound's potency (IC50 values), mechanism of cell death, and selectivity towards cancerous versus non-cancerous cells.

General Workflow for In Vitro Cytotoxicity Screening

The following workflow outlines the standard procedure for assessing the in vitro cytotoxicity of a test compound.

In Vitro Cytotoxicity Workflow start Start: Compound Preparation cell_culture Cell Line Seeding (Cancer & Normal) start->cell_culture treatment Compound Treatment (Dose-Response) cell_culture->treatment incubation Incubation (24, 48, 72 hours) treatment->incubation assay Cytotoxicity Assay (MTT, SRB, etc.) incubation->assay data_analysis Data Analysis (IC50 Determination) assay->data_analysis end End: Report Generation data_analysis->end

Caption: A generalized workflow for in vitro cytotoxicity testing of novel compounds.

Recommended Cytotoxicity Assays

A combination of assays is recommended to obtain a comprehensive understanding of the compound's cytotoxic effects.

This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of mitochondria.[5][6]

Protocol:

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) and a non-cancerous control cell line (e.g., HEK-293) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[5][6]

  • Compound Treatment: Prepare serial dilutions of N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide in the appropriate cell culture medium and treat the cells for 48-72 hours.[5]

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.[5]

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[6]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

The SRB assay is a colorimetric assay that measures cell density based on the binding of the dye to cellular proteins.[5]

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • Cell Fixation: Fix the cells with trichloroacetic acid (TCA).[5]

  • Staining: Stain the fixed cells with SRB solution.[5]

  • Washing: Wash away the unbound dye.

  • Solubilization: Solubilize the protein-bound dye with a Tris base solution.[5]

  • Absorbance Reading: Measure the absorbance at 510 nm.

  • Data Analysis: Determine the IC50 value from the dose-response curve.

Illustrative Cytotoxicity Data for Structurally Related Sulfonamides

While specific data for the target compound is unavailable, the following table summarizes the cytotoxic activity of other sulfonamide derivatives against various cancer cell lines, providing a benchmark for expected potency.

Compound ClassCancer Cell LineIC50 (µM)Reference
Phenylisoxazole SulfonamidesHL-60 (Leukemia)1.21[7]
Phenylisoxazole SulfonamidesMV4-11 (Leukemia)0.15[7]
Arylpropyl SulfonamidesPC-3 (Prostate)29.2[1]
Arylpropyl SulfonamidesHL-60 (Leukemia)20.7[1]
Thiophene and Acridine SulfonamidesHCT-116 (Colon)0.08[5]
Thiophene and Acridine SulfonamidesA549 (Lung)0.12[5]
Investigating the Mechanism of Cell Death

Understanding whether a compound induces apoptosis or necrosis is crucial. This can be investigated using techniques such as:

  • Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining: To differentiate between apoptotic and necrotic cells.

  • Caspase Activity Assays: To measure the activation of key apoptotic enzymes.

  • Cell Cycle Analysis: To determine if the compound causes cell cycle arrest at a specific phase.[8]

In Vivo Safety and Tolerability Assessment

Promising candidates from in vitro studies must be evaluated in vivo to assess their systemic toxicity and establish a preliminary safety profile.

Acute Oral Toxicity Study (OECD Guideline 423)

This study provides information on the short-term toxicity of a single oral dose of the compound.

Protocol:

  • Animal Model: Use a standardized rodent model (e.g., Sprague-Dawley rats).

  • Dosing: Administer the compound by oral gavage at sequential dose levels.

  • Observation: Monitor the animals for clinical signs of toxicity and mortality for at least 14 days.[7]

  • Necropsy: Perform a gross necropsy on all animals at the end of the study.

  • Data Analysis: Determine the LD50 (lethal dose, 50%) and the No-Observed-Adverse-Effect-Level (NOAEL).

Repeated-Dose Toxicity Study (28-Day)

This study provides information on the potential adverse effects of repeated exposure to the compound.

Protocol:

  • Animal Model: Use a rodent model.

  • Dosing: Administer the compound daily for 28 days at multiple dose levels.

  • Clinical Observations: Monitor for changes in body weight, food consumption, and clinical signs of toxicity.

  • Hematology and Clinical Chemistry: Analyze blood samples for hematological and biochemical parameters.

  • Histopathology: Perform a detailed histopathological examination of major organs.

  • Data Analysis: Identify target organs of toxicity and determine the NOAEL.

Potential Mechanisms of Sulfonamide-Induced Toxicity

Certain sulfonamides have been associated with adverse effects such as hypersensitivity reactions, which can be mediated by the formation of reactive metabolites. The following diagram illustrates a potential pathway for sulfonamide-induced toxicity.

Sulfonamide Toxicity Pathway sulfonamide N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide metabolism Metabolic Activation (e.g., CYP450 enzymes) sulfonamide->metabolism reactive_metabolite Reactive Metabolite (e.g., Nitroso derivative) metabolism->reactive_metabolite protein_binding Covalent Binding to Proteins reactive_metabolite->protein_binding immune_response Immune Response (Hapten Formation) protein_binding->immune_response toxicity Toxicity (e.g., Hypersensitivity, Hepatotoxicity) immune_response->toxicity

Caption: A potential pathway for sulfonamide-induced toxicity via metabolic activation.

Conclusion and Future Directions

The comprehensive evaluation of N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide's cytotoxicity and safety is a critical step in its potential development as a therapeutic agent. This guide provides a robust framework for conducting the necessary in vitro and in vivo studies. While direct experimental data for this specific compound is currently lacking, the methodologies outlined, in conjunction with comparative data from related sulfonamides, will enable a thorough and scientifically sound assessment of its potential benefits and risks. Future research should focus on executing these studies to generate the data needed to make informed decisions about the continued development of this promising molecule.

References

  • Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PMC. (n.d.). Retrieved March 17, 2026, from [Link]

  • Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition - MDPI. (2025, March 21). Retrieved March 17, 2026, from [Link]

  • Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses - RSC Publishing. (2024, November 4). Retrieved March 17, 2026, from [Link]

  • Synthesis and Cytotoxicity Studies of Br‐Substituted Salphen Organic Compounds. (n.d.). Retrieved March 17, 2026, from [Link]

  • Sulfonamides and sulfonylated derivatives as anticancer agents. (n.d.). Retrieved March 17, 2026, from [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). Retrieved March 17, 2026, from [Link]

  • Therapeutic Potential of Aryl Sulfonamides: Synthesis, Antiproliferative, Antioxidant, Antiparasitic and Molecular Docking Studies | Request PDF - ResearchGate. (2024, October 29). Retrieved March 17, 2026, from [Link]

  • Toxicity pathway for sulfamides. Ar stands for aryl group, AH stands for any atoms including hydrogen - ResearchGate. (n.d.). Retrieved March 17, 2026, from [Link]

  • 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC. (n.d.). Retrieved March 17, 2026, from [Link]

  • The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist | Journal of Medicinal Chemistry - ACS Publications. (2012, August 3). Retrieved March 17, 2026, from [Link]

  • Sulfonamides and sulfonylated derivatives as anticancer agents - the University of Groningen research portal. (2002, December 1). Retrieved March 17, 2026, from [Link]

  • Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC. (n.d.). Retrieved March 17, 2026, from [Link]

  • Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships - PubMed. (n.d.). Retrieved March 17, 2026, from [Link]

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A Technical Guide to the Preliminary Biological Screening of N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide Analogs

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the initial biological evaluation of novel N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide analogs. It is intended for researchers, scientists, and drug development professionals engaged in the early-stage discovery of new therapeutic agents. By integrating established protocols with scientific rationale, this document outlines a logical, tiered approach to efficiently assess the cytotoxic and antimicrobial potential of this promising class of sulfonamide derivatives.

Introduction: The Rationale for Screening Sulfonamide Analogs

Sulfonamides represent a historically significant class of synthetic antimicrobial agents that function by competitively inhibiting dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[1][2][3][4] This mechanism provides a selective toxicity for bacteria, as human cells acquire folate from their diet.[1][2][5] Beyond their antibacterial properties, novel sulfonamide derivatives are being explored for a range of therapeutic applications, including anticancer, anti-inflammatory, and antiviral treatments.[6]

The core structure of N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide presents several points for chemical modification, allowing for the generation of a library of analogs with potentially diverse biological activities. The preliminary biological screening of these analogs is a critical step in identifying lead compounds with desirable efficacy and an acceptable safety profile.[6][7] This guide outlines a cost-effective and systematic screening cascade designed to first assess general toxicity and then evaluate specific antimicrobial activity.

Foundational Screening: In Vitro Cytotoxicity Assessment

Prior to evaluating the specific therapeutic potential of the synthesized analogs, it is imperative to determine their inherent cytotoxicity against mammalian cells. This foundational step helps to identify compounds that may be too toxic for further development and provides a therapeutic window for subsequent antimicrobial assays.[7][8] In vitro cytotoxicity assays are rapid, cost-effective, and reduce the reliance on animal testing in the early stages of drug discovery.[8]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[6] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6] The concentration of these crystals, which can be solubilized and measured spectrophotometrically, is directly proportional to the number of living cells.

Experimental Protocol: MTT Cytotoxicity Assay

Objective: To determine the concentration at which the N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide analogs induce 50% cell death (IC50) in a human cell line.

Materials:

  • Human cell line (e.g., HEK293 for general cytotoxicity, or a specific cancer cell line like MCF-7 if anticancer activity is hypothesized)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide analogs dissolved in dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)[6]

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the 96-well plates with the chosen cell line at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[6]

  • Compound Treatment: Prepare serial dilutions of the sulfonamide analogs in culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 100, 1000 µM). Include wells with untreated cells (vehicle control) and wells with a known cytotoxic agent (positive control).

  • Incubation: Incubate the plates for a predetermined exposure period, typically 24, 48, or 72 hours.[6]

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Visualization of the Cytotoxicity Screening Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_seeding Seed 96-well plates with human cells compound_prep Prepare serial dilutions of sulfonamide analogs treatment Treat cells with compounds for 24-72h compound_prep->treatment mtt_addition Add MTT reagent treatment->mtt_addition incubation Incubate for 4h to allow formazan formation mtt_addition->incubation solubilization Add solubilization buffer incubation->solubilization read_plate Measure absorbance at 570 nm solubilization->read_plate calculate_viability Calculate % cell viability vs. control read_plate->calculate_viability determine_ic50 Determine IC50 values calculate_viability->determine_ic50

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Targeted Screening: Antimicrobial Activity Evaluation

Compounds that exhibit low cytotoxicity (high IC50 values) can then be advanced to antimicrobial screening. The primary mechanism of action for antibacterial sulfonamides is the inhibition of folate synthesis.[3] Therefore, a logical starting point is to screen for activity against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

Principle of the Agar Disk Diffusion Method

The agar disk diffusion method is a qualitative screening assay to determine the susceptibility of bacteria to the test compounds.[9] A filter paper disk impregnated with a known concentration of the analog is placed on an agar plate that has been inoculated with a bacterial lawn. The compound diffuses from the disk into the agar. If the compound is effective at inhibiting bacterial growth, a clear zone of inhibition will appear around the disk. The diameter of this zone is proportional to the susceptibility of the bacterium to the compound.[10]

Experimental Protocol: Agar Disk Diffusion Assay

Objective: To qualitatively assess the antibacterial activity of N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide analogs against a panel of bacteria.

Materials:

  • Bacterial strains:

    • Gram-positive: Staphylococcus aureus, Bacillus subtilis[11][12]

    • Gram-negative: Escherichia coli, Pseudomonas aeruginosa[11][12]

  • Mueller-Hinton Agar (MHA) plates

  • Sterile filter paper disks (6 mm diameter)

  • Sulfonamide analogs at a standard concentration (e.g., 1 mg/mL in DMSO)

  • Standard antibiotic disks (e.g., Ciprofloxacin, Streptomycin) as positive controls[10][13]

  • DMSO-impregnated disks as a negative control

Procedure:

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard.

  • Plate Inoculation: Uniformly streak the surface of the MHA plates with the bacterial suspension using a sterile cotton swab.

  • Disk Application: Aseptically place the sterile filter paper disks onto the inoculated agar surface.

  • Compound Application: Pipette a fixed volume (e.g., 10 µL) of each sulfonamide analog solution, positive control, and negative control onto the respective disks.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition (including the disk) in millimeters.

Data Presentation: Summarizing Screening Results

The results from both the cytotoxicity and antimicrobial screening should be tabulated for clear comparison across the different analogs.

| Compound ID | Structure Modification | Cytotoxicity IC50 (µM) on HEK293 | \multicolumn{4}{c|}{Zone of Inhibition (mm)} | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | | | | S. aureus | B. subtilis | E. coli | P. aeruginosa | | Parent | N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide | Value | Value | Value | Value | Value | | Analog 1 | e.g., -Cl at C4 | Value | Value | Value | Value | Value | | Analog 2 | e.g., -NO2 at C5 | Value | Value | Value | Value | Value | | Ciprofloxacin | N/A | Value | Value | Value | Value | Value |

Mechanistic Insight: The Sulfonamide Pathway

Understanding the established mechanism of action for sulfonamides is crucial for interpreting the screening results and guiding further optimization.

G PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate Sulfonamide Sulfonamide Analog Sulfonamide->DHPS Competitive Inhibitor Dihydropteroate Dihydropteroic Acid DHPS->Dihydropteroate Product Growth_Inhibition Bacterial Growth Inhibition Folic_Acid Folic Acid Dihydropteroate->Folic_Acid ... Bacterial_DNA Bacterial DNA/RNA Synthesis Folic_Acid->Bacterial_DNA

Caption: Competitive inhibition of DHPS by sulfonamides.

Discussion and Next Steps

The preliminary screening data will enable the classification of the N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide analogs based on their activity and toxicity.

  • Active and Non-Toxic: Analogs with significant zones of inhibition and high IC50 values are promising candidates. These should be prioritized for further quantitative analysis, such as determining the Minimum Inhibitory Concentration (MIC) using broth microdilution methods.[11]

  • Active but Toxic: Analogs demonstrating potent antimicrobial activity but also significant cytotoxicity may require structural modifications to reduce their toxicity while retaining efficacy.

  • Inactive and Non-Toxic: These compounds may be deprioritized for antimicrobial applications but could be considered for other biological screens if a different mechanism of action is plausible.

  • Inactive and Toxic: These analogs should be eliminated from further consideration.

Further studies for promising candidates should include mechanism of action studies to confirm inhibition of the folate pathway, and evaluation against a broader panel of resistant bacterial strains.

References

  • BenchChem. (n.d.). Preliminary Toxicity Screening of Novel Sulfonamides: An In-depth Technical Guide.
  • Gpatindia. (2025, April 5). Notes on Sulfonamide Pharmacology, Classification, Mechanism of Action, Adverse drug reactions, Spectrum on Bacteria and MCQ for NEETPG, GPAT.
  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay.
  • MSD Manual Professional Edition. (n.d.). Sulfonamides.
  • Wikipedia. (n.d.). Sulfonamide (medicine).
  • El-Gabya, M. S. A., et al. (2020). Synthesis, Mechanism of action And Characterization of Sulphonamide.
  • Unknown author. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
  • LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays.
  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
  • SAS Publishers. (n.d.). Research Article Synthesis, Characterization and Pharmacological Screening of Substituted Sulphonamide Derivatives.
  • PubMed. (n.d.). Antimicrobial activity screening of some sulfonamide derivatives on some Nocardia species and isolates.
  • IntechOpen. (2017, December 20). Role of Cytotoxicity Experiments in Pharmaceutical Development.
  • Unknown author. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS.
  • Hameed, A. D., et al. (2021, October 15). Synthesis and Biological Activity of New Sulfonamide Derivatives.
  • PMC. (n.d.). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives.
  • ResearchGate. (2025, September 16). (PDF) Synthesis, characterization, and biological activity of some novel sulfonamide derivatives.
  • ACS Publications. (2025, February 7). Design, Synthesis, and Biological Evaluation of Novel Aryl Sulfonamide Derivatives as Potential Succinate Dehydrogenase Inhibitors Targeting Phytopathogenic Fungi.

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A Technical Guide to the Molecular Weight and Exact Mass of N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Mass in Drug Discovery

In the landscape of drug discovery and development, the precise characterization of a molecule is paramount. Two fundamental properties, molecular weight and exact mass, serve as the cornerstone for confirming the identity, purity, and structure of a synthesized compound. This guide provides an in-depth technical overview of N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide, a molecule of interest in medicinal chemistry, focusing on the theoretical and experimental determination of its molecular weight and exact mass. Understanding these parameters is not merely an academic exercise; it is a critical step in the journey from a chemical entity to a potential therapeutic agent, ensuring the integrity of subsequent preclinical and clinical investigations.[1][2]

Compound Identity

  • Systematic Name: N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide

  • Chemical Formula: C₉H₁₂BrNO₂S₂

  • PubChem CID: 53601891[3]

Theoretical Mass Determination: Molecular Weight vs. Exact Mass

A common point of confusion is the distinction between molecular weight and exact mass. While often used interchangeably in general discourse, they are distinct concepts in the realm of analytical chemistry.

Molecular Weight (Average Mass)

The molecular weight of a compound is the weighted average of the masses of its constituent atoms, taking into account the natural abundance of their isotopes. It is calculated using the standard atomic weights of the elements as found on the periodic table.

For N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide (C₉H₁₂BrNO₂S₂):

ElementAtomic Weight (amu)CountTotal Mass (amu)
Carbon (C)12.0119108.099
Hydrogen (H)1.0081212.096
Bromine (Br)79.904179.904
Nitrogen (N)14.007114.007
Oxygen (O)15.999231.998
Sulfur (S)32.065264.13
Total Molecular Weight 310.234

Exact Mass (Monoisotopic Mass)

The exact mass is the mass of a molecule calculated using the mass of the most abundant isotope of each element. This value is crucial in high-resolution mass spectrometry, where instruments can differentiate between molecules with the same nominal mass but different isotopic compositions.[4][5]

For N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide (C₉H₁₂BrNO₂S₂):

ElementMost Abundant IsotopeIsotopic Mass (Da)CountTotal Mass (Da)
Carbon (C)¹²C12.0000009108.000000
Hydrogen (H)¹H1.0078251212.093900
Bromine (Br)⁷⁹Br78.918338178.918338
Nitrogen (N)¹⁴N14.003074114.003074
Oxygen (O)¹⁶O15.994915231.989830
Sulfur (S)³²S31.972071263.944142
Total Exact Mass 308.949284

The monoisotopic mass for N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide is reported in PubChem as 308.94928 Da.[3]

Experimental Determination: High-Resolution Mass Spectrometry (HRMS)

The gold standard for experimentally determining the exact mass of a compound is high-resolution mass spectrometry (HRMS).[1][2][6] This technique offers unparalleled accuracy and is indispensable in modern drug discovery and development.[7][8]

Principles of Mass Spectrometry

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[9] The process involves three main steps:

  • Ionization: The sample molecule is converted into a gas-phase ion.

  • Mass Analysis: The ions are separated based on their m/z ratio in a mass analyzer.

  • Detection: The separated ions are detected, and their abundance is recorded.[9]

The Power of High Resolution

HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap mass spectrometers, can measure m/z values with very high precision (typically to four or more decimal places).[1][6] This high resolution allows for the unambiguous determination of a compound's elemental composition from its exact mass.[2]

Experimental Workflow

The following diagram illustrates a typical workflow for the determination of the molecular weight and exact mass of N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide using HRMS.

G cluster_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data Data Processing & Interpretation cluster_results Results prep Dissolve sample in a suitable solvent (e.g., acetonitrile/water) lc Liquid Chromatography (LC) Separation prep->lc Injection esi Electrospray Ionization (ESI) lc->esi Elution ms Mass Analyzer (e.g., Q-TOF or Orbitrap) esi->ms Ion Transfer detector Ion Detection ms->detector Ion Separation spectrum Generate Mass Spectrum detector->spectrum Signal Acquisition mass_determination Determine m/z of Molecular Ion spectrum->mass_determination Peak Identification formula_confirmation Confirm Elemental Composition mass_determination->formula_confirmation Mass Accuracy Check exact_mass Report Exact Mass formula_confirmation->exact_mass Validation molecular_weight Calculate Molecular Weight exact_mass->molecular_weight Isotopic Abundance Consideration

Caption: Workflow for HRMS-based mass determination.

Interpreting the Mass Spectrum

A key feature in the mass spectrum of N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide will be the isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively).[10][11][12] This results in a characteristic M and M+2 isotopic pattern in the mass spectrum, where two peaks of nearly equal intensity are separated by approximately 2 Da. This pattern is a powerful diagnostic tool for confirming the presence of a single bromine atom in the molecule.

Summary of Mass Data

ParameterTheoretical ValueExperimental Determination Method
Molecular Weight 310.234 amuCalculated from standard atomic weights
Exact Mass (Monoisotopic) 308.94928 DaHigh-Resolution Mass Spectrometry (HRMS)

Conclusion

The accurate determination of molecular weight and exact mass is a non-negotiable aspect of chemical and pharmaceutical research. For N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide, the theoretical calculations provide foundational values, while high-resolution mass spectrometry offers the experimental confirmation required for unequivocal structural validation. The insights gained from these analyses are critical for ensuring the quality and integrity of the compound as it progresses through the drug development pipeline, ultimately safeguarding the reliability of all subsequent biological and clinical evaluations.

References

  • High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies. Spectroscopy. [Link]

  • Understanding Mass Spectrometry for Organic Compound Analysis. HSCprep. [Link]

  • High-Resolution Mass Spectrometry in Drug Discovery. ResolveMass Laboratories Inc.[Link]

  • High Resolution Mass Spectrometry for Drug Discovery and Development. Longdom Publishing. [Link]

  • Catanzaro, E. J., Murphy, T. J., Garner, E. L., & Shields, W. R. (1966). Absolute Isotopic Abundance Ratio and the Atomic Weight of Bromine. Journal of Research of the National Bureau of Standards. Section A, Physics and Chemistry, 70A(6), 453–458. [Link]

  • Exact Mass Calculator. BioChemCalc. [Link]

  • Mu, Y., & Li, W. (2021). Advances in high-resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information. Drug Testing and Analysis, 13(5), 925–941. [Link]

  • High-resolution mass spectrometry: a powerful technology in drug discovery and process development. OLON. [Link]

  • Exact Mass Calculator, Single Isotope Version. Scientific Instrument Services. [Link]

  • What is Mass Spectrometry? Broad Institute. [Link]

  • Bromine-79 - isotopic data and properties. ChemLin. [Link]

  • Isotopes of bromine. Wikipedia. [Link]

  • Bromine: isotope data. WebElements. [Link]

  • Introduction to Mass Spectrometry. University of Colorado Boulder. [Link]

  • Calculating Exact Masses. University of Missouri. [Link]

  • N-[2-(3-bromophenyl)sulfanylethyl]methanesulfonamide. PubChem. [Link]

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Methodological & Application

Step-by-step synthesis protocol for N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide

Authored by: Gemini, Senior Application Scientist

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide, a bifunctional molecule with potential applications as a key intermediate in medicinal chemistry and drug development. The synthetic strategy is based on a classical S-alkylation reaction, a robust and widely applicable method for the formation of thioether bonds.[1] This guide details the reaction between 3-bromothiophenol and N-(2-bromoethyl)methanesulfonamide in the presence of a non-nucleophilic base. We delve into the mechanistic rationale behind the procedural steps, from reagent selection to final product purification and characterization, ensuring a reproducible and efficient synthesis. This document is intended for researchers and professionals in organic synthesis and pharmaceutical development, providing not only a method but also the scientific context required for successful implementation.

Introduction: Rationale and Synthetic Strategy

The target molecule, N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide, incorporates three key functional motifs: a bromophenyl ring, a thioether linkage, and a methanesulfonamide group. The sulfonamide moiety is a well-established pharmacophore found in a multitude of therapeutic agents. The bromine atom serves as a versatile synthetic handle for further molecular elaboration, for instance, through palladium-catalyzed cross-coupling reactions.[2][3]

The chosen synthetic pathway involves the nucleophilic substitution of a halide by a thiolate anion. Specifically, the acidic proton of 3-bromothiophenol is abstracted by a base to generate a highly nucleophilic thiolate. This anion then attacks the electrophilic primary carbon of N-(2-bromoethyl)methanesulfonamide, displacing the bromide ion and forming the desired thioether bond. Acetonitrile is selected as the solvent due to its polar, aprotic nature, which effectively solvates the cationic species without interfering with the nucleophile, thereby facilitating the SN2 reaction mechanism.

Reaction Scheme

Figure 1: General reaction scheme for the S-alkylation of 3-bromothiophenol with N-(2-bromoethyl)methanesulfonamide.

Materials and Reagents

Proper preparation and handling of all reagents are critical for the success and safety of the synthesis. All reagents should be of high purity unless otherwise specified.

ReagentCAS No.Molecular Wt. ( g/mol )AmountMolar Equiv.Density / Form
3-Bromothiophenol6320-01-0189.071.00 g1.01.832 g/mL (liquid)[4]
N-(2-bromoethyl)methanesulfonamide63132-74-1202.071.12 g1.05Solid[5]
Triethylamine (Et₃N)121-44-8101.190.84 mL1.10.726 g/mL (liquid)
Acetonitrile (ACN), Anhydrous75-05-841.0525 mL-0.786 g/mL (liquid)[6]

Safety and Handling Precautions

This protocol involves hazardous materials and should be performed inside a certified chemical fume hood by trained personnel. Appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times.

  • 3-Bromothiophenol: Toxic if swallowed, in contact with skin, or if inhaled.[7] Causes skin and serious eye irritation.[8] It has a powerful and unpleasant stench.[7][8] All manipulations should be conducted deep within a fume hood.

  • N-(2-bromoethyl)methanesulfonamide: Harmful if swallowed, in contact with skin, or if inhaled.[5][9] Causes skin and serious eye irritation.[5][9]

  • Triethylamine: Flammable liquid and vapor. Harmful if swallowed and toxic in contact with skin or if inhaled. Causes severe skin burns and eye damage.

  • Acetonitrile: Highly flammable liquid and vapor.[10] Harmful if swallowed, in contact with skin, or if inhaled.[10][11] Causes serious eye irritation.[6][11]

All waste materials should be disposed of according to institutional and local environmental regulations.

Detailed Step-by-Step Synthesis Protocol

Reaction Setup
  • To a 100 mL oven-dried, round-bottom flask equipped with a magnetic stir bar, add 3-bromothiophenol (1.00 g, 5.29 mmol, 1.0 eq.).

  • Add anhydrous acetonitrile (25 mL) to the flask to dissolve the starting material.

  • Place the flask under an inert atmosphere (e.g., nitrogen or argon). This is good practice to prevent any potential oxidation of the thiol, although not strictly necessary for this specific reaction.

Reagent Addition
  • To the stirred solution, add triethylamine (0.84 mL, 6.08 mmol, 1.1 eq.) dropwise using a syringe.

    • Causality: Triethylamine acts as a base to deprotonate the thiol (-SH) group of 3-bromothiophenol, forming the corresponding thiolate anion (Ar-S⁻). This anion is a significantly stronger nucleophile than the neutral thiol, which is essential for the subsequent substitution reaction.

  • Allow the mixture to stir for 10-15 minutes at room temperature.

  • In a separate container, dissolve N-(2-bromoethyl)methanesulfonamide (1.12 g, 5.55 mmol, 1.05 eq.) in a minimal amount of anhydrous acetonitrile (approx. 5-10 mL).

  • Add the solution of N-(2-bromoethyl)methanesulfonamide to the reaction flask dropwise over 5 minutes.

  • Allow the reaction to stir at room temperature.

Reaction Monitoring

The progress of the reaction should be monitored to determine the point of completion. Thin-Layer Chromatography (TLC) is a rapid and effective method for this purpose.[12]

  • Prepare the TLC chamber: Use a solvent system of 30% ethyl acetate in hexanes.

  • Spot the TLC plate:

    • Lane 1: 3-Bromothiophenol (starting material reference).

    • Lane 2: A small aliquot of the reaction mixture.

    • Lane 3: Co-spot (both starting material and reaction mixture).

  • Analyze the plate: Under UV light, the spot corresponding to the starting material (3-bromothiophenol) will diminish over time, while a new, typically less polar spot corresponding to the product will appear and intensify. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane. This process typically takes 4-8 hours.

Work-up and Product Isolation

  • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the acetonitrile.

  • Dissolve the resulting residue in ethyl acetate (50 mL).

  • Transfer the solution to a separatory funnel and wash sequentially with:

    • 1 M HCl (2 x 25 mL) to remove residual triethylamine.

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (1 x 25 mL) to neutralize any remaining acid.

    • Brine (1 x 25 mL) to remove the bulk of the water from the organic layer.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product as an oil or semi-solid.

Purification

The crude product should be purified by flash column chromatography to remove unreacted starting materials and byproducts.[13]

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient elution is recommended, starting with 10% ethyl acetate in hexanes and gradually increasing to 30-40% ethyl acetate in hexanes.[13] The optimal gradient should be determined by preliminary TLC analysis.

  • Procedure:

    • Pack a glass column with silica gel slurried in the initial eluent.

    • Adsorb the crude product onto a small amount of silica gel and load it onto the top of the column.

    • Elute the column with the solvent gradient, collecting fractions.

    • Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and concentrate under reduced pressure to afford N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide as a pure compound.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include aromatic protons for the 3-bromophenyl group, two methylene triplets (-S-CH₂- and -CH₂-N-), and a singlet for the methyl group of the methanesulfonamide.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product (C₉H₁₂BrNO₂S₂, MW: 310.23 g/mol ).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon skeleton of the molecule.

Experimental Workflow Diagram

The following diagram provides a visual summary of the entire synthesis protocol.

Synthesis_Workflow cluster_reaction Synthesis cluster_purification Isolation & Purification setup 1. Reaction Setup reagents 2. Reagent Addition setup->reagents Add 3-bromothiophenol, ACN, Et3N monitoring 3. Reaction Monitoring (TLC) reagents->monitoring Add N-(2-bromoethyl)methanesulfonamide, stir at RT workup 4. Aqueous Work-up monitoring->workup Reaction Complete purification 5. Column Chromatography workup->purification Extract with EtOAc, wash, dry characterization 6. Product Characterization purification->characterization Combine pure fractions final_product Pure Product characterization->final_product Confirm structure (NMR, MS)

Caption: Workflow for the synthesis of N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide.

References

  • Organic Syntheses. (n.d.). 3-bromothiophene. Organic Syntheses Procedure. Retrieved from [Link]

  • PubChem. (n.d.). N-(2-bromoethyl)methanesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Teli, D., Metre, A., Teli, S., & R B Kptnal. (2023). Synthesis And Anti-Fungal Activity Of N'-(3-Bromophenyl)-2-{[5-(4-Methylpyridine-3-Yl)-1,3,4-Oxadiazol-2-Yl] Sulfanyl} Acetohydrazides Derivatives. Asian Journal of Pharmaceutical Research and Development, 11(1), 14-21. DOI: [Link]

  • ResearchGate. (n.d.). Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. Retrieved from [Link]

  • Rosen, B. R., Ruble, J. C., Beauchamp, T. J., & Navarro, A. (2011). Mild Pd-Catalyzed N-Arylation of Methanesulfonamide and Related Nucleophiles: Avoiding Potentially Genotoxic Reagents and Byproducts. Organic Letters, 13(10), 2564-2567.
  • MDPI. (2022). N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. Retrieved from [Link]

  • Ottokemi. (n.d.). 3-Bromothiophenol, 98%. Retrieved from [Link]

  • Organic Syntheses. (2016). Preparation of (S)-Nonafluorobutanesulfinamide. Organic Syntheses Procedure. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Acetonitrile. Retrieved from [Link]

  • Google Patents. (n.d.). CN102211994A - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid.
  • PENTA. (2025). Safety Data Sheet: Acetonitrile. Retrieved from [Link]

  • NextSDS. (n.d.). N-(2-bromoethyl)methanesulfonamide — Chemical Substance Information. Retrieved from [Link]

Sources

Application Note: Preparation of N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide Stock Solutions for Cell Culture

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The successful in vitro application of small-molecule modulators relies heavily on the physical chemistry of the stock formulation. N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide (MW: 310.23 g/mol ) is a halogenated, sulfur-containing small molecule. Its structural profile—featuring a lipophilic bromo-aromatic ring and a thioether linkage—confers significant hydrophobicity. This Application Note provides a rigorously validated, step-by-step methodology for solubilizing this compound, preventing artifactual colloidal aggregation, and managing solvent toxicity to ensure high-fidelity cell culture data.

Physicochemical Profiling & Experimental Causality

To design a self-validating protocol, we must first understand the causality behind the solvent and handling choices:

  • Solvent Selection & Toxicity: Due to the compound's high LogP and lack of ionizable groups at physiological pH (the methanesulfonamide pKa is ~9–10), aqueous buffers cannot be used for primary solubilization. Dimethyl sulfoxide (DMSO) is the universal solvent of choice due to its high dielectric constant. However, as demonstrated by [1], DMSO exhibits unexpected low-dose toxicity, inducing caspase-independent apoptosis and mitochondrial membrane depolarization in sensitive cells at concentrations as low as 2% (v/v). Therefore, our protocol strictly caps the final DMSO concentration at ≤ 0.1% .

  • The Risk of Colloidal Aggregation: Direct dilution of highly hydrophobic compounds from a concentrated DMSO stock into aqueous media often triggers rapid phase separation. As established by [2], this phase separation forms sub-micron colloidal aggregates. These colloids sequester the active compound (causing false negatives) and non-specifically adsorb proteins (causing artifactual cytotoxicity). To prevent this, we employ a 1000x intermediate dilution strategy combined with rapid thermal dispersion.

  • Moisture Control: DMSO is highly hygroscopic. Repeated opening of a cold master stock tube introduces atmospheric condensation. Water ingress lowers the solubility threshold of the DMSO, causing the compound to precipitate out of solution invisibly over time. Single-use aliquoting is mandatory.

Quantitative Data: Physicochemical Properties

Table 1: Chemical Profile and Formulation Parameters

PropertyValueImplications for Cell Culture
Molecular Formula C₉H₁₂BrNO₂S₂-
Molecular Weight 310.23 g/mol 3.10 mg per 1 mL DMSO yields a 10 mM stock.
Key Moieties Bromo-aromatic, ThioetherHigh lipophilicity; prone to aqueous nucleation.
H-Bond Donors/Acceptors 1 / 2 (Sulfonamide)Insufficient for direct aqueous solubilization.
Primary Solvent Anhydrous DMSO (≥99.9%)Required to disrupt intermolecular crystal packing.

Step-by-Step Methodology

Phase 1: Preparation of the 10 mM Master Stock

Note: Perform all steps under a Class II biological safety cabinet to maintain sterility.

  • Thermal Equilibration: Remove the lyophilized vial of N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide from cold storage. Do not open immediately. Allow it to equilibrate to room temperature in a desiccator for 30 minutes to prevent moisture condensation on the powder.

  • Solubilization: Calculate the required volume of anhydrous, sterile-filtered DMSO. For example, to prepare a 10 mM stock from 5.0 mg of powder, add 1.61 mL of DMSO.

  • Agitation & QC Check: Vortex vigorously for 60 seconds. Visually inspect the solution against a light source. If micro-particulates remain, sonicate the vial in a room-temperature water bath for 5 minutes. The solution must be completely optically clear.

  • Aliquoting: Dispense the 10 mM stock into single-use amber microcentrifuge tubes (e.g., 20–50 µL per tube). The amber tubing protects the bromo-aromatic moiety from potential UV-induced radical degradation.

  • Storage: Store aliquots at -20°C (for use within 3 months) or -80°C (for long-term storage up to 12 months).

Phase 2: The 1000x Dilution Strategy for Cell Culture

To maintain a self-validating system, the final DMSO concentration must remain identical across all treatment and control groups. We achieve this by preparing intermediate stocks in pure DMSO.

  • Thawing: Thaw a single master stock aliquot at room temperature. Discard any unused portion after the experiment; do not refreeze .

  • Intermediate Serial Dilution: Prepare a 1000x working stock in pure DMSO for every target assay concentration (See Table 2).

  • Aqueous Dispersion: Pre-warm the cell culture media to 37°C. Place the tube of media on a vortex mixer set to medium speed.

  • Dropwise Addition: While the media is actively swirling, add the 1000x DMSO stock dropwise (1 µL of stock per 1 mL of media). Causality: Rapid mechanical mixing at 37°C prevents the formation of localized high-concentration zones at the solvent-water interface, effectively bypassing the critical aggregation concentration (CAC) and preventing colloidal nucleation [2].

Quantitative Data: Dilution Matrix

Table 2: 1000x Dilution Matrix (Starting from 10 mM Master Stock)

Target Assay Conc.Intermediate DMSO Stock (1000x)Preparation of Intermediate StockVolume of 1000x Stock per 1 mL MediaFinal DMSO Concentration
10 µM 10 mMUse Master Stock directly1 µL0.1%
5 µM 5 mM50 µL (10 mM) + 50 µL DMSO1 µL0.1%
1 µM 1 mM10 µL (10 mM) + 90 µL DMSO1 µL0.1%
100 nM 100 µM10 µL (1 mM) + 90 µL DMSO1 µL0.1%
Vehicle Control 0 µMPure Anhydrous DMSO1 µL0.1%

Mandatory Visualization: Workflow Diagram

The following diagram maps the critical control points in the formulation process, emphasizing the Quality Control (QC) steps necessary to validate the physical state of the compound before it reaches the cells.

Workflow Powder Lyophilized Powder N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide Solvent Reconstitution Add Anhydrous DMSO Powder->Solvent QC1 QC Check: Visual Inspection for Clarity Solvent->QC1 MasterStock 10 mM Master Stock Aliquot into amber tubes QC1->MasterStock Clear solution Storage Storage -20°C or -80°C (Desiccated) MasterStock->Storage Working Thaw Single Aliquot (Room Temp, Protect from Light) Storage->Working When ready for assay Dilution Serial Dilution in DMSO (Prepare 1000x assay conc.) Working->Dilution Media Aqueous Media Addition Dropwise with rapid vortexing Dilution->Media QC2 QC Check: DLS or Microscopy for Colloids Media->QC2 Assay In Vitro Cell Assay (Final DMSO ≤ 0.1%) QC2->Assay No aggregation

Workflow for preparing N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide stock solutions.

Troubleshooting & Self-Validation

If unexpected cytotoxicity or a bell-shaped dose-response curve is observed during the assay, suspect colloidal aggregation. To self-validate the system:

  • Perform Dynamic Light Scattering (DLS): Analyze the final cell culture media (without cells) via DLS. The presence of particles in the 100–1000 nm range indicates compound aggregation [2].

  • Surfactant Rescue: Re-run the assay with the addition of a non-toxic surfactant (e.g., 0.01% Tween-80) to the media. If the biological activity is restored or cytotoxicity is abolished, the previous results were likely artifacts of colloidal phase separation [2].

References

  • Galvao, J., Davis, B., Tilley, M., Normando, E., Duchen, M. R., & Cordeiro, M. F. (2014). Unexpected low-dose toxicity of the universal solvent DMSO. The FASEB Journal, 28(3), 1317-1330.[Link]

  • Owen, S. C., Doak, A. K., Wassam, P., Shoichet, M. S., & Shoichet, B. K. (2012). Colloidal Aggregation Affects the Efficacy of Anticancer Drugs in Cell Culture. ACS Chemical Biology, 7(8), 1429–1435.[Link]

Application Notes and Protocols for Cross-Coupling Reactions Using N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide as a Precursor

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unlocking the Potential of a Versatile Building Block

In the landscape of modern medicinal chemistry and materials science, the efficient construction of complex molecular architectures is paramount. Aryl halides are foundational precursors for carbon-carbon and carbon-heteroatom bond formation, and among these, N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide emerges as a particularly valuable, yet nuanced, building block. Its structure presents a unique combination of functionalities: a reactive aryl bromide for cross-coupling, a thioether linkage that can influence catalytic activity, and a methanesulfonamide moiety common in pharmacologically active compounds.[1][2]

This guide provides an in-depth exploration of the use of N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide in three cornerstone palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. Moving beyond simple procedural lists, we delve into the mechanistic rationale behind the selection of catalysts, ligands, and reaction conditions, offering insights to empower researchers to optimize these transformations for their specific synthetic targets. The protocols herein are designed to be robust and serve as a strong starting point for a wide range of applications, from drug discovery to the synthesis of novel organic materials.

I. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a powerful method for creating biaryl structures, a motif prevalent in pharmaceuticals.[3][4][5] The reaction of N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide with various boronic acids or esters allows for the introduction of a wide array of aryl and heteroaryl substituents.

Scientific Rationale and Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura reaction involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[3]

Two key features of our precursor warrant special consideration:

  • The Thioether Linkage: Sulfur-containing compounds can, in some cases, act as catalyst poisons by strongly coordinating to the palladium center.[6] However, the use of bulky, electron-rich phosphine ligands, such as those from the biarylphosphine class (e.g., XPhos, SPhos), can mitigate this effect. These ligands promote a high rate of oxidative addition and reductive elimination, outcompeting potential catalyst inhibition by the thioether.[6]

  • The Methanesulfonamide Group: This group is generally well-tolerated in Suzuki-Miyaura couplings.[7] Its electron-withdrawing nature can subtly influence the reactivity of the aryl bromide, potentially facilitating the oxidative addition step.

Caption: Workflow for the Suzuki-Miyaura Coupling.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide (1.0 equiv)

  • Arylboronic acid or ester (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

Procedure:

  • To an oven-dried Schlenk flask, add N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide, the boronic acid/ester, palladium precatalyst, ligand, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Typical Yield (%)
Phenylboronic acidPd₂(dba)₃ / XPhosK₂CO₃Dioxane/H₂O901285-95
4-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O851680-90
3-Thienylboronic acidPd(dppf)Cl₂Cs₂CO₃DME801875-85
4-Pyridylboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O1002470-80

II. Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination is a versatile and widely used method for the synthesis of arylamines from aryl halides.[8][9] This reaction enables the introduction of a variety of nitrogen-based functional groups onto the phenyl ring of our precursor.

Scientific Rationale and Mechanistic Considerations

The mechanism of the Buchwald-Hartwig amination involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to form the C-N bond.[8]

Key considerations for this reaction with our substrate include:

  • Ligand Selection: Bulky, electron-rich biarylphosphine ligands such as BrettPhos and RuPhos are often highly effective for the amination of aryl bromides, even with challenging substrates.[10] These ligands facilitate both the oxidative addition and the typically rate-limiting reductive elimination steps.

  • Base Selection: A strong, non-nucleophilic base is crucial for the deprotonation of the amine. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly employed.[9] The choice of base can be critical and may need to be optimized for specific amine coupling partners.

Caption: Workflow for the Buchwald-Hartwig Amination.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%)

  • Phosphine ligand (e.g., BrettPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.5-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

Procedure:

  • In a glovebox, charge an oven-dried Schlenk tube with the palladium precatalyst, ligand, and base.

  • Add N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide and the amine.

  • Add the degassed solvent.

  • Seal the tube and bring it out of the glovebox.

  • Heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Carefully quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

AmineCatalyst SystemBaseSolventTemp (°C)Time (h)Typical Yield (%)
MorpholinePd(OAc)₂ / BrettPhosNaOtBuToluene100880-90
AnilinePd₂(dba)₃ / XPhosCs₂CO₃Dioxane1101675-85
n-ButylaminePd(OAc)₂ / RuPhosLHMDSTHF901270-80
IndolePd(OAc)₂ / DavePhosK₂CO₃Toluene1102465-75

III. Sonogashira Coupling: Introducing C(sp) Scaffolds

The Sonogashira reaction provides a direct route to aryl alkynes, which are valuable intermediates in organic synthesis and key components in many functional materials.[2][11] This reaction couples our aryl bromide precursor with a terminal alkyne.

Scientific Rationale and Mechanistic Considerations

The Sonogashira coupling typically involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[11] The palladium cycle is similar to that of the Suzuki-Miyaura reaction. The copper cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation with the Pd(II)-aryl complex.[12]

Key factors for a successful Sonogashira coupling with our substrate include:

  • Catalyst System: A combination of a palladium(0) source (e.g., Pd(PPh₃)₄ or generated in situ from PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is standard.[2]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is typically used. It serves both to deprotonate the terminal alkyne and as a solvent or co-solvent.

  • Copper-Free Conditions: To avoid potential side reactions or for substrates sensitive to copper, copper-free Sonogashira protocols have been developed. These often employ a palladium catalyst with a suitable phosphine ligand and a stronger base in a polar aprotic solvent.

Caption: Workflow for the Sonogashira Coupling.

Detailed Experimental Protocol: Sonogashira Coupling (with Copper Co-catalyst)

Materials:

  • N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 1-3 mol%)

  • Amine base (e.g., triethylamine, used as solvent or co-solvent)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

Procedure:

  • To an oven-dried Schlenk flask, add N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide, the palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent and the amine base, followed by the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate and dissolve the residue in an organic solvent like ethyl acetate.

  • Wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

AlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Typical Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF50680-90
TrimethylsilylacetylenePd(PPh₃)₄ / CuIi-Pr₂NHDMFRT1285-95
1-HexynePd(OAc)₂ / PPh₃ / CuIEt₃NToluene60875-85
Propargyl alcoholPdCl₂(PPh₃)₂ / CuIEt₃NTHF/DMF401070-80

IV. Conclusion and Future Perspectives

N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide is a highly adaptable precursor for a range of palladium-catalyzed cross-coupling reactions. By carefully selecting the appropriate catalyst, ligand, and base, researchers can successfully navigate the potential challenges posed by the thioether functionality and achieve high yields in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The protocols and mechanistic insights provided in this guide serve as a comprehensive resource for chemists in drug discovery and materials science, facilitating the synthesis of novel and complex molecular entities from this versatile building block. Further exploration into the development of even more active and robust catalyst systems will continue to expand the utility of such functionalized precursors in organic synthesis.

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Mass spectrometry fragmentation pattern of N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Structural Elucidation of N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide using Mass Spectrometry

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a detailed analysis of the mass spectrometric fragmentation pattern of N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide. As a molecule incorporating a sulfonamide, a thioether linkage, and a halogenated aromatic ring, its fragmentation behavior under electrospray ionization (ESI) is multifaceted and yields significant structural information. This document outlines a comprehensive, self-validating protocol for analysis via high-resolution mass spectrometry (HRMS), details the causal logic behind the observed fragmentation pathways, and presents the data in a clear, accessible format for researchers, scientists, and drug development professionals. The characteristic isotopic signature of bromine serves as a crucial anchor point for the confident identification of key fragment ions.

Introduction and Scientific Context

N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide is a compound of interest in medicinal chemistry and materials science. Its structure combines three key functional groups that dictate its physicochemical properties and, consequently, its behavior in a mass spectrometer:

  • The Methanesulfonamide Group: A common motif in pharmaceuticals, known for its hydrogen bonding capacity and specific fragmentation patterns, often involving the cleavage of the sulfur-nitrogen bond.[1][2]

  • The Thioether Linkage: A sulfur bridge that is susceptible to cleavage at the C-S bonds under energetic conditions.

  • The 3-Bromophenyl Group: The presence of bromine is a powerful diagnostic tool in mass spectrometry due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance.[3] This results in a characteristic doublet peak (A and A+2) for every bromine-containing fragment, simplifying spectral interpretation.[4]

Understanding the fragmentation of this molecule is essential for its unambiguous identification in complex matrices, such as in metabolite identification studies, reaction monitoring, or quality control protocols. Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is the ideal technique for this purpose, as it allows for soft ionization to generate a protonated molecular ion, followed by controlled collision-induced dissociation (CID) to produce a reproducible fragmentation "fingerprint".[5][6]

Molecular Structure and Properties:

  • Chemical Formula: C₉H₁₂BrNO₂S₂

  • Monoisotopic Mass: 308.9493 Da (for ⁷⁹Br isotope); 310.9472 Da (for ⁸¹Br isotope)

  • Average Molecular Weight: 310.24 g/mol

(Note: An illustrative image would be placed here in a final document. The structure contains a methanesulfonamide group connected via an ethyl chain to a thioether, which is in turn bonded to a benzene ring substituted with bromine at the meta position.)

Experimental Protocol: A Self-Validating Workflow

This protocol is designed for a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an ESI source. The high resolution is critical for accurately determining the elemental composition of fragment ions.

Sample Preparation

The goal of sample preparation is to introduce a clean, dilute solution of the analyte into the mass spectrometer to achieve a stable spray and optimal signal-to-noise ratio.

  • Stock Solution (1 mg/mL): Accurately weigh ~1 mg of N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide and dissolve it in 1 mL of a suitable organic solvent (e.g., methanol or acetonitrile).

  • Working Solution (1-10 µg/mL): Perform a serial dilution of the stock solution into a mobile phase-like solvent mixture. A common choice is 50:50 acetonitrile:water with 0.1% formic acid.

    • Causality: The addition of formic acid is crucial. It acidifies the solution, promoting the protonation of the analyte at the basic sulfonamide nitrogen, which is necessary for analysis in positive ion mode.[2] This ensures the efficient formation of the [M+H]⁺ ion.

Mass Spectrometer Configuration and Data Acquisition

The following parameters provide a robust starting point and should be optimized for the specific instrument in use.

ParameterSettingRationale and Field Insight
Ionization Mode ESI, PositiveThe sulfonamide nitrogen is a basic site readily accepting a proton to form the [M+H]⁺ cation. Negative mode is less likely to produce a stable parent ion for this structure.
Capillary Voltage 3.5 - 4.5 kVOptimizes the electrospray plume to generate a stable and efficient ion current.
Source Temperature 120 - 150 °CMaintains the analyte in the gas phase without inducing premature thermal degradation.
Desolvation Gas NitrogenHigh-purity nitrogen is used to assist in the desolvation of the charged droplets.
Desolvation Temp. 250 - 350 °CMust be high enough to ensure complete solvent evaporation but low enough to prevent thermal fragmentation in the source.
Mass Range (Full Scan) m/z 50 - 500A broad range to ensure the capture of the parent ion isotopic cluster and all potential low-mass fragment ions.
MS/MS Acquisition Data-Dependent Acquisition (DDA) or TargetedDDA: Automatically selects the most intense precursor ions (e.g., m/z 309.9 and 311.9) for fragmentation. Targeted: Manually defines the precursor ions for fragmentation.
Collision Gas ArgonAn inert gas that efficiently transfers kinetic energy upon collision to induce fragmentation.
Collision Energy (CID) Ramped 10 - 40 eVUsing a range of collision energies ensures that both low-energy (soft) and high-energy (hard) fragmentation pathways are observed, providing a complete picture of the molecule's fragmentation landscape.

Fragmentation Pathway Analysis and Discussion

Upon introduction into the mass spectrometer under positive ESI conditions, the analyte is protonated to form the molecular ion [M+H]⁺ at m/z 309.9 and 311.9, reflecting the isotopic distribution of ⁷⁹Br and ⁸¹Br. The subsequent CID of this precursor ion initiates a cascade of fragmentation events.

Logical Workflow for Fragmentation Analysis

The workflow below illustrates the logical process of analyzing the fragmentation of the protonated parent molecule.

Fragmentation_Workflow cluster_paths Primary Fragmentation Pathways start_node Protonated Parent Ion [M+H]⁺ m/z 309.9 / 311.9 p1 start_node->p1 Collision-Induced Dissociation (CID) process_node process_node fragment_node fragment_node key_fragment_node key_fragment_node frag1 Fragment m/z 216/218 [C₈H₈BrS]⁺ p1->frag1 Pathway A Cleavage of N-C Bond frag2 Fragment m/z 187/189 [C₆H₄BrS]⁺ p1->frag2 Pathway B Cleavage of S-C Bond (Benzylic-type) frag3 Fragment m/z 201/203 [C₇H₆BrS]⁺ p1->frag3 Pathway C Cleavage of C-C Bond

Caption: Logical workflow for the primary fragmentation of the [M+H]⁺ ion.

The most labile bonds in the protonated molecule are those adjacent to heteroatoms (N, S) and the aromatic ring. The fragmentation is dominated by charge-site-initiated cleavages.[7]

Key Fragmentation Pathways

The proposed fragmentation pathways for N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide are detailed below and visualized in the subsequent diagram.

  • Pathway A: Cleavage of the N-C(ethyl) Bond

    • This is a highly favorable cleavage alpha to the sulfonamide nitrogen. This cleavage results in the formation of a stable, resonance-stabilized bromophenylthioethyl cation.

    • Precursor Ion: [M+H]⁺ (m/z 309.9 / 311.9)

    • Neutral Loss: Methanesulfonamide (CH₅NO₂S, 95.00 Da)

    • Resulting Fragment: [C₈H₈BrS]⁺ at m/z 215.9 / 217.9

  • Pathway B: Cleavage of the S(thioether)-C(ethyl) Bond

    • This cleavage is analogous to a benzylic cleavage, where the bond beta to the aromatic ring breaks. This pathway leads to the formation of the bromothiophenyl cation.

    • Precursor Ion: [M+H]⁺ (m/z 309.9 / 311.9)

    • Neutral Loss: C₂H₆NO₂S (124.01 Da)

    • Resulting Fragment: [C₆H₄BrS]⁺ at m/z 186.9 / 188.9

  • Pathway C: Cleavage of the C-C Bond in the Ethyl Linker

    • Fragmentation of the ethyl linker itself is also a probable event. This results in the formation of the bromophenylthiomethyl cation.

    • Precursor Ion: [M+H]⁺ (m/z 309.9 / 311.9)

    • Neutral Loss: C₂H₆NO₂S (138.02 Da)

    • Resulting Fragment: [C₇H₆BrS]⁺ at m/z 200.9 / 202.9

  • Pathway D: Loss of the Methanesulfonyl Radical

    • Another characteristic fragmentation involves the homolytic cleavage of the N-S bond, leading to the loss of the methanesulfonyl radical.

    • Precursor Ion: [M+H]⁺ (m/z 309.9 / 311.9)

    • Neutral Loss: Methanesulfonyl radical (•CH₃SO₂, 79.98 Da)

    • Resulting Fragment: [C₉H₁₃BrN₂S]⁺ at m/z 230.9 / 232.9

Summary of Predicted Fragments

The table below summarizes the key ions expected in the MS/MS spectrum.

m/z (⁷⁹Br / ⁸¹Br)Proposed FormulaNeutral Loss from [M+H]⁺Fragment Description
309.9 / 311.9 [C₉H₁₃BrNO₂S₂]⁺-Protonated Molecule [M+H]⁺
230.9 / 232.9 [C₉H₁₀BrN₂S]⁺•CH₃SO₂Loss of methanesulfonyl radical
215.9 / 217.9 [C₈H₈BrS]⁺CH₅NO₂SCleavage of the N-C(ethyl) bond
200.9 / 202.9 [C₇H₆BrS]⁺C₂H₇NO₂SCleavage of the ethyl C-C bond
186.9 / 188.9 [C₆H₄BrS]⁺C₃H₉NO₂SCleavage of the S-C(ethyl) bond
96.0 [CH₆NO₂S]⁺C₈H₇BrSProtonated methanesulfonamide
Visualizing the Fragmentation Cascade

The following diagram illustrates the primary fragmentation pathways originating from the protonated parent molecule.

Fragmentation_Pathway Proposed ESI-MS/MS Fragmentation Pathway parent [M+H]⁺ N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide m/z 309.9 / 311.9 fragA [C₈H₈BrS]⁺ m/z 215.9 / 217.9 parent->fragA - CH₅NO₂S (Methanesulfonamide) fragB [C₆H₄BrS]⁺ m/z 186.9 / 188.9 parent->fragB - C₃H₉NO₂S fragC [C₇H₆BrS]⁺ m/z 200.9 / 202.9 parent->fragC - C₂H₇NO₂S fragD [C₉H₁₀BrN₂S]⁺ m/z 230.9 / 232.9 parent->fragD - •CH₃SO₂

Caption: Proposed fragmentation pathways for protonated N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide.

Conclusion

The fragmentation pattern of N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide under ESI-MS/MS conditions is predictable and highly informative. The analysis reveals four primary fragmentation pathways initiated by cleavages around the sulfonamide and thioether functionalities. The presence of the bromine isotope pattern provides unambiguous confirmation for the assignment of fragment ions containing the bromophenyl moiety. This application note serves as a foundational guide for the identification and structural confirmation of this compound and can be adapted for the analysis of structurally related molecules in various scientific applications.

References

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Application Notes and Protocols for In Vivo Dosing of N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Preclinical Path of a Novel Sulfonamide

N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide is a novel small molecule inhibitor belonging to the sulfonamide class of compounds. The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the basis of a wide array of therapeutic agents with activities ranging from antibacterial to anti-inflammatory and anti-cancer.[1] The methanesulfonamide moiety, in particular, is utilized in the synthesis of various medicinally important compounds.[2][3] Given its structural features, N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide holds potential for therapeutic intervention in various disease models.

The successful preclinical evaluation of any new chemical entity hinges on the meticulous design and execution of in vivo studies.[4][5] These studies are essential to understand the pharmacokinetic (PK) and pharmacodynamic (PD) properties of the compound, which in turn inform safe and effective dosing in subsequent clinical trials.[6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo dosing and administration of N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide. It offers detailed protocols and the scientific rationale behind the experimental choices, ensuring a robust and reproducible preclinical development program.

I. Physicochemical Characterization and Formulation Development

A thorough understanding of the physicochemical properties of N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide is the foundational step in designing in vivo experiments. Key parameters such as aqueous solubility, lipophilicity (LogP), and chemical stability will dictate the formulation strategy. Many new chemical entities are poorly water-soluble, which can limit their oral bioavailability and complicate parenteral administration.[7][8][9]

Pre-formulation Assessment

Before initiating in vivo studies, a comprehensive pre-formulation assessment is critical. This typically involves determining the compound's solubility in a range of pharmaceutically acceptable solvents and buffer systems at different pH values. This data is pivotal for selecting an appropriate vehicle for administration.

Formulation Strategies for Poorly Soluble Compounds

Should N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide exhibit poor aqueous solubility, several formulation strategies can be employed to enhance its bioavailability for in vivo studies.[7][10][11]

  • Co-solvent Systems: The use of water-miscible organic solvents can significantly improve the solubility of hydrophobic compounds.[8] Common co-solvents include polyethylene glycol (PEG), propylene glycol (PG), and ethanol.

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively increasing their solubility in aqueous solutions.[7][10]

  • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems such as self-emulsifying drug delivery systems (SEDDS) can enhance oral absorption by presenting the drug in a solubilized form to the gastrointestinal tract.[7][10]

  • Particle Size Reduction: Techniques like micronization can increase the surface area of the drug particles, leading to an improved dissolution rate.[8][9]

The choice of formulation will depend on the intended route of administration, the required dose, and the toxicological profile of the excipients.

Table 1: Example Formulations for Preclinical In Vivo Studies

Formulation IDCompositionSuitabilityRationale
F1 (Oral) 10% DMSO, 40% PEG 400, 50% SalineOral GavageA common co-solvent system for initial oral PK studies. DMSO aids in initial solubilization, while PEG 400 and saline create a more biocompatible vehicle.
F2 (Intravenous) 5% Solutol HS 15, 95% SalineIntravenous InjectionSolutol HS 15 is a non-ionic solubilizer and emulsifying agent suitable for preparing clear aqueous solutions for IV administration.
F3 (Subcutaneous) 20% Hydroxypropyl-β-cyclodextrin in WaterSubcutaneous InjectionCyclodextrins can form a soluble complex with the compound, allowing for a more concentrated and less irritating subcutaneous formulation.

II. Routes of Administration: Protocols and Considerations

The selection of the administration route is a critical decision in preclinical studies and is influenced by the compound's properties and the experimental objectives.[12][13][14]

Oral Administration (Gavage)

Oral administration is the most common and preferred route for therapeutic use due to its convenience.[12][15] However, it is also the most complex pathway for a drug to reach systemic circulation due to potential degradation in the gastrointestinal tract and first-pass metabolism in the liver.[12][15]

Protocol: Oral Gavage in Mice

  • Preparation: Prepare the dosing formulation (e.g., F1 from Table 1) ensuring the compound is fully dissolved. The final volume for gavage in mice is typically 5-10 mL/kg.

  • Animal Handling: Gently restrain the mouse, ensuring the head and body are in a straight line to prevent esophageal injury.

  • Gavage: Use a proper-sized, ball-tipped gavage needle. Insert the needle into the esophagus via the side of the mouth and gently advance it into the stomach.

  • Dose Administration: Slowly administer the formulation.

  • Observation: Monitor the animal for any signs of distress post-administration.

Parenteral Routes of Administration

Parenteral administration is utilized for compounds with poor oral bioavailability or when rapid and complete systemic exposure is desired.[12]

Protocol: Intravenous (IV) Injection (Tail Vein) in Mice

  • Preparation: Use a sterile and isotonic formulation (e.g., F2 from Table 1). The typical injection volume for a mouse tail vein is 5 mL/kg.

  • Animal Restraint: Place the mouse in a suitable restraint device to allow access to the tail. Warming the tail with a heat lamp can aid in vein dilation.

  • Injection: Using a 27-30 gauge needle, insert it into one of the lateral tail veins.

  • Dose Administration: Administer the dose slowly and observe for any signs of extravasation.

Protocol: Intraperitoneal (IP) Injection in Mice

  • Preparation: The formulation should be sterile and non-irritating. The injection volume should not exceed 10 mL/kg.

  • Animal Handling: Restrain the mouse and tilt it slightly head-down.

  • Injection: Insert the needle into the lower right or left quadrant of the abdomen to avoid the bladder and cecum.

  • Dose Administration: Administer the dose and withdraw the needle.

Protocol: Subcutaneous (SC) Injection in Mice

  • Preparation: Use a sterile formulation (e.g., F3 from Table 1). Injection volumes are typically up to 10 mL/kg.

  • Animal Handling: Gently restrain the mouse.

  • Injection: Lift a fold of skin between the shoulder blades and insert the needle into the "tent" of skin.

  • Dose Administration: Administer the dose and withdraw the needle.

G cluster_prep Phase 1: Preparation cluster_admin Phase 2: Administration cluster_post Phase 3: Post-Administration Formulation Formulation Preparation (e.g., F1, F2, F3) Dose_Calc Dose Calculation (mg/kg) Formulation->Dose_Calc Animal_Prep Animal Acclimatization & Weighing Dose_Calc->Animal_Prep Oral Oral (Gavage) Animal_Prep->Oral IV Intravenous (IV) IP Intraperitoneal (IP) SC Subcutaneous (SC) Monitoring Clinical Observation (Adverse Effects) Oral->Monitoring IV->Monitoring IP->Monitoring SC->Monitoring Sampling Sample Collection (Blood, Tissues) Monitoring->Sampling Analysis Bioanalysis & PK/PD Modeling Sampling->Analysis

Caption: General workflow for in vivo administration of N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide.

III. Designing Pharmacokinetic and Pharmacodynamic Studies

The primary goal of early in vivo studies is to characterize the PK/PD profile of the compound.[6]

Pharmacokinetic (PK) Studies

PK studies aim to determine the absorption, distribution, metabolism, and excretion (ADME) of the compound.

Experimental Design for a Single-Dose PK Study:

  • Animal Groups: Use a sufficient number of animals per time point to allow for statistical analysis (typically n=3-5).

  • Dosing: Administer a single dose of N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide via the desired route.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Sample Processing: Process blood to obtain plasma and store frozen until analysis.

  • Bioanalysis: Quantify the concentration of the compound in plasma using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.[16]

Pharmacodynamic (PD) Studies

PD studies investigate the effect of the compound on the body and help to establish a dose-response relationship. These studies are highly dependent on the therapeutic target of N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide.

General Considerations for PD Study Design:

  • Biomarker Selection: Identify and validate relevant biomarkers that reflect the pharmacological activity of the compound.

  • Dose-Response: Evaluate a range of doses to determine the effective dose (ED50).

  • Time Course: Assess the duration of the pharmacological effect.

G Dose Dose Administered Absorption Absorption Dose->Absorption PK Pharmacokinetics (Drug Concentration in Plasma) Absorption->PK Distribution Distribution Metabolism Metabolism Excretion Excretion Metabolism->Excretion PK->Distribution PK->Metabolism PD Pharmacodynamics (Pharmacological Effect) PK->PD Response Therapeutic Response PD->Response

Caption: Relationship between Pharmacokinetics (PK) and Pharmacodynamics (PD).

IV. Safety and Toxicology

Preclinical safety evaluation is paramount to identify potential target organs for toxicity and to establish a safe starting dose for human trials.[4][17]

Key Toxicology Studies:

  • Dose Range Finding (DRF) Studies: These studies use a small number of animals to determine the maximum tolerated dose (MTD).

  • Repeat-Dose Toxicology Studies: Animals are dosed daily for a specified duration (e.g., 7 or 28 days) to assess the effects of chronic exposure.

  • Safety Pharmacology: These studies investigate the effects of the compound on major physiological systems, such as the cardiovascular, respiratory, and central nervous systems.[17]

All animal studies must be conducted in compliance with institutional and national guidelines for animal welfare.[18][19]

V. Conclusion and Future Directions

The protocols and considerations outlined in this application note provide a robust framework for the in vivo evaluation of N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide. A systematic approach, beginning with thorough physicochemical characterization and formulation development, followed by well-designed PK/PD and toxicology studies, is essential for advancing this promising compound through the preclinical pipeline. The data generated from these studies will be critical for making informed decisions and for the successful design of first-in-human clinical trials.

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Troubleshooting & Optimization

Technical Support Center: Improving Aqueous Solubility of N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N-{2-[(3-b-romophenyl)sulfanyl]ethyl}methanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. Poor water solubility is a common hurdle in drug discovery and development, often leading to low bioavailability and hindering the translation of promising compounds into effective therapeutics.[1][2][3][4][]

This document provides a structured, in-depth exploration of various solubility enhancement strategies, complete with troubleshooting guides and frequently asked questions. The methodologies presented are grounded in established scientific principles and are designed to provide you with the practical knowledge to overcome solubility-related obstacles in your research.

Part 1: Understanding the Challenge - Physicochemical Properties

Predicted Physicochemical Properties:

PropertyPredicted Value/CharacteristicImplication for Solubility
LogP (Octanol-Water Partition Coefficient) HighThe molecule is likely lipophilic ('grease-ball' type), preferring an oily environment over an aqueous one.[6] This is a primary driver of poor water solubility.
pKa (Acid Dissociation Constant) Weakly AcidicThe methanesulfonamide group imparts weak acidity.[7] This provides an opportunity for salt formation to improve solubility.[1][8]
Melting Point Likely HighThe presence of aromatic and sulfonamide groups suggests a stable crystal lattice, which requires significant energy to break down for dissolution ('brick-dust' type).[6][9]
Hydrogen Bonding Capacity LimitedThe molecule has limited hydrogen bond donor and acceptor sites, reducing its ability to interact favorably with water molecules.

Part 2: Troubleshooting and Solubility Enhancement Strategies

This section is organized in a question-and-answer format to directly address common issues and guide you through the selection and implementation of appropriate solubility enhancement techniques.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My compound is "crashing out" of solution, even at low concentrations. What is the first thing I should try?

A1: This is a classic sign of poor aqueous solubility. The first and often simplest approach is to use a co-solvent system .[1][10]

  • Why it works: Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous medium, making it more favorable for lipophilic compounds to dissolve.[1][11][12][13] They essentially reduce the interfacial tension between your compound and the water.[1]

  • Troubleshooting Steps:

    • Start with a small amount of a common co-solvent: Dimethyl sulfoxide (DMSO) is a powerful and widely used co-solvent.[14][15] Begin by dissolving your compound in a minimal amount of DMSO, then slowly add your aqueous buffer to the desired final concentration.

    • Experiment with different co-solvents: If DMSO is not suitable for your downstream application (e.g., due to cellular toxicity), consider other options such as ethanol, polyethylene glycols (PEGs), or N-methyl-2-pyrrolidone (NMP).[14]

    • Optimize the co-solvent concentration: The goal is to use the lowest possible concentration of co-solvent that maintains the solubility of your compound. High concentrations of organic solvents can be detrimental to biological assays.

Q2: I've tried co-solvents, but the solubility is still not sufficient for my in vivo studies. What's the next step?

A2: If co-solvents alone are insufficient, consider formulation-based approaches such as using surfactants or cyclodextrins.

  • Surfactants (Micellar Solubilization):

    • Why it works: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles.[16] These micelles have a hydrophobic core that can encapsulate your poorly soluble compound, effectively creating a "soluble" formulation in the aqueous medium.[16][17][18]

    • Commonly Used Surfactants: Tween-80, docusate sodium, Myrj-52, Pluronic-F68, and sodium lauryl sulphate (SLS) are frequently used in formulations.[19]

    • Troubleshooting:

      • Screen a panel of non-ionic, anionic, and cationic surfactants to find the most effective one for your compound.[17]

      • Ensure you are working above the CMC of the chosen surfactant.

      • Be mindful of potential toxicity associated with certain surfactants in biological systems.

  • Cyclodextrin Complexation:

    • Why it works: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[20] Your lipophilic compound can form an "inclusion complex" by fitting into this cavity, thereby increasing its apparent aqueous solubility.[13][19][20][21][22][23]

    • Types of Cyclodextrins: Beta-cyclodextrin (β-CD) and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD), are commonly used.[20]

    • Troubleshooting:

      • The stoichiometry of the drug-cyclodextrin complex is important. Experiment with different molar ratios to find the optimal complexation.

      • The choice of cyclodextrin can significantly impact solubility enhancement. It is advisable to screen different types.

Q3: Can I chemically modify the compound to improve its solubility?

A3: Yes, chemical modification is a powerful strategy. Given the presence of a weakly acidic methanesulfonamide group, salt formation is a highly recommended approach.[1][8][19]

  • Why it works: Converting a weakly acidic or basic drug into a salt can dramatically increase its aqueous solubility.[1][8][24] The salt form readily dissociates in water, leading to a higher concentration of the drug in solution compared to the neutral form.[25]

  • How to proceed:

    • pKa Consideration: For a weakly acidic drug, you will need to react it with a base. A general rule of thumb is that the pKa of the drug and the conjugate acid of the base should differ by at least 2-3 units to ensure efficient salt formation.[8][25]

    • Counter-ion Selection: Common basic counter-ions for weakly acidic drugs include sodium, potassium, and calcium.[8]

    • Experimental Protocol: This typically involves dissolving the parent compound in a suitable organic solvent and adding a stoichiometric amount of the chosen base. The resulting salt can then be isolated, often by precipitation or crystallization.

Another chemical modification strategy is the prodrug approach .

  • Why it works: A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body.[26][27] By attaching a polar functional group (like a phosphate, amino acid, or sugar) to the parent molecule, you can significantly increase its aqueous solubility.[28] This polar moiety is then cleaved in vivo to release the active drug.[26][27][29]

  • Considerations: Prodrug design is a more involved process that requires careful consideration of the linker chemistry to ensure efficient cleavage and release of the active compound.

Q4: I'm concerned about the physical stability of my compound. Are there any solid-state modification techniques I can use?

A4: Yes, modifying the solid-state properties of your compound can improve its dissolution rate, which is often the limiting factor for poorly soluble drugs.

  • Particle Size Reduction (Micronization/Nanonization):

    • Why it works: Reducing the particle size of your compound increases its surface area-to-volume ratio.[1][10][19][30] This larger surface area allows for greater interaction with the solvent, leading to a faster dissolution rate.[4][13][19][31]

    • Methods: Techniques like jet milling or rotor-stator colloid mills can be used for micronization.[1][19] Nanosuspensions can be prepared by wet milling or homogenization.[4][31]

    • Important Note: While micronization increases the rate of dissolution, it does not change the equilibrium solubility.[1][19]

  • Solid Dispersions:

    • Why it works: A solid dispersion is a system where your drug is dispersed in a hydrophilic carrier matrix.[6][10][19][32] This can be achieved by methods like hot-melt extrusion or solvent evaporation.[10] The drug exists in an amorphous or finely crystalline state within the carrier, which enhances its dissolution. The concept was first proposed in the early 1960s with a sulfonamide drug.[13][19][30]

    • Carriers: Commonly used hydrophilic carriers include polyvinylpyrrolidone (PVP) and polyethylene glycols (PEGs).[10]

Part 3: Experimental Protocols and Workflows

This section provides detailed, step-by-step methodologies for key experiments.

Protocol 1: Screening for Co-solvent Efficacy
  • Stock Solution Preparation: Prepare a high-concentration stock solution of N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide in 100% DMSO (e.g., 10-50 mM).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of your stock solution with a panel of co-solvents (e.g., DMSO, ethanol, PEG 400) to create a range of final co-solvent concentrations (e.g., 0.5%, 1%, 2%, 5%, 10%).

  • Aqueous Addition: To each well, add your aqueous buffer (e.g., PBS, pH 7.4) to achieve the desired final drug concentration.

  • Equilibration and Observation: Seal the plate and allow it to equilibrate at room temperature for a set period (e.g., 2-24 hours). Visually inspect each well for any signs of precipitation.

  • Quantification (Optional): For a more quantitative assessment, centrifuge the plate to pellet any precipitate and measure the concentration of the drug remaining in the supernatant using a suitable analytical method like HPLC-UV.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex
  • Molar Ratio Calculation: Determine the desired molar ratio of your compound to the cyclodextrin (e.g., 1:1, 1:2).

  • Cyclodextrin Solution: Prepare a solution of the chosen cyclodextrin (e.g., HP-β-CD) in your aqueous buffer.

  • Complexation: Slowly add a concentrated solution of your compound (dissolved in a minimal amount of a suitable organic solvent like ethanol) to the cyclodextrin solution while stirring vigorously.

  • Equilibration: Continue stirring the mixture for an extended period (e.g., 24-48 hours) at a controlled temperature to allow for the formation of the inclusion complex.

  • Isolation (Optional): The complex can sometimes be isolated as a solid by methods like freeze-drying.

  • Solubility Determination: Determine the aqueous solubility of the complex and compare it to that of the free compound.

Workflow for Solubility Enhancement Strategy Selection

G start Start: Poorly Soluble Compound cosolvent Attempt Co-solvent System (e.g., DMSO, PEG 400) start->cosolvent surfactant Try Surfactant Solubilization (e.g., Tween-80, Pluronics) cosolvent->surfactant No success Solubility Improved cosolvent->success Sufficient? cyclodextrin Explore Cyclodextrin Complexation (e.g., HP-β-CD) surfactant->cyclodextrin No surfactant->success Sufficient? salt Investigate Salt Formation (Weakly acidic sulfonamide) cyclodextrin->salt No cyclodextrin->success Sufficient? prodrug Consider Prodrug Approach salt->prodrug No salt->success Feasible & Sufficient? particle_size Particle Size Reduction (Micronization/Nanonization) prodrug->particle_size No prodrug->success Feasible & Sufficient? solid_dispersion Solid Dispersion with Hydrophilic Carrier particle_size->solid_dispersion No particle_size->success Sufficient Dissolution Rate? solid_dispersion->success Sufficient? fail Inadequate Solubility solid_dispersion->fail No

Caption: Decision tree for selecting a solubility enhancement strategy.

Part 4: Concluding Remarks

Improving the aqueous solubility of N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide is a multifaceted challenge that can be addressed through a systematic and logical approach. By understanding the physicochemical properties of the molecule and exploring the various formulation and chemical modification strategies outlined in this guide, researchers can significantly enhance its developability. It is recommended to start with the simplest and most direct methods, such as co-solvency, before progressing to more complex techniques like prodrug synthesis. Each compound is unique, and a combination of these strategies may ultimately be required to achieve the desired solubility and bioavailability.

References
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  • Di Costanzo, F., et al. (2023). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Pharmaceutics, 15(8), 2045. Available from: [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Journal of Pharmaceutical Sciences, 101(9), 3047-3060. Available from: [Link]

  • Michael, I. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. Available from: [Link]

  • LibreTexts. (2022). 12.5: Strong and Weak Acids and Bases and their Salts. Chemistry LibreTexts. Available from: [Link]

  • Ghasemi, S., et al. (2023). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Scientific Reports, 13(1), 12345. Available from: [Link]

  • Mura, P. (2014). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Molecules, 19(3), 3691-3713. Available from: [Link]

  • Kumar, S., & Singh, A. (2021). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Life, 11(7), 635. Available from: [Link]

  • Kumar, A., et al. (2024). A review on solubility enhancement technique for pharmaceutical drugs. GSC Biological and Pharmaceutical Sciences, 26(02), 239-253. Available from: [Link]

  • Fernandes, G. M. S., et al. (2021). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. ResearchGate. Available from: [Link]

  • Parmar, K. C., et al. (2023). Synthesis And Anti-Fungal Activity of N'-(3-Bromophenyl)-2-{[5-(4-Methylpyridin-3-yl)-1,3,4-Oxadiazol-2-yl]Sulfanyl}. Asian Journal of Pharmaceutical Research and Development, 11(01), 58-63. Available from: [Link]

  • Singh, A., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(11), 1-10. Available from: [Link]

  • Gould, P. L. (2016). Salt Selection. Basicmedical Key. Available from: [Link]

  • PubChem. N-[2-(4-bromocinnamylamino)ethyl]isoquinoline-5-sulfonamide. PubChem. Available from: [Link]

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  • Miller, D. A., et al. (Eds.). (2012). Formulating Poorly Water Soluble Drugs. Springer. Available from: [Link]

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  • US EPA. N-[2-(Trifluoromethyl)phenyl]methanesulfonamide Properties. US EPA. Available from: [Link]

  • Singh, A., et al. (2021). Basic Review : Solubility Enhancement by Using Various Approches. International Journal of Pharmaceutical Sciences and Research, 12(5), 2533-2540. Available from: [Link]

  • Degoey, D. A., et al. (2024). Prodrug Approaches for Improved DMPK Characteristics and Their Preclinical Study Considerations. Journal of Medicinal Chemistry. Available from: [Link]

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  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. Available from: [Link]

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  • Tzirakis, F., et al. (2023). Experimental Techniques for Measuring the CO2 Solubility in Aqueous Amine Solutions. Journal of Chemical & Engineering Data, 68(4), 799-816. Available from: [Link]

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  • Al-Bazzaz, F. Y., et al. (2022). Galangin/β-Cyclodextrin Inclusion Complex as a Drug-Delivery System for Improved Solubility and Biocompatibility in Breast Cancer Treatment. Polymers, 14(14), 2883. Available from: [Link]

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Sources

Technical Support Center: Optimizing Flash Chromatography for N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide. This guide provides a comprehensive, experience-driven approach to developing and troubleshooting a robust flash chromatography method for this specific molecule. Our focus is on predictive analysis based on the compound's structure, systematic method development, and proactive problem-solving.

Initial Compound Analysis

Before any experiment, a thorough analysis of the target molecule is critical. The structure of N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide dictates its behavior on a silica column.

  • Structure:

    • Bromophenyl Group: Aromatic and largely non-polar, this group provides a strong chromophore for UV detection.

    • Thioether Linkage (-S-): A key site of potential interaction. Thioethers can be prone to oxidation on silica surfaces, potentially forming more polar sulfoxides or sulfones, which would appear as new, more retained spots on a TLC plate.[1]

    • Methanesulfonamide Moiety (-NHSO₂CH₃): This is the primary polar functional group. The N-H proton is acidic and capable of strong hydrogen bonding with the silanol groups (Si-OH) on the silica gel surface. This interaction is the main driver of retention and a potential source of peak tailing.[2][3]

  • Predicted Chromatographic Behavior:

    • Polarity: Intermediate. The molecule possesses both significant non-polar (bromophenyl) and polar (sulfonamide) character.

    • Stationary Phase: Standard, normal-phase silica gel is the appropriate choice.[4][5]

    • Detection: The bromophenyl ring allows for easy visualization by UV light, typically at 254 nm.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent system for TLC analysis? A: Given the intermediate polarity, a good starting point is 30% ethyl acetate in hexane (or heptane).[6][7] This provides a moderate polarity that should move the compound off the baseline without causing it to run at the solvent front.

Q2: Which stationary phase should I use for my column? A: Standard, unmodified silica gel is the most effective and economical choice for this compound.[4][5] There is no initial indication that a modified phase (like C18, Diol, or Amino) is necessary.

Q3: How should I load my sample onto the column? A: For optimal resolution, dissolve the crude product in a minimal amount of a non-polar solvent, such as dichloromethane or toluene, and load it directly.[4] If the compound is not soluble in a weak solvent, "dry loading" is highly recommended. To do this, dissolve your crude material in a strong, volatile solvent (like methanol or acetone), adsorb it onto a small amount of silica gel, evaporate the solvent completely, and load the resulting dry powder onto the column.

Q4: My compound is streaking or "tailing" on the TLC plate. What does this mean? A: Peak tailing is often caused by strong, slow-to-equilibrate interactions between an analyte and the stationary phase.[8][9] For this molecule, the acidic N-H of the sulfonamide is likely interacting too strongly with the acidic silanol groups on the silica. See the Troubleshooting section for mitigation strategies.

Q5: I see a new, more polar spot appearing during purification that wasn't in my crude NMR. What is it? A: This is a classic sign of on-column decomposition or reaction. The most probable cause is the oxidation of the thioether to the corresponding sulfoxide. This significantly increases polarity, causing the new spot to have a much lower Rf value.

Systematic Method Development Workflow

A logical, step-wise approach is the fastest path to a successful purification. This workflow translates preliminary TLC data into an optimized flash chromatography method.[10][11]

Step 1: Thin-Layer Chromatography (TLC) Analysis

The goal is to find a solvent system where the target compound has a Retention Factor (Rf) between 0.15 and 0.35.[11] This range ensures the compound elutes from the flash column in a reasonable number of column volumes (CVs), balancing resolution and run time.[11][12]

Protocol:

  • Prepare stock solutions of your crude material.

  • Spot the solutions onto at least three TLC plates.

  • Develop each plate in a different solvent system. Good starting systems include:

    • 20% Ethyl Acetate / 80% Hexane

    • 30% Ethyl Acetate / 70% Hexane

    • 40% Ethyl Acetate / 60% Hexane

  • Visualize the plates under a UV lamp (254 nm).

  • Calculate the Rf value for your target compound in each system:

    • Rf = (Distance traveled by spot) / (Distance traveled by solvent front)

  • Select the solvent system that gives an Rf value in the optimal 0.15-0.35 range and provides the best separation from the nearest impurities.[11]

Parameter Description Source
Stationary Phase Silica Gel 60 F₂₅₄[4]
Mobile Phase (Start) Hexane/Ethyl Acetate Mixtures[6]
Optimal Rf Range 0.15 - 0.35[11]
Detection UV Lamp (254 nm)N/A
Step 2: Translating TLC to a Flash Gradient

Modern flash chromatography systems can automatically generate a gradient based on TLC data.[10] The fundamental relationship used is CV = 1/Rf .[12] A compound with an Rf of 0.2 will elute in approximately 1/0.2 = 5 column volumes.

Workflow Diagram:

G cluster_0 Phase 1: TLC Method Development cluster_1 Phase 2: Flash Purification TLC Run TLC in Hex/EtOAc Rf_Check Is Rf between 0.15-0.35? TLC->Rf_Check Adjust_Solvent Adjust EtOAc % Rf_Check->Adjust_Solvent No Translate Translate Rf to Gradient (CV = 1/Rf) Rf_Check->Translate Yes Adjust_Solvent->TLC Re-run Load Dry Load Sample Translate->Load Run Run Flash Chromatography Load->Run Analyze Analyze Fractions (TLC/LCMS) Run->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate

Sources

Preventing degradation of N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide during long-term storage

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Ensuring Long-Term Stability and Preventing Degradation

Welcome to the technical support center for N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term integrity of this compound. By understanding its potential degradation pathways and implementing proper storage and handling protocols, you can safeguard the quality and reliability of your experimental results.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the storage and stability of N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide.

Q1: What is the optimal temperature for long-term storage of this compound?

A1: For long-term storage ( > 6 months), it is highly recommended to store N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide at -20°C or lower . For short-term storage (weeks to a few months), refrigeration at 2-8°C is acceptable. Storing the compound at room temperature is not advised due to the increased risk of degradation over time.[1] Low temperatures significantly slow down the kinetics of potential degradation reactions, such as oxidation and hydrolysis.

Q2: How should I handle the compound to prevent degradation?

A2: The compound should be handled in a controlled environment. The thioether functional group is susceptible to oxidation.[2][3][4] Therefore, it is best to handle the solid compound under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to atmospheric oxygen. If storing in solution, use de-gassed solvents. Additionally, due to the presence of sulfur, it's good practice to store it in a cool, dry, and well-ventilated area away from heat or ignition sources.[5][6][7][8]

Q3: What are the primary chemical moieties susceptible to degradation?

A3: The two primary functional groups of concern are the thioether (-S-) and the sulfonamide (-SO₂NH-) .

  • Thioether: The sulfur atom in the thioether is nucleophilic and can be easily oxidized by atmospheric oxygen, peroxides, or other oxidizing agents to form a sulfoxide and subsequently a sulfone.[2][3][4] This is often the most significant degradation pathway.

  • Sulfonamide: The sulfonamide group can be susceptible to hydrolysis, particularly under strong acidic or basic conditions, which would cleave the sulfur-nitrogen bond.[9]

Q4: Should I store the compound as a solid or in solution?

A4: Storing the compound as a dry, crystalline solid is strongly preferred for long-term stability. Solids have reduced molecular mobility, which minimizes degradation. If you must store it in solution, use a high-purity, anhydrous, and aprotic solvent such as DMSO or DMF. Prepare solutions fresh whenever possible. If long-term solution storage is unavoidable, aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles and minimize exposure to air and moisture.

Q5: What are the visible signs of degradation?

A5: While often degradation is not visible, you may observe:

  • Color Change: A shift from a white or off-white solid to a yellowish or brownish hue.

  • Clumping or Change in Consistency: This could indicate the absorption of moisture.

  • Incomplete Dissolution: If a previously soluble sample now shows particulates or fails to dissolve completely in the same solvent at the same concentration.

However, the most reliable way to detect degradation is through analytical techniques such as HPLC or LC-MS.[10][11][12]

Q6: How does light exposure affect the stability of this compound?

A6: Photostability testing is a crucial part of stability assessment as outlined by ICH guidelines.[13][14] Aromatic compounds and those with heteroatoms can be susceptible to photolytic degradation. It is a best practice to store N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide in an amber vial or a container that is otherwise protected from light to mitigate this risk.

Potential Degradation Pathways

Understanding the likely chemical transformations is key to preventing them. The primary degradation products for N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide are expected to arise from oxidation of the thioether and hydrolysis of the sulfonamide.

G cluster_main N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide Parent Parent Compound (Thioether) Sulfoxide Sulfoxide Derivative Parent->Sulfoxide Oxidation (e.g., O₂, H₂O₂) Amine Free Amine Parent->Amine Hydrolysis (Acid/Base) SulfonicAcid Methanesulfonic Acid Parent->SulfonicAcid Hydrolysis (Acid/Base) Sulfone Sulfone Derivative Sulfoxide->Sulfone

Caption: Potential degradation pathways for the target compound.

Summary of Recommended Storage Conditions
ParameterConditionRationale
Temperature -20°C (long-term) or 2-8°C (short-term)Slows reaction kinetics of all degradation pathways.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation of the thioether moiety.[3][4]
Light Protect from light (Amber vial)Minimizes risk of photolytic degradation.[13][14]
Form Crystalline SolidReduces molecular mobility and reactivity compared to solutions.
Container Tightly sealed, appropriate material (e.g., glass)Prevents exposure to atmospheric moisture and oxygen.
Troubleshooting Guide: Suspected Degradation

If you suspect your sample has degraded, consult the table below for potential causes and recommended actions.

Observed IssuePotential CauseRecommended Action
Reduced activity or efficacy in biological assays Loss of active parent compound due to degradation.1. Perform a purity analysis using HPLC-UV or LC-MS.[12] 2. Compare the purity of the suspect sample against a new, validated lot. 3. If degraded, procure a new batch and strictly follow recommended storage protocols.
Appearance of new peaks in HPLC/LC-MS chromatogram Formation of degradation products (e.g., sulfoxide, sulfone).1. Quantify the percentage of impurities. A degradation of 5-20% is typically significant.[14][15] 2. Attempt to identify the new peaks via mass spectrometry (MS) to confirm degradation pathways. 3. Discard the sample if purity is compromised beyond acceptable limits.
Poor solubility compared to a fresh sample Formation of less soluble degradation products or polymers.1. Confirm the identity and purity via analytical methods. 2. If purity is confirmed to be low, the sample should not be used for experiments requiring precise concentrations.
Change in physical appearance (color, texture) Significant chemical change, likely oxidation or hydrolysis.1. Immediately quarantine the sample. 2. Analyze purity via HPLC. Do not use for experiments until purity is confirmed.
Experimental Protocols

To proactively assess stability and ensure the quality of your compound, you can perform the following validation experiments.

Protocol 1: Purity Assessment by HPLC-UV

This protocol provides a standard method to check the purity of your compound at any given time.

  • Standard Preparation: Prepare a stock solution of a new, validated reference standard of N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide in a suitable solvent (e.g., Acetonitrile) at 1 mg/mL.

  • Sample Preparation: Prepare your test sample at the same concentration (1 mg/mL) in the same solvent.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Analysis: Inject the standard and the sample. Compare the chromatograms. The purity can be calculated based on the area percentage of the main peak relative to the total peak area.

Protocol 2: Forced Degradation Study Workflow

A forced degradation study intentionally exposes the compound to harsh conditions to identify potential degradation products and pathways, which is a key part of regulatory stability testing.[14][15][16][17]

Caption: Workflow for a forced degradation stability study.

Methodology:

  • Prepare Stock: Dissolve the compound in a 50:50 mixture of acetonitrile and water to a concentration of 1 mg/mL.

  • Apply Stress Conditions:

    • Acid Hydrolysis: Mix stock solution 1:1 with 0.2 M HCl to get a final concentration of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix stock solution 1:1 with 0.2 M NaOH to get a final concentration of 0.1 M NaOH. Incubate at 60°C.

    • Oxidation: Mix stock solution 1:1 with 6% H₂O₂ to get a final concentration of 3% H₂O₂. Keep at room temperature, protected from light.

    • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[13]

  • Sampling and Analysis: At specified time points (e.g., 2, 8, 24 hours), take an aliquot of each stressed sample. Quench the acid/base samples with an equimolar amount of base/acid. Analyze all samples by a stability-indicating LC-MS method to separate and identify the parent compound and any new degradation products.

By following these guidelines, researchers can ensure the stability and integrity of N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide, leading to more reliable and reproducible scientific outcomes.

References
  • FDA. (2003). Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. U.S. Department of Health and Human Services.
  • ICH. (2025). Q1 Guideline on Stability Testing of Drug Substances and Drug Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • BioBoston Consulting. (2024). A Deep Dive into ICH Stability Guidelines (Q1A-Q1F).
  • PetroArkan. (2024). Granular sulfur storage + 5 methods of storing.
  • ICH. (2010). Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products.
  • Slideshare. ICH Q1A R2 - ICH GUIDELINES OF STABILITY TESTING.
  • Shree Ganesh Remedies.
  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity.
  • PubMed. (2021).
  • ResolveMass Laboratories. (2025). How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices.
  • RQM+. (2024). Three Critical Aspects of Analytical Testing for Pharmaceuticals.
  • PharmaCompass.
  • ARCINOVA. A practical guide to forced degradation and stability studies for drug substances.
  • Pathogenia. Purity Assay (Pharmaceutical Testing).
  • Sharp Clinical. (2025). Forced degradation studies: A critical lens into pharmaceutical stability.
  • International Journal of Pharmaceutical Sciences and Research.
  • IJRAR.org.
  • Journal of Chemical and Pharmaceutical Research. (2023). Techniques for Quality Control in Pharmaceutical Analysis.
  • ESPI Metals.
  • PubMed. (2017). Degradation of sulfonamides as a microbial resistance mechanism.
  • ResearchGate.
  • Google P
  • PubMed. (2018).
  • EurekAlert!. (2026).
  • PMC. Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery.
  • ACS GCI Pharmaceutical Roundtable. (2026).
  • Fiveable. (2025). Thioether: Organic Chemistry Study Guide.
  • Faraz Oil. (2025). Sulfur Storage & Handling Tips | Safety Guide.
  • LookChem. Methanesulfonamide, N-[2-[(4-amino-3-methylphenyl)
  • ChemicalBook. N-[2-(4-Amino-N-ethyl-m-toluidino)
  • West Liberty University.
  • Sigma-Aldrich. (3-Bromophenyl)methanesulfonamide Properties.
  • ACS Publications. (2025). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis.
  • PubChem. N-(2-(Ethyl(3-methyl-4-nitrosophenyl)amino)ethyl)-methanesulfonamide Chemical and Physical Properties.
  • PubChem. N-[2-(4-bromocinnamylamino)ethyl]isoquinoline-5-sulfonamide Chemical and Physical Properties.

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Resolving NMR peak overlaps in N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide characterization

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide Characterization

Welcome to the technical support guide for the characterization of N-{2-[(3-agabromophenyl)sulfanyl]ethyl}methanesulfonamide. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges with NMR peak overlaps during the analysis of this and structurally related molecules.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing significant peak overlap in the ¹H NMR spectrum of N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide?

A1: The structure of N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide contains two key features that contribute to signal overlap. First, the ethyl bridge (-CH₂-CH₂-) consists of two methylene groups in similar chemical environments, leading to their signals appearing close together. Second, the aromatic protons on the 3-bromophenyl ring, while chemically distinct, can have very similar chemical shifts, causing their multiplets to crowd a narrow region of the spectrum. This overlap can make direct interpretation of coupling constants and multiplicities challenging.

Q2: I'm having trouble assigning the two methylene triplets of the ethyl group. Which one is which?

A2: In N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide, the ethyl group is flanked by a sulfur atom and a nitrogen atom of the sulfonamide group. Generally, the electronegativity of the neighboring atom influences the chemical shift of the methylene protons. The nitrogen of the sulfonamide is typically more electron-withdrawing than the sulfur of the thioether. Therefore, the methylene group attached to the nitrogen (-CH₂-N) is expected to be deshielded and appear further downfield (at a higher ppm value) compared to the methylene group attached to the sulfur (-S-CH₂-).

Q3: The aromatic region of my spectrum is a complex mess. How can I begin to assign the different proton signals?

A3: The 3-bromophenyl group will give rise to four signals in the aromatic region. Due to the bromine substituent, you can expect complex splitting patterns. A good starting point is to use 2D NMR techniques like COSY and HSQC. A COSY spectrum will show correlations between adjacent protons on the ring, helping to trace the connectivity. An HSQC spectrum will correlate each proton to its directly attached carbon, which can aid in assignment, especially when combined with predicted ¹³C chemical shifts.

Q4: Can adjusting the experimental parameters of my 1D ¹H NMR experiment help resolve the overlap?

A4: Yes, to some extent. Increasing the magnetic field strength of the NMR spectrometer will improve spectral dispersion, which can help to separate closely spaced peaks[1]. Additionally, optimizing the acquisition parameters, such as increasing the number of data points (digital resolution), can provide better definition of the multiplets[2]. However, for significant overlap, these methods may not be sufficient, and more advanced techniques will be necessary.

Q5: What are chemical shift reagents and could they be useful here?

A5: Chemical shift reagents are paramagnetic lanthanide complexes that can be added to an NMR sample to induce large changes in the chemical shifts of nearby nuclei[3][4][5]. These reagents work by forming a weak complex with Lewis basic sites in the molecule, such as the oxygen or nitrogen atoms of the sulfonamide group. The magnitude of the induced shift is dependent on the distance of the proton from the complexation site, which can help to spread out overlapping signals[3]. This could be a viable option for resolving the methylene and aromatic proton signals.

Troubleshooting Guides: A Step-by-Step Approach to Resolving Peak Overlap

When faced with an unresolved ¹H NMR spectrum for N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide, a systematic approach is recommended. Start with simpler, non-destructive methods before moving to more complex experiments.

Workflow for Resolving NMR Peak Overlap

G cluster_0 Initial 1D ¹H NMR Analysis cluster_1 Level 1: Simple Adjustments cluster_2 Level 2: Chemical Modification cluster_3 Level 3: Advanced NMR Techniques A Acquire Standard ¹H NMR Spectrum B Optimize Acquisition Parameters (e.g., increase digital resolution) A->B Initial Overlap Observed C Change Deuterated Solvent (e.g., from CDCl₃ to Benzene-d₆) B->C Overlap Persists D Variable Temperature (VT) NMR C->D Still Unresolved E Use of Chemical Shift Reagents D->E Significant Overlap Remains F 2D COSY (H-H Correlation) E->F If Shift Reagents are Ineffective or Undesirable G 2D HSQC (¹H-¹³C one-bond correlation) F->G H 2D HMBC (¹H-¹³C long-range correlation) G->H I 2D TOCSY (Total Correlation Spectroscopy) H->I

Caption: A decision-making workflow for troubleshooting NMR peak overlap.

Level 1: Simple Adjustments

1. Optimize Acquisition Parameters:

  • Rationale: Increasing the number of data points acquired for the free induction decay (FID) can improve the digital resolution of the spectrum, potentially resolving fine coupling patterns within multiplets.

  • Protocol:

    • In your NMR acquisition software, navigate to the acquisition parameters.

    • Double the number of data points (e.g., from 32k to 64k).

    • Adjust the acquisition time accordingly to maintain the desired spectral width.

    • Acquire the spectrum and re-process the data.

2. Change the Deuterated Solvent:

  • Rationale: Different solvents can induce changes in the chemical shifts of protons due to varying solvent-solute interactions, an effect known as Aromatic Solvent-Induced Shifts (ASIS) when using aromatic solvents[2]. This can often be enough to separate overlapping signals.

  • Protocol:

    • Carefully evaporate the initial solvent (e.g., CDCl₃) from your NMR tube under a gentle stream of nitrogen.

    • Add a different deuterated solvent (e.g., Benzene-d₆, Acetonitrile-d₃, or DMSO-d₆).

    • Re-acquire the ¹H NMR spectrum under the same temperature and concentration conditions.

3. Variable Temperature (VT) NMR:

  • Rationale: Changing the temperature can affect the conformational equilibrium of the molecule, which in turn can alter the chemical shifts of certain protons[6]. This is particularly useful if rotamers or other dynamic processes are contributing to peak broadening or overlap.

  • Protocol:

    • Ensure your NMR spectrometer is equipped with a variable temperature unit.

    • Acquire a spectrum at room temperature (e.g., 298 K).

    • Increase or decrease the temperature in increments (e.g., 10 K) and acquire a spectrum at each new temperature, allowing the sample to equilibrate for a few minutes before each acquisition.

    • Remember to re-shim the magnet at each new temperature.

Level 2: Chemical Modification

1. Use of Chemical Shift Reagents:

  • Rationale: Lanthanide-based shift reagents can be added to the sample to induce significant changes in chemical shifts, with the magnitude of the shift being dependent on the proximity of the proton to the site of complexation[3][4][5][7]. This can effectively "spread out" a crowded spectrum.

  • Protocol:

    • Acquire a standard ¹H NMR spectrum of your compound.

    • Prepare a stock solution of a suitable lanthanide shift reagent (e.g., Eu(fod)₃ or Pr(fod)₃) in the same deuterated solvent.

    • Add a small, known amount of the shift reagent stock solution to your NMR tube.

    • Acquire a ¹H NMR spectrum and observe the changes in chemical shifts.

    • Continue adding the shift reagent in small increments and acquiring spectra until the desired resolution is achieved.

Level 3: Advanced NMR Techniques

When simpler methods are insufficient, 2D NMR spectroscopy is the most powerful tool for resolving peak overlap and unambiguously assigning the structure[8][9].

1. 2D COSY (Correlation Spectroscopy):

  • Rationale: COSY identifies protons that are coupled to each other, typically through two or three bonds. This is invaluable for tracing the connectivity of the ethyl bridge and the aromatic protons.

  • Protocol:

    • Set up a standard COSY experiment on your spectrometer.

    • Acquire the 2D data set.

    • Process the data to generate the 2D spectrum. Cross-peaks in the spectrum indicate coupled protons.

2. 2D HSQC (Heteronuclear Single Quantum Coherence):

  • Rationale: HSQC correlates each proton signal with the carbon atom it is directly attached to[8][10][11]. Since ¹³C spectra are generally much better resolved than ¹H spectra, this experiment is excellent for separating overlapping proton signals.

  • Protocol:

    • Set up a standard HSQC experiment.

    • Acquire and process the 2D data.

    • Each cross-peak in the HSQC spectrum corresponds to a C-H bond.

3. 2D HMBC (Heteronuclear Multiple Bond Correlation):

  • Rationale: HMBC shows correlations between protons and carbons that are separated by two or three bonds. This is useful for confirming the overall structure and assigning quaternary carbons.

  • Protocol:

    • Set up a standard HMBC experiment.

    • Acquire and process the 2D data.

    • Analyze the long-range correlations to piece together the molecular fragments.

4. 2D TOCSY (Total Correlation Spectroscopy):

  • Rationale: TOCSY shows correlations between all protons within a spin system, not just those that are directly coupled[8]. This can be particularly useful for identifying all the protons belonging to the ethyl group and all the protons of the aromatic ring in a single experiment.

  • Protocol:

    • Set up a standard TOCSY experiment with an appropriate mixing time to allow for magnetization transfer throughout the spin system.

    • Acquire and process the 2D data.

Data Summary Table

TechniqueExpected Outcome for N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide
1D ¹H NMR Overlapping multiplets for the two -CH₂- groups of the ethyl bridge. Complex, overlapping multiplets for the four aromatic protons. A singlet for the -CH₃ group of the methanesulfonamide.
Solvent Change Differential shifts of the methylene and aromatic protons, potentially resolving some overlap.
VT NMR Possible sharpening of peaks and slight shifts in resonance frequencies, which may improve resolution.
Shift Reagents Spreading out of the methylene and aromatic proton signals, with the magnitude of the shift depending on their proximity to the sulfonamide group.
2D COSY Correlation between the two methylene groups of the ethyl bridge. Correlations between adjacent aromatic protons.
2D HSQC Two distinct cross-peaks for the two ethyl -CH₂- groups, correlated to their respective ¹³C signals. Four cross-peaks for the four aromatic C-H groups.
2D HMBC Correlations from the methylene protons to the aromatic carbons and the sulfonamide carbon. Correlations from the aromatic protons to neighboring aromatic carbons.
2D TOCSY Correlation of all protons within the ethyl spin system and all protons within the aromatic spin system.

References

  • Aguilar, J. A., et al. (2015). Ultra-high dispersion NMR reveals new levels of detail. RSC Publishing. Available at: [Link]

  • Blümich, B., & Singh, K. (2016). Compact NMR Spectroscopy with Shift Reagents. Applied Magnetic Resonance. Available at: [Link]

  • Casteels, P., & De Borger, I. (n.d.). Chemical shifts. Ghent University. Available at: [Link]

  • Everett, J. R. (2019). Tackling the Peak Overlap Issue in NMR Metabolomics Studies: 1D Projected Correlation Traces from Statistical Correlation Analysis on Nontilted 2D 1H NMR J-Resolved Spectra. Journal of Proteome Research. Available at: [Link]

  • JEOL. (n.d.). HSQC-TOCSY Analysis│Understanding 2D NMR Application in Comparison with TOCSY. JEOL Resonance. Available at: [Link]

  • Mestrelab Research. (2014). qNMR of mixtures: what is the best solution to signal overlap? Mestrelab Research Blog. Available at: [Link]

  • Nanalysis. (2024). What you should know about signal dispersion in benchtop NMR. Nanalysis. Available at: [Link]

  • RSC Publishing. (2009). Fighting against peak overlap – Introducing Global Spectral Deconvolution (GSD). The Official Blog of the Royal Society of Chemistry. Available at: [Link]

  • Slideshare. (n.d.). NMR Shift reagents. Slideshare. Available at: [Link]

  • University of Regensburg. (n.d.). NMR Shift reagents. University of Regensburg. Available at: [Link]

  • Wikipedia. (2023). Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia. Available at: [Link]

  • ResearchGate. (n.d.). Resolution of overlapping signals using 2D NMR spectroscopy. ResearchGate. Available at: [Link]

  • YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. OChemSimplified. Available at: [Link]

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Reducing byproduct formation during N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide batch scale-up

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Mitigating Byproduct Formation During Batch Scale-Up

Welcome to the technical support center. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the challenges of scaling up the synthesis of N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide. This guide moves beyond simple protocols to explain the causality behind common issues, helping you establish a robust and self-validating process.

Troubleshooting Guide: Addressing Common Scale-Up Issues

This section is designed in a question-and-answer format to directly address specific problems you may encounter during the synthesis and scale-up process.

Q1: During scale-up, my post-reaction analysis (HPLC/LC-MS) shows two new, more polar impurities that were minor at the lab scale. What are they, and how can I prevent their formation?

A1: The most probable cause is the oxidation of the thioether product. The sulfur atom in your target molecule is susceptible to oxidation, which typically occurs in two stages to form the corresponding sulfoxide and, subsequently, the sulfone .[1][2] These oxidized species are significantly more polar than the parent thioether, which explains their different retention times in reverse-phase chromatography.

G cluster_main Main Reaction Pathway cluster_side Oxidation Side Reactions TM Target Molecule N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide SO Sulfoxide Byproduct (Higher Polarity) TM->SO [O] (e.g., air, peroxide traces) SO2 Sulfone Byproduct (Highest Polarity) SO->SO2 [O] (further oxidation)

Root Causes & Mitigation Strategies:

  • Atmospheric Oxygen: The presence of oxygen, especially at elevated temperatures and under basic conditions, is a primary driver for oxidation.[2] During scale-up, longer reaction times and larger reactor headspace can increase oxygen exposure.

    • Solution: Implement a strict inert atmosphere protocol. Before adding reagents, thoroughly purge the reactor with an inert gas like nitrogen or argon. Maintain a positive pressure of the inert gas throughout the reaction and cool-down phases. Use degassed solvents for the reaction and workup.

  • Oxidizing Impurities: Traces of peroxides in solvents (e.g., THF, ethers) or other oxidizing agents can initiate the reaction.

    • Solution: Use freshly distilled or inhibitor-free, peroxide-tested solvents. Ensure all starting materials are of high purity and free from oxidizing contaminants.

  • Thermal Stress: Higher temperatures can accelerate the rate of oxidation. Hot spots in a large reactor can be particularly problematic.

    • Solution: Ensure efficient and uniform mixing in the reactor to avoid localized overheating. Maintain the lowest effective reaction temperature. A detailed thermal profile study during a pilot run is highly recommended.

ParameterLaboratory Scale GuidelineScale-Up Consideration & Recommendation
Atmosphere Balloon of N₂/ArContinuous N₂/Ar purge and positive pressure blanket.
Solvents Anhydrous, from a fresh bottle.Use freshly degassed, peroxide-free solvents.
Temperature Oil bath with magnetic stirring.Jacketed reactor with overhead stirring and temperature probe.
Reaction Time Monitor by TLC/LC-MS until SM consumed.Establish a clear reaction endpoint via in-process control (IPC) to avoid prolonged heating.
Q2: My reaction yield is low, and I'm isolating a significant, less-polar byproduct. What is this impurity?

A2: This is a classic sign of disulfide dimer formation . If your synthesis involves a thiol precursor, such as 3-bromothiophenol, it can be easily oxidized to form a disulfide dimer (e.g., 3,3'-dibromodiphenyl disulfide).[3] This side reaction consumes your nucleophile, directly reducing the yield of the desired product.

G Thiol Ar-SH (3-Bromothiophenol) Thiolate Ar-S⁻ (Thiolate Nucleophile) Thiol->Thiolate + Base Product Desired Product (Ar-S-R) Thiolate->Product + R-X (Desired SNAr/SN2) Disulfide Byproduct (Ar-S-S-Ar) Thiolate->Disulfide [O] (e.g., Air) (Side Reaction) AlkylHalide R-X (N-(2-bromoethyl) methanesulfonamide) AlkylHalide->Product

Root Causes & Mitigation Strategies:

  • Incomplete Deprotonation: If the thiol is not fully converted to the more reactive thiolate anion, the unreacted thiol is highly susceptible to oxidative coupling.

    • Solution: Ensure at least one full equivalent of a suitable base is used. The base's pKa should be sufficient to deprotonate the thiol completely (aromatic thiols typically have a pKa of 6-8). Pre-forming the thiolate salt under inert conditions before adding the electrophile is a robust strategy.

  • Premature Oxidation: Exposing the highly reactive thiolate to air before it can react with the electrophile leads directly to the disulfide.[4]

    • Solution: Maintain rigorous inert atmosphere conditions, especially during and after base addition. The order of addition is critical: add the electrophile (e.g., N-(2-bromoethyl)methanesulfonamide) to the solution of the pre-formed thiolate, not the other way around.

  • Basic Conditions: High pH can sometimes accelerate the rate of thiol oxidation.[4]

    • Solution: While a base is necessary, avoid a large excess. Use just enough to ensure full deprotonation (e.g., 1.05-1.1 equivalents).

Q3: My crude product is contaminated with a volatile impurity identified as N-vinylmethanesulfonamide. How is this formed and how do I stop it?

A3: The formation of N-vinylmethanesulfonamide is the result of an E2 (elimination) side reaction competing with the desired S_N2 substitution.[5] The base used to deprotonate your thiol can also act as a nucleophile to abstract a proton from the carbon adjacent to the bromine on your N-(2-bromoethyl)methanesulfonamide starting material.

Root Causes & Mitigation Strategies:

  • Base Strength & Steric Hindrance: Strong and sterically hindered bases (e.g., tert-butoxides) are more likely to promote elimination over substitution.

    • Solution: Opt for a "softer," less-hindered base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). These are effective for deprotonating the thiol but are less aggressive in promoting the E2 pathway.

  • Temperature: Elimination reactions are highly favored at elevated temperatures.

    • Solution: Maintain strict temperature control. Run the reaction at or slightly above room temperature only if necessary. Consider starting the reaction at a lower temperature (e.g., 0-10 °C), especially during the addition of reagents, and then allowing it to slowly warm to room temperature.

  • Concentration: High local concentrations of the base and the alkyl halide can favor this bimolecular elimination.

    • Solution: Add the base or the alkyl halide solution slowly and sub-surface to prevent high local concentrations. Good agitation is crucial to ensure rapid dispersion.

Frequently Asked Questions (FAQs)

What are the critical process parameters (CPPs) for this scale-up?

The most critical parameters to control are:

  • Temperature: Directly impacts the rates of both the desired reaction and unwanted side reactions like elimination and oxidation.

  • Atmosphere Control: The presence of oxygen is a direct precursor to the formation of sulfoxide/sulfone and disulfide byproducts.

  • Stoichiometry and Order of Addition: The molar ratio of nucleophile, electrophile, and base dictates reaction efficiency and can be manipulated to suppress side reactions. Adding the electrophile to the pre-formed nucleophile is generally preferred.

  • Agitation/Mixing: Inadequate mixing on a large scale can lead to hot spots and high local concentrations, promoting byproduct formation.

How do I choose the optimal base and solvent?
  • Base Selection: The ideal base should be strong enough to fully deprotonate the thiol but not so strong that it promotes the E2 elimination of the bromo-precursor.

    • Good choices: Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃).

    • Use with caution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu) may increase elimination byproducts.[5]

  • Solvent Selection: The solvent must be able to dissolve the reactants, particularly the thiolate salt, and be compatible with the reaction conditions. Polar aprotic solvents are generally preferred for SNAr-type reactions.[6]

    • Good choices: Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), Acetonitrile (MeCN).

    • Considerations: Ensure solvents are anhydrous and degassed. Be aware of the potential for reprotoxicity with solvents like DMF and DMAc and consider alternatives if required for your facility.[6]

What analytical techniques are best for monitoring the reaction?

For effective in-process control (IPC), a combination of techniques is recommended:

  • HPLC (High-Performance Liquid Chromatography): This is the workhorse method. A good gradient method can resolve starting materials, the target product, and key byproducts (sulfoxide, sulfone, disulfide). It allows for quantitative tracking of the reaction progress.

  • TLC (Thin-Layer Chromatography): Excellent for quick, qualitative checks at the bench or in the plant to see if starting material is consumed.

  • GC-MS (Gas Chromatography-Mass Spectrometry): Useful for detecting volatile byproducts like N-vinylmethanesulfonamide.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the identity of peaks observed in the HPLC chromatogram by providing molecular weight information.

Experimental Protocols

Protocol 1: Recommended Batch Scale-Up Procedure (Illustrative)

This protocol is a general guideline. Quantities and volumes should be adjusted based on your specific scale.

  • Reactor Preparation: Set up a clean, dry, jacketed glass reactor equipped with an overhead stirrer, temperature probe, condenser, and a gas inlet/outlet for inert gas.

  • Inerting: Purge the reactor vessel with dry nitrogen or argon for at least 30 minutes. Maintain a gentle, positive pressure flow throughout the entire process.

  • Reagent Charging (Thiolate Formation):

    • Charge the reactor with degassed DMF (or another suitable solvent).

    • Add 3-bromothiophenol (1.0 eq).

    • Add potassium carbonate (1.1 eq) portion-wise, ensuring the temperature does not rise significantly.

    • Stir the resulting slurry at room temperature for 1 hour to ensure complete formation of the potassium 3-bromothiophenolate salt.

  • Reagent Charging (Alkylation):

    • Prepare a solution of N-{2-bromoethyl}methanesulfonamide (1.05 eq) in a minimum amount of degassed DMF.

    • Add this solution dropwise to the reactor via an addition funnel over 1-2 hours. Monitor the internal temperature and use the reactor jacket cooling to maintain it below 30°C.

  • Reaction:

    • Once the addition is complete, stir the mixture at room temperature (or a pre-determined optimal temperature, e.g., 40-50°C).

    • Monitor the reaction progress every 1-2 hours using a pre-developed HPLC method. The reaction is complete when the limiting starting material is <1% by area on the chromatogram.

  • Work-up and Isolation:

    • Once complete, cool the reaction mixture to room temperature.

    • Slowly quench the reaction by adding it to a separate vessel containing vigorously stirred water.

    • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure to yield the crude product, which can then be purified by recrystallization or chromatography.

Protocol 2: Sample HPLC Method for In-Process Control
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Expected Elution Order: Sulfone -> Sulfoxide -> Product -> Disulfide Dimer (This is a typical order, but must be confirmed with standards).

References

  • Bell, A. T. (2003). The Impact of Nanoscience on Heterogeneous Catalysis. Science, 299(5613), 1688-1691. [Link]

  • Yin, G. (2016). Thioether-Based Probes for the Detection of Reactive Oxygen and Nitrogen Species. Antioxidants & Redox Signaling, 24(12), 632-650. [Link]

  • Master Organic Chemistry. (2015). Thiols and Thioethers. [Link]

  • Hoque, M. A., et al. (2024). Manganese-Mediated Electrochemical Oxidation of Thioethers to Sulfoxides Using Water as the Source of Oxygen Atoms. Journal of the American Chemical Society. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. [Link]

  • Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. John Wiley & Sons. [Link]

  • Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. (2026). Wordpress. [Link]

  • Chemical Review and Letters. (2024). Recent progress in transition-metal-catalyzed dehydrative thioetherification of alcohols with thiols. [Link]

  • Kinetic investigation on the synthesis of thioether containing copolymers. (n.d.). Polymer Bulletin. [Link]

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  • Hill, M. D., et al. (2013). The sulfonadyns: a class of aryl sulfonamides inhibiting dynamin I GTPase and clathrin mediated endocytosis are anti-seizure in animal models. ACS Chemical Neuroscience, 4(5), 867-879. [Link]

  • Teli, D., et al. (2023). Synthesis And Anti-Fungal Activity of N'-(3-Bromophenyl)-2-{[5-(4-Methylpyridine-3-Yl)-1,3,4-Oxadiazol-2-Yl] Sulfanyl} Acetohydrazides Derivatives. Asian Journal of Pharmaceutical Research and Development, 11(1), 14-21. [Link]

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Technical Support Center: Overcoming DMSO Precipitation Issues with N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to compound precipitation when using Dimethyl Sulfoxide (DMSO) as a solvent. Our goal is to ensure the integrity and reproducibility of your experiments.

Troubleshooting Guide: From Precipitation to Clear Solution

Encountering precipitation can be a significant roadblock in experimental workflows. This guide provides a systematic approach to diagnose and resolve issues with N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide precipitating from DMSO solutions.

Initial Observation: My compound has precipitated out of the DMSO stock solution.

This is a common issue that can arise from several factors, often related to the inherent properties of DMSO and the compound itself.[1] The following steps will help you identify the root cause and find a viable solution.

Step 1: Assess the Purity and Water Content of Your DMSO

The hygroscopic nature of DMSO, meaning its tendency to absorb moisture from the air, is a primary culprit in compound precipitation.[2] Even small amounts of absorbed water can significantly alter the polarity of DMSO, reducing the solubility of lipophilic compounds.[2][3]

Protocol for Verifying DMSO Quality:

  • Use Anhydrous DMSO: Whenever possible, use a fresh, unopened bottle of anhydrous (≤0.1% water) DMSO for preparing your stock solution.[4]

  • Proper Storage: Store DMSO in a tightly sealed container in a dry environment, such as a desiccator, to minimize moisture absorption.[2]

  • Avoid Repeated Opening: For critical applications, consider purchasing smaller volume bottles to reduce the frequency of opening and exposure to atmospheric moisture.[2]

Step 2: Evaluate the Stock Solution Concentration

Every compound has a maximum solubility limit in a given solvent at a specific temperature.[5] Exceeding this limit, even in a high-quality solvent like DMSO, will inevitably lead to precipitation.[5]

Protocol for Optimizing Stock Concentration:

  • Consult Solubility Data: If available, refer to the manufacturer's datasheet for solubility information.

  • Empirical Determination: If solubility data is unavailable, perform a small-scale solubility test to determine the approximate solubility limit.

    • Start with a small, accurately weighed amount of the compound.

    • Add small, incremental volumes of anhydrous DMSO, vortexing between additions, until the compound fully dissolves. .

  • Prepare a Saturated or Near-Saturated Solution: Based on your findings, prepare a stock solution at a concentration that is at or slightly below the determined solubility limit.

Step 3: Consider Temperature Effects and Freeze-Thaw Cycles

Temperature fluctuations can significantly impact compound solubility.[6] Repeated freeze-thaw cycles are particularly problematic as they can promote crystallization and precipitation.[7][8]

Best Practices for Storage and Handling:

  • Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles, aliquot your stock solution into single-use volumes.[2][5]

  • Controlled Thawing: When you need to use a stock solution, thaw it at room temperature or in a 37°C water bath and ensure it is fully dissolved before use.[5][9]

  • Storage Temperature: Store DMSO stock solutions at -20°C for short-term storage or -80°C for long-term stability.[2]

Observation: My compound is soluble in the DMSO stock, but precipitates upon dilution into aqueous media.

This is a common challenge when transitioning from a high-concentration organic stock to an aqueous experimental buffer. The drastic change in solvent polarity is often the cause.

Step 1: Optimize the Dilution Protocol

The method of dilution can significantly impact whether a compound remains in solution.

Protocol for Improved Dilution:

  • Pre-warm the Aqueous Medium: Ensure your cell culture medium or buffer is pre-warmed to 37°C.[5]

  • Rapid Mixing: Add the DMSO stock solution to the aqueous medium while gently vortexing or swirling the tube.[10] This helps to rapidly disperse the compound and prevent localized high concentrations that can lead to precipitation.

  • Serial Dilutions in DMSO: If direct dilution into aqueous buffer is problematic, consider performing serial dilutions in 100% DMSO first to reach a concentration closer to your final experimental concentration before the final dilution into the aqueous medium.[11]

Step 2: Adjust the Final DMSO Concentration in the Assay

While high concentrations of DMSO can be toxic to cells, maintaining a tolerable final concentration can help keep the compound in solution.[5]

  • Determine Cell Line Tolerance: Many cell lines can tolerate a final DMSO concentration of 0.1% to 0.5%.[5]

  • Vehicle Control: Always include a vehicle control in your experiments, which consists of the assay media with the same final DMSO concentration but without the compound.[5]

Step 3: Employ Solubility Enhancers

For particularly challenging compounds, the use of solubility enhancers in the final aqueous medium can be beneficial.

  • Serum: Proteins in serum, such as albumin, can bind to hydrophobic compounds and help maintain their solubility.[5]

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility. (2-Hydroxypropyl)-β-cyclodextrin is a common choice for cell culture applications.[5]

The following diagram illustrates a decision-making workflow for troubleshooting precipitation issues.

G cluster_0 Troubleshooting DMSO Precipitation A Precipitation Observed B In DMSO Stock? A->B C Check DMSO Quality (Anhydrous, Storage) B->C Yes F Upon Dilution in Aqueous Media? B->F No D Optimize Stock Concentration C->D E Manage Temperature & Freeze-Thaw Cycles D->E J Problem Resolved E->J G Optimize Dilution Protocol F->G Yes H Adjust Final DMSO Concentration G->H I Use Solubility Enhancers H->I I->J

Caption: Decision-making workflow for troubleshooting precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the best way to prepare a stock solution of N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide in DMSO?

A1: To ensure the best results, follow this detailed protocol:

Protocol for Preparing a 10 mM Stock Solution in DMSO

  • Pre-Preparation: Allow the vial of N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide and a fresh bottle of anhydrous DMSO to equilibrate to room temperature before opening to prevent moisture condensation.[2]

  • Weighing the Compound: Accurately weigh the required amount of the compound using a calibrated analytical balance.

  • Dissolution:

    • Transfer the weighed compound into a sterile tube.

    • Add the calculated volume of anhydrous DMSO.

    • Vortex the solution for 1-2 minutes.[11]

    • If the compound is not fully dissolved, gentle warming in a 37°C water bath for 5-10 minutes can be beneficial.[2][11]

    • For difficult-to-dissolve compounds, sonication in a water bath for 10-15 minutes can aid dissolution.[2][11]

  • Aliquoting and Storage: Once the solution is clear, aliquot it into single-use, light-protected tubes and store at -20°C or -80°C.[2]

Q2: Can I filter out the precipitate from my solution?

A2: Filtering is generally not recommended as a solution for precipitation.[5] This is because filtering removes the precipitated compound, which leads to an unknown and lower final concentration in your experiment, potentially compromising the validity of your results.[5] The more appropriate approach is to address the underlying cause of the precipitation to ensure your compound is fully dissolved at the intended concentration.[5]

Q3: Are there alternative solvents I can use if DMSO continues to be problematic?

A3: While DMSO is a versatile solvent, for some applications, alternatives may be considered.[12] Other polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF) could be potential alternatives, but their suitability would need to be empirically determined for N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide.[13][14] It is crucial to consider the compatibility of any alternative solvent with your specific experimental system, including potential toxicity to cells.

Q4: How do the physicochemical properties of N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide influence its solubility?

A4: The structure of N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide, which includes a bromophenyl group, contributes to its lipophilic nature. This generally results in poor aqueous solubility.[15] The methanesulfonamide group adds some polarity, but the overall character of the molecule favors solubility in organic solvents like DMSO. Factors such as particle size and crystalline form can also affect solubility.[16][17]

Solubility Influencing Factors

FactorImpact on Solubility
Hygroscopic DMSO Decreases solubility of lipophilic compounds.[2]
High Concentration Can exceed the solubility limit, causing precipitation.[5]
Low Temperature Generally decreases solubility.[6]
Freeze-Thaw Cycles Promotes crystallization and precipitation.[7][8]
Aqueous Dilution Drastic polarity change can cause precipitation.[5]

References

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  • Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO. Retrieved from [Link]

  • BioProcess International. (2014, February 13). Troubleshooting Cell Culture Media for Bioprocessing. Retrieved from [Link]

  • Ziath. (n.d.). Samples in DMSO: What an end user needs to know. Retrieved from [Link]

  • Cold Spring Harbor Laboratory Press. (2002). Stock Solutions. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

  • Drug Delivery Leader. (2022, February 28). 4 Factors Affecting Solubility Of Drugs. Retrieved from [Link]

  • White, K. A., et al. (2013). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. SLAS DISCOVERY: Advancing Life Sciences R&D, 18(7), 863-871.
  • International Journal of Novel Research and Development. (n.d.). factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. Retrieved from [Link]

  • ResearchGate. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). Retrieved from [Link]

  • Popa-Burke, I., & Russell, J. (2014). Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening, 19(9), 1302–1308.
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  • De-Gruyter, T., et al. (2020). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. Organic Process Research & Development, 24(11), 2445-2465.
  • Klapötke, T. M., & Krumm, B. (2021). Brominated Methanesulfonates: Characterization of K[Br3CSO3] ⋅ H2O, K2[Br2C(SO3)2] ⋅ H2O and K3[BrC(SO3)3] ⋅ H2O. Zeitschrift für anorganische und allgemeine Chemie, 647(22), 2095-2101.
  • Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening, 19(9), 1302-1308.
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  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • Reddit. (2021, May 31). Anyone have any good recommendations for alternative solvents to NMP, DMA, DMF? Retrieved from [Link]

  • ResearchGate. (2014, October 23). Why is my compound soluble in DMSO, but precipitating with subsequent dilutions? Retrieved from [Link]

  • University of Pennsylvania. (2018, December 19). Fact Sheet: Solvent Alternatives. Retrieved from [Link]

  • Giel-Pietraszuk, M., et al. (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. International Journal of Molecular Sciences, 25(9), 5038.
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  • Roca, M., et al. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. Food Chemistry, 136(2), 1044-1051.
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  • Kerns, E. H., & Di, L. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Drug Discovery Today, 15(9-10), 366-372.
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  • Zawadzki, M., et al. (2022). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. Molecules, 27(19), 6523.
  • PubChem. (n.d.). N-[(3-bromophenyl)methyl]methanesulfonamide. Retrieved from [Link]

  • Teli, D., et al. (2023). Synthesis And Anti-Fungal Activity of N'-(3-Bromophenyl) -2-{[5-(4-Methylpyridine-3-Yl)-1,3,4- Oxadiazol-2-Yl] Sulfanyl} Acetohydrazides Derivatives. Asian Journal of Pharmaceutical Research and Development, 11(1), 14-21.
  • precisionFDA. (n.d.). METHANESULFONAMIDE, N-(2-(ETHYL(3-METHYL-4-NITROSOPHENYL)AMINO)ETHYL)-, MONOHYDROCHLORIDE. Retrieved from [Link]

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Validation & Comparative

Comparative SAR Analysis of N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide and Standard Inhibitors for Aurora A Kinase

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Rationale for Targeting Aurora A Kinase

The serine/threonine kinase Aurora A is a critical regulator of mitotic progression, playing essential roles in centrosome maturation, spindle assembly, and cytokinesis.[1][2] Its overexpression is a common feature in a wide variety of human cancers, correlating with poor prognosis and making it a compelling target for anticancer drug discovery.[2][3] The compound at the center of this guide, N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide, while not extensively characterized in publicly available literature, possesses structural motifs—namely a bromophenyl group and a sulfonamide moiety—that are prevalent in a number of known kinase inhibitors, including those targeting Aurora kinases.

This guide, therefore, puts forward a scientifically informed hypothesis that N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide is a putative inhibitor of Aurora A kinase. This hypothesis is predicated on structure-activity relationship (SAR) data from analogous compounds where the bromophenyl and sulfonamide components are key pharmacophoric elements for potent kinase inhibition.

This document provides a comprehensive comparative analysis of the structural features of N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide against established, standard Aurora A kinase inhibitors. By examining the SAR of these compounds, presenting detailed experimental protocols for their evaluation, and visualizing the underlying biological pathways, this guide aims to provide a valuable resource for researchers in oncology drug discovery.

Structure-Activity Relationship (SAR) Analysis: Key Moieties and Their Significance

The inhibitory potential of a molecule is intrinsically linked to its chemical structure. For our subject compound and its comparators, several key structural features are critical for their interaction with the Aurora A kinase active site.

N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide: A Structural Breakdown

The structure of N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide can be dissected into three key components:

  • The Bromophenyl Group: The presence of a halogen, in this case, bromine, on the phenyl ring can significantly influence the compound's properties. It can enhance lipophilicity, potentially improving cell membrane permeability, and can be critical for binding to specific hydrophobic pockets within the kinase active site. The position of the bromine atom (meta in this case) is also crucial for defining the vector of interaction with the target protein.

  • The Thioether Linker: The flexible ethyl thioether linker connects the bromophenyl ring to the methanesulfonamide group. The length and flexibility of this linker are important for correctly positioning the other functional groups within the active site of the kinase.

  • The Methanesulfonamide Moiety: The sulfonamide group is a well-established pharmacophore in a multitude of enzyme inhibitors. It can act as a hydrogen bond donor and acceptor, forming crucial interactions with the amino acid residues in the kinase hinge region.

Standard Inhibitors of Aurora A Kinase: A Comparative Overview

To provide context for the potential activity of N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide, we will compare its structural features with those of well-characterized Aurora A inhibitors.

InhibitorKey Structural FeaturesReported IC50 (Aurora A)
Alisertib (MLN8237) Pyrimidine core, potent and selective for Aurora A over Aurora B.1.2 nM[1]
MK-5108 Highly potent and specific for Aurora A.0.064 nM[4]
Danusertib (PHA-739358) Pan-Aurora inhibitor, also targets other kinases like ABL.13 nM[1]
Tozasertib (VX-680) Pan-Aurora inhibitor.0.6 nM[4]

The SAR of these standard inhibitors reveals some common themes. Many possess a heterocyclic core that mimics the adenine ring of ATP, enabling them to bind to the ATP-binding pocket of the kinase. The substituents on these cores are then optimized to achieve potency and selectivity. For instance, Alisertib's high selectivity for Aurora A over Aurora B is a key attribute for a targeted therapy with a potentially better safety profile.[1]

Experimental Protocols: A Guide to Comparative Inhibitor Evaluation

The following protocols provide a framework for the experimental comparison of novel compounds like N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide with standard inhibitors.

In Vitro Aurora A Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified Aurora A kinase.

Principle: The assay quantifies the amount of ADP produced from the kinase-catalyzed phosphorylation of a substrate peptide using ATP. A luminescence-based detection method, such as the ADP-Glo™ Kinase Assay, is commonly employed.[5]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 1x Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).[5]

    • Prepare serial dilutions of the test compound (e.g., N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide) and standard inhibitors (e.g., Alisertib) in the Kinase Assay Buffer containing a small percentage of DMSO (not exceeding 1% final concentration).[3]

    • Prepare a solution of recombinant human Aurora A kinase in Kinase Assay Buffer.

    • Prepare a substrate/ATP mixture in Kinase Assay Buffer. The concentration of ATP should be close to its Km for Aurora A.

  • Assay Procedure (96-well or 384-well plate format):

    • Add the test compound or standard inhibitor solution to the appropriate wells. Include a positive control (kinase + substrate, no inhibitor) and a negative control (substrate, no kinase).

    • Add the Aurora A kinase solution to all wells except the negative control.

    • Initiate the kinase reaction by adding the substrate/ATP mixture to all wells.

    • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).[5]

    • Stop the reaction and measure the amount of ADP produced using a commercial kit like ADP-Glo™, following the manufacturer's instructions. This typically involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP, which is then quantified via a luciferase-luciferin reaction.[5]

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the positive control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Cytotoxicity Assay

This assay assesses the effect of the inhibitor on the viability and proliferation of cancer cells that overexpress Aurora A.

Principle: The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[6] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6]

Step-by-Step Protocol:

  • Cell Culture:

    • Culture a relevant cancer cell line (e.g., a breast or colon cancer cell line known to overexpress Aurora A) in the recommended medium and conditions.

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound and standard inhibitors in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the various concentrations of the compounds. Include a vehicle control (medium with the same percentage of DMSO as the compound-treated wells).

    • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[6]

    • Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[6]

    • Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.[7]

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Visualizing the Context: Pathways and Workflows

To better understand the rationale and experimental design, the following diagrams illustrate the Aurora A kinase signaling pathway and a typical workflow for inhibitor screening.

G cluster_0 Mitotic Progression cluster_1 Aurora A Kinase Regulation cluster_2 Inhibitor Action G2 Phase G2 Phase Prophase Prophase G2 Phase->Prophase Metaphase Metaphase Prophase->Metaphase Aurora A Aurora A Prophase->Aurora A Activation Anaphase Anaphase Metaphase->Anaphase Telophase/Cytokinesis Telophase/Cytokinesis Anaphase->Telophase/Cytokinesis PLK1 PLK1 Aurora A->PLK1 Phosphorylates Centrosome Maturation Centrosome Maturation Aurora A->Centrosome Maturation Promotes Spindle Assembly Spindle Assembly Aurora A->Spindle Assembly Promotes TPX2 TPX2 TPX2->Aurora A Activates Mitotic Progression Mitotic Progression PLK1->Mitotic Progression Drives Centrosome Maturation->Spindle Assembly Spindle Assembly->Metaphase Inhibitor e.g., N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide Inhibitor->Aurora A Inhibits ATP Binding

Caption: Simplified Aurora A signaling pathway during mitosis.

G cluster_0 In Vitro Screening cluster_1 Hit Validation & Characterization cluster_2 Lead Optimization Compound Library Compound Library Primary Screen (Aurora A Assay) Primary Screen (Aurora A Assay) Compound Library->Primary Screen (Aurora A Assay) High-Throughput Hit Identification Hit Identification Primary Screen (Aurora A Assay)->Hit Identification IC50 < Threshold Dose-Response & IC50 Determination Dose-Response & IC50 Determination Hit Identification->Dose-Response & IC50 Determination Selectivity Profiling (vs. Aurora B/C) Selectivity Profiling (vs. Aurora B/C) Dose-Response & IC50 Determination->Selectivity Profiling (vs. Aurora B/C) Cell-Based Assays (Cytotoxicity) Cell-Based Assays (Cytotoxicity) Selectivity Profiling (vs. Aurora B/C)->Cell-Based Assays (Cytotoxicity) SAR Studies SAR Studies Cell-Based Assays (Cytotoxicity)->SAR Studies ADME/Tox Profiling ADME/Tox Profiling SAR Studies->ADME/Tox Profiling In Vivo Efficacy Studies In Vivo Efficacy Studies ADME/Tox Profiling->In Vivo Efficacy Studies

Caption: General workflow for kinase inhibitor discovery.

Conclusion and Future Directions

While direct experimental data for N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide is not yet available in the public domain, a comparative analysis based on its structural motifs provides a strong rationale for its investigation as a potential Aurora A kinase inhibitor. The presence of the bromophenyl and sulfonamide groups, which are key features in many known kinase inhibitors, makes it a compelling candidate for further study.

The experimental protocols detailed in this guide offer a robust framework for evaluating its inhibitory potency and cellular activity in comparison to standard inhibitors like Alisertib. Future research should focus on synthesizing this compound and subjecting it to the described in vitro and cell-based assays. Subsequent SAR studies, involving modification of the bromophenyl substituent, the thioether linker, and the sulfonamide moiety, will be crucial for optimizing its potency and selectivity, and for elucidating the precise molecular interactions with the Aurora A kinase active site. Such studies will be instrumental in determining the therapeutic potential of this and related compounds as novel anticancer agents.

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A Comparative Guide to LC-MS Purity Validation of N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the purity validation of the synthesized novel chemical entity, N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to explain the scientific rationale behind experimental design, ensuring a robust and self-validating approach to purity assessment.

Introduction: The Imperative of Purity in Drug Development

The journey of a new chemical entity from synthesis to a potential therapeutic is underpinned by a rigorous understanding of its purity. Regulatory bodies, such as those following the International Council for Harmonisation (ICH) guidelines, mandate a thorough characterization of any active pharmaceutical ingredient (API).[1][2][3][4][5] Liquid chromatography coupled with mass spectrometry (LC-MS) has become an indispensable tool in this process, offering a powerful combination of separation and detection capabilities.[6][7][8][9][10] Its high sensitivity and selectivity make it ideal for identifying and quantifying trace-level impurities that could impact the safety and efficacy of a drug candidate.[8][10]

This guide focuses on N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide, a molecule possessing both a thioether and a sulfonamide moiety. This structural combination presents unique analytical challenges that necessitate a well-designed purity validation strategy. We will explore the development and comparison of orthogonal LC-MS methods to ensure a comprehensive assessment of the compound's purity profile.

Understanding the Analyte: A-Priori Impurity Prediction

A robust purity validation strategy begins with a theoretical understanding of potential impurities. Based on common synthetic routes for aryl thioethers and sulfonamides, we can anticipate the likely process-related impurities for N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide.[11][12] A plausible synthetic pathway is outlined below, which informs our impurity predictions.

Thiophenol 3-Bromothiophenol Intermediate 2-[(3-Bromophenyl)sulfanyl]ethanamine Thiophenol->Intermediate SN2 Reaction Disulfide Impurity A: Bis(3-bromophenyl) disulfide Thiophenol->Disulfide Haloethylamine 2-Bromoethylamine Haloethylamine->Intermediate Base1 Base (e.g., NaOH) Base1->Intermediate Product N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide Intermediate->Product Sulfonylation MethanesulfonylChloride Methanesulfonyl Chloride MethanesulfonylChloride->Product Base2 Base (e.g., Pyridine) Base2->Product UnreactedThiophenol Impurity B: 3-Bromothiophenol UnreactedIntermediate Impurity C: 2-[(3-Bromophenyl)sulfanyl]ethanamine Overalkylation Impurity D: Over-alkylation product

Figure 1: Proposed synthetic pathway and potential process-related impurities.

Predicted Process-Related Impurities:

  • Impurity A (Disulfide): Oxidation of the thiophenol starting material can lead to the formation of bis(3-bromophenyl) disulfide.[13] This is a common side reaction in reactions involving thiols, particularly if the reaction is not performed under an inert atmosphere.[13]

  • Impurity B (Unreacted Starting Material): Incomplete reaction can result in the presence of unreacted 3-bromothiophenol.

  • Impurity C (Unreacted Intermediate): The intermediate, 2-[(3-bromophenyl)sulfanyl]ethanamine, may persist if the sulfonylation step is not driven to completion.

  • Impurity D (Over-alkylation): While less common with primary amines, over-alkylation of the sulfonamide nitrogen is a theoretical possibility, leading to a more complex structure.

Experimental Design: A Comparison of Orthogonal LC-MS Methods

To ensure the most comprehensive purity assessment, it is best practice to employ at least two orthogonal analytical methods.[1][6][7] Orthogonal methods are based on different separation principles, which increases the likelihood of detecting any co-eluting impurities.[7] For this guide, we will compare a standard reversed-phase (RP) LC-MS method with a Hydrophilic Interaction Liquid Chromatography (HILIC) method.

SamplePrep Sample Preparation (Dilution in appropriate solvent) LCMS_Analysis LC-MS Analysis SamplePrep->LCMS_Analysis RP_Method Method 1: Reversed-Phase (RP-C18) LCMS_Analysis->RP_Method HILIC_Method Method 2: HILIC LCMS_Analysis->HILIC_Method Data_Analysis Data Analysis and Purity Assessment RP_Method->Data_Analysis HILIC_Method->Data_Analysis Comparison Comparison of Orthogonal Methods Data_Analysis->Comparison Validation Method Validation (ICH Q2(R2)) Comparison->Validation

Figure 2: Overall workflow for LC-MS purity validation.
Method 1: Reversed-Phase (RP-C18) LC-MS

Reversed-phase chromatography is the workhorse of pharmaceutical analysis, separating compounds based on their hydrophobicity.[14] A C18 column is a common starting point for method development due to its broad applicability.

Protocol:

  • Sample Preparation: Accurately weigh and dissolve the synthesized N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide in a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 1 mg/mL.

  • LC System: Agilent 1290 Infinity II LC System or equivalent.

  • Column: Agilent ZORBAX RRHD Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-10 min: 5% to 95% B

    • 10-12 min: 95% B

    • 12.1-15 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • MS System: Agilent 6545XT AdvanceBio LC/Q-TOF or equivalent.

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • MS Parameters:

    • Capillary Voltage: 3500 V

    • Nebulizer Pressure: 45 psi

    • Drying Gas Flow: 10 L/min

    • Drying Gas Temperature: 325 °C

    • Fragmentor Voltage: 175 V

    • Mass Range: m/z 100-1000

Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC) LC-MS

HILIC provides an alternative separation mechanism, primarily based on partitioning between a water-enriched layer on the stationary phase and a more organic mobile phase.[12][15] This makes it particularly useful for separating polar compounds that may have poor retention in reversed-phase systems.[15][16]

Protocol:

  • Sample Preparation: Accurately weigh and dissolve the synthesized N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide in a 90:10 (v/v) mixture of acetonitrile and water to a final concentration of 1 mg/mL.

  • LC System: Same as Method 1.

  • Column: Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in 95:5 (v/v) Acetonitrile:Water, pH 3.0.

  • Mobile Phase B: 10 mM Ammonium Formate in 50:50 (v/v) Acetonitrile:Water, pH 3.0.

  • Gradient:

    • 0-1 min: 1% B

    • 1-8 min: 1% to 50% B

    • 8-10 min: 50% B

    • 10.1-15 min: 1% B (re-equilibration)

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 2 µL.

  • MS System: Same as Method 1.

  • Ionization Source: ESI, Positive Mode.

  • MS Parameters: Same as Method 1.

Results and Discussion: A Comparative Analysis

The performance of the two orthogonal methods is evaluated based on their ability to separate the main peak from the predicted impurities and any unexpected peaks.

Table 1: Comparative Chromatographic and Mass Spectrometric Data

CompoundMethod 1 (RP-C18)Method 2 (HILIC)Expected m/z [M+H]⁺
RT (min) Peak Area (%) RT (min)
N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide8.299.55.8
Impurity A (Disulfide)10.50.153.2
Impurity B (Thiophenol)6.50.107.1
Impurity C (Intermediate)4.10.202.5
Impurity D (Over-alkylation)Not Detected-Not Detected

The reversed-phase method provides good separation of the main compound from its less polar impurities, such as the disulfide (Impurity A). However, the more polar intermediate (Impurity C) elutes earlier and may be close to the solvent front, potentially compromising accurate quantification.

Conversely, the HILIC method shows excellent retention and separation of the polar intermediate (Impurity C). The elution order is generally reversed compared to the RP method, with the least polar compounds eluting first. This change in selectivity is crucial for confirming the absence of co-eluting impurities under the main peak in the RP method.

Forced Degradation Studies: Unveiling Potential Degradants

To further validate the stability-indicating nature of the developed LC-MS methods, forced degradation studies are essential.[4][17][18] These studies involve subjecting the API to harsh conditions to accelerate its degradation and identify potential degradation products.

Protocol:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the API in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 80°C for 4 hours. Neutralize with 1N NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Heat at 80°C for 4 hours. Neutralize with 1N HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. The thioether moiety is particularly susceptible to oxidation, potentially forming the corresponding sulfoxide and sulfone.[19]

  • Photolytic Degradation: Expose the solid API to UV light (254 nm) for 24 hours. Dissolve in the sample solvent before analysis.

  • Thermal Degradation: Expose the solid API to 100°C for 48 hours. Dissolve in the sample solvent before analysis.

  • Analysis: Analyze all stressed samples using the optimized reversed-phase LC-MS method.

The results from the forced degradation study will reveal the primary degradation pathways. For a molecule with a thioether and a sulfonamide, oxidation of the sulfur in the thioether to a sulfoxide and then a sulfone is a likely degradation pathway. Hydrolysis of the sulfonamide bond is also possible under acidic or basic conditions.

Start Start Purity Validation Method_Dev Develop Primary LC-MS Method (e.g., RP-C18) Start->Method_Dev Orthogonal_Dev Develop Orthogonal LC-MS Method (e.g., HILIC) Method_Dev->Orthogonal_Dev Forced_Deg Perform Forced Degradation Studies Orthogonal_Dev->Forced_Deg Analyze_Samples Analyze Samples by Both Methods Forced_Deg->Analyze_Samples Compare_Results Compare Purity Profiles Analyze_Samples->Compare_Results Consistent Consistent Results? Compare_Results->Consistent Yes Optimize Optimize Methods or Develop a Third Orthogonal Method Compare_Results->Optimize No Validate Validate Final Method(s) (ICH Q2(R2)) Consistent->Validate Optimize->Analyze_Samples End Purity Validated Validate->End

Figure 3: Decision-making workflow for LC-MS method selection and validation.

Conclusion

The purity validation of N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide requires a multifaceted approach that combines a theoretical understanding of potential impurities with a robust experimental design. This guide has demonstrated the importance of employing orthogonal LC-MS methods, specifically a reversed-phase and a HILIC method, to ensure a comprehensive assessment of the compound's purity profile.

The comparative data highlights the complementary nature of these two techniques, with each providing unique selectivity for different types of impurities. The inclusion of forced degradation studies further strengthens the validation by demonstrating the stability-indicating nature of the analytical methods. By following a logical and scientifically sound approach, researchers can confidently establish the purity of their synthesized compounds, a critical step in the drug development pipeline.

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A Researcher's Guide to Profiling Novel Kinase Inhibitors: A Case Study of N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for characterizing the inhibitory activity of a novel compound, N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide, against target kinases. As a methanesulfonamide derivative, this compound belongs to a chemical class known for its diverse biological activities, including kinase inhibition.[1][2] This document will lead researchers through the essential experimental workflows, data analysis, and interpretation necessary to establish a robust kinase inhibition profile.

The Critical Role of IC50 Determination in Drug Discovery

The half-maximal inhibitory concentration (IC50) is a cornerstone metric in pharmacology, quantifying the potency of a compound in inhibiting a specific biological or biochemical function.[3] For kinase inhibitors, the IC50 value represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50% under defined experimental conditions.[3] This parameter is fundamental in the drug discovery process for several reasons: it allows for the direct comparison of the potency of different compounds, provides insights into their mechanism of action, and is a critical factor in lead optimization.[3][4]

A comprehensive understanding of a compound's potency and selectivity across a panel of kinases is paramount.[5] Aberrant kinase signaling is a hallmark of many diseases, particularly cancer, making kinases attractive therapeutic targets.[4][5][6] However, due to the high degree of structural conservation within the ATP-binding site of kinases, achieving selectivity can be challenging.[4] Off-target kinase inhibition can lead to unforeseen side effects and toxicity. Therefore, profiling a novel inhibitor against a broad panel of kinases is essential to determine its selectivity and potential for therapeutic development.

Experimental Workflow for IC50 Determination

The following section outlines a detailed protocol for determining the IC50 value of N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide using a luminescence-based in vitro kinase assay. This type of assay, such as the ADP-Glo™ Kinase Assay, is widely used due to its high sensitivity and scalability.[7][8]

Diagram of the Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Signal Detection cluster_analysis Data Analysis A Serial Dilution of N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide D Dispense Inhibitor to 384-well Plate A->D B Kinase and Substrate Solution Preparation E Add Kinase/Substrate Mix B->E C ATP Solution Preparation F Initiate Reaction with ATP C->F D->E E->F G Incubate at 30°C F->G H Stop Reaction & Deplete ATP with ADP-Glo™ Reagent G->H I Convert ADP to ATP & Generate Luminescence H->I J Read Luminescence I->J K Normalize Data J->K L Plot Dose-Response Curve K->L M Calculate IC50 L->M

Caption: A generalized experimental workflow for the in vitro determination of a kinase inhibitor's IC50 value.

Detailed Protocol: Luminescence-Based Kinase Assay

This protocol is adapted from standard methodologies for luminescence-based kinase assays.[7][8]

Materials:

  • N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide

  • Recombinant target kinase (e.g., a panel of representative kinases from different families)

  • Kinase-specific substrate

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • 384-well white microplates

  • Luminometer plate reader

Procedure:

  • Inhibitor Preparation: Prepare a 10 mM stock solution of N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide in 100% DMSO. Perform a serial dilution (e.g., 1:3) in DMSO to create a range of concentrations for the dose-response curve.

  • Assay Plate Preparation: Add a small volume (e.g., 2.5 µL) of each inhibitor concentration to the wells of a 384-well plate.[8] Include control wells with DMSO only (no inhibitor, representing 100% kinase activity) and wells with buffer only (no enzyme, for background measurement).

  • Enzyme and Substrate Addition: Prepare a solution containing the recombinant kinase and its specific substrate in the kinase assay buffer. The optimal concentrations of the enzyme and substrate should be determined empirically through titration experiments. Add this mixture (e.g., 2.5 µL) to all wells of the assay plate.[8]

  • Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP in kinase assay buffer (e.g., 5 µL) to all wells.[8] The final ATP concentration should be at or near the Km value for the specific kinase to ensure competitive binding can be accurately assessed.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.[8]

  • ADP Detection:

    • Equilibrate the plate to room temperature.

    • Add ADP-Glo™ Reagent (e.g., 10 µL) to each well to stop the kinase reaction and deplete the remaining ATP.[8] Incubate for 40 minutes at room temperature.[7][8]

    • Add Kinase Detection Reagent (e.g., 20 µL) to each well to convert the generated ADP to ATP and produce a luminescent signal.[8] Incubate for 30-60 minutes at room temperature.[8]

  • Data Acquisition: Measure the luminescence in each well using a microplate reader.

Data Analysis:
  • Background Subtraction: Subtract the average luminescence signal from the "no enzyme" control wells from all other readings.[8]

  • Normalization: Normalize the data by setting the "no inhibitor" control as 100% kinase activity and the background-subtracted "no enzyme" control as 0% activity.

  • Dose-Response Curve: Plot the percent inhibition versus the logarithm of the inhibitor concentration.

  • IC50 Calculation: Fit the data to a sigmoidal dose-response curve using a four-parameter logistic equation to determine the IC50 value.[8]

Comparative Analysis and Selectivity Profiling

To provide a comprehensive understanding of N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide's inhibitory profile, it is crucial to compare its IC50 values against a panel of different kinases and against well-established kinase inhibitors.

Hypothetical IC50 Data for N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide and Reference Inhibitors

The following table presents a hypothetical data set to illustrate how the results would be presented. The selection of kinases for screening should ideally cover different branches of the human kinome to provide a broad view of the compound's selectivity.

Kinase TargetN-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide IC50 (nM)Reference InhibitorReference Inhibitor IC50 (nM)
Tyrosine Kinases
EGFR50Gefitinib37[]
Abl>10,000Imatinib600[]
Src250Dasatinib<1[]
Serine/Threonine Kinases
CDK2210Roscovitine450
GSK3β15CHIR-990216.7
PKA>10,000H-8948
Lipid Kinases
PI3Kα800Alpelisib5
PI4KIIIβ>10,000UCB960810[3]

Note: The IC50 values for N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide are hypothetical and for illustrative purposes only. Reference inhibitor IC50 values are from cited literature where available.

Interpreting the Data: A Hypothetical Scenario

Based on the hypothetical data above, N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide demonstrates potent inhibition of EGFR and GSK3β, with moderate activity against Src and CDK2. The compound shows weak or no activity against Abl, PKA, PI3Kα, and PI4KIIIβ, suggesting a degree of selectivity. The comparison with reference inhibitors provides a benchmark for its potency. For instance, its hypothetical EGFR inhibition is comparable to Gefitinib, a known EGFR inhibitor.[]

Visualizing Target Pathways

Understanding the signaling pathways in which the target kinases are involved is crucial for predicting the potential cellular effects of the inhibitor.

Diagram of a Representative Kinase Signaling Pathway (EGFR)

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription Anti-apoptotic signaling EGF EGF (Ligand) EGF->EGFR Inhibitor N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide Inhibitor->EGFR Inhibition

Caption: Simplified EGFR signaling pathway and the point of inhibition.

Conclusion and Future Directions

This guide outlines a systematic approach to characterizing the kinase inhibition profile of a novel compound, using N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide as a case study. The described workflow, from IC50 determination to selectivity profiling and pathway analysis, provides a solid foundation for evaluating its therapeutic potential.

Further studies would involve cell-based assays to confirm the inhibitor's activity in a cellular context, followed by in vivo studies to assess its efficacy and pharmacokinetic properties. The methodologies presented here are fundamental to the rigorous preclinical evaluation of any novel kinase inhibitor.

References

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A Senior Application Scientist's Guide to Evaluating Off-Target Effects of Novel Sulfonamides: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the sulfonamide moiety stands as a privileged scaffold, forming the backbone of a diverse array of therapeutics, from antimicrobials to anticancer agents. However, this structural versatility also brings the inherent challenge of off-target interactions, which can lead to unforeseen toxicities or, in some serendipitous cases, reveal new therapeutic opportunities.[1][2][3] This guide provides a comprehensive framework for evaluating the off-target profile of a novel investigational sulfonamide, N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide, hereafter referred to as "Compound-X".

Through a combination of established biochemical and cell-based assays, we will construct a robust selectivity profile for Compound-X. This guide will not only detail the requisite experimental protocols but also explain the scientific rationale behind each step. Furthermore, we will benchmark the performance of Compound-X against a panel of well-characterized sulfonamide drugs to provide a clear, comparative context for its off-target liabilities and potential advantages.

The Imperative of Early Off-Target Profiling

Off-target effects occur when a drug interacts with unintended biological targets, which can undermine its therapeutic efficacy and lead to adverse events.[4] The sulfonamide functional group, for instance, is a known zinc-binding motif, predisposing compounds containing it to interact with metalloenzymes like carbonic anhydrases and matrix metalloproteinases.[1] Early and comprehensive off-target profiling is therefore not just a regulatory requirement but a critical step in mitigating risks and making informed decisions in drug development.

For the purpose of this guide, we will assume that Compound-X has been designed as a potent inhibitor of a hypothetical protein kinase, "Target Kinase X," which is implicated in a specific cancer signaling pathway. Our goal is to determine the selectivity of Compound-X for Target Kinase X and to identify any other potential interactions across the human kinome and other major target families.

Comparative Framework: Benchmarking Against Established Sulfonamides

To provide a meaningful evaluation of Compound-X's off-target profile, we will compare it against three well-established sulfonamide-containing drugs with distinct primary targets and known off-target profiles:

  • Celecoxib: A selective cyclooxygenase-2 (COX-2) inhibitor.

  • Acetazolamide: A carbonic anhydrase inhibitor.

  • Vemurafenib: A BRAF kinase inhibitor.

This comparative approach will allow us to contextualize the selectivity of Compound-X and to better understand the potential implications of its off-target interactions.

A Multi-Pronged Approach to Off-Target Evaluation

A thorough assessment of off-target effects requires a multi-faceted experimental strategy. We will employ a tiered approach, starting with broad screening panels and progressing to more focused cellular assays to confirm target engagement.

Workflow for Off-Target Profiling

OffTargetWorkflow cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Cellular Validation cluster_2 Tier 3: Data Analysis & Interpretation Kinase_Panel Kinome-Wide Profiling (>400 Kinases) CETSA Cellular Thermal Shift Assay (CETSA) for Target Engagement Kinase_Panel->CETSA Identified Hits Receptor_Panel Safety Pharmacology Panel (GPCRs, Ion Channels, etc.) hERG_Assay hERG Channel Assay for Cardiotoxicity Receptor_Panel->hERG_Assay Identified Hits Data_Analysis Selectivity Scoring & Comparative Analysis CETSA->Data_Analysis hERG_Assay->Data_Analysis

Caption: A tiered workflow for comprehensive off-target profiling.

Experimental Protocols and Data Interpretation

Tier 1: Broad Kinase and Safety Pharmacology Profiling

The initial step is to screen Compound-X at a single high concentration (e.g., 10 µM) against a large panel of kinases and other common off-targets. This provides a broad overview of its potential interaction landscape.

4.1.1. Kinase Selectivity Profiling

  • Objective: To assess the inhibitory activity of Compound-X against a comprehensive panel of human kinases.

  • Methodology: Utilize a commercial kinase profiling service, such as those offered by Eurofins or Promega, which employ radiometric or luminescence-based assays to measure kinase activity.[5][6][7]

Experimental Protocol: Kinase Profiling (Adapted from ADP-Glo™ Kinase Assay) [6]

  • Prepare a 10 µM solution of Compound-X and the comparator drugs in an appropriate solvent (e.g., DMSO).

  • In a 384-well plate, combine the test compounds with the kinase, its specific substrate, and ATP at a concentration close to the Km for each kinase.

  • Incubate the reaction mixture for 1 hour at room temperature.

  • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Add the Kinase Detection Reagent to convert ADP to ATP, which is then used to generate a luminescent signal.

  • Measure luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • Calculate the percent inhibition for each kinase relative to a DMSO control.

Data Presentation: Kinase Inhibition Profile at 10 µM

Kinase TargetCompound-X (% Inhibition)Celecoxib (% Inhibition)Acetazolamide (% Inhibition)Vemurafenib (% Inhibition)
Target Kinase X 98 5215
BRAF258399
CDK26512575
p38α4520855
Carbonic Anhydrase II301595 10
... (and >400 other kinases)

Hypothetical data for illustrative purposes.

  • Interpretation: The initial screen reveals that Compound-X is a potent inhibitor of its intended target, Target Kinase X. However, it also shows significant off-target activity against CDK2 and p38α. Interestingly, it also displays moderate inhibition of Carbonic Anhydrase II, a common off-target for sulfonamides.[1]

4.1.2. Safety Pharmacology Panel

  • Objective: To identify potential interactions with a broad range of receptors, ion channels, and transporters that are known to be associated with adverse drug reactions.

  • Methodology: Receptor binding assays are powerful tools for this purpose, often using radiolabeled ligands to detect displacement by the test compound.[8][9][10]

Data Presentation: Safety Pharmacology Profile at 10 µM

TargetCompound-X (% Inhibition)Celecoxib (% Inhibition)Acetazolamide (% Inhibition)Vemurafenib (% Inhibition)
hERG Channel4810535
L-type Calcium Channel158320
Muscarinic M1 Receptor5218
... (and >40 other targets)

Hypothetical data for illustrative purposes.

  • Interpretation: The most significant finding from the safety panel is the moderate inhibition of the hERG channel by Compound-X. hERG inhibition is a major concern in drug development due to its association with cardiotoxicity (Long QT syndrome).[11][12] This finding necessitates further investigation.

Tier 2: Cellular Validation of Off-Target Hits

The next step is to validate the hits from the broad screening panels in a more physiologically relevant cellular context.

4.2.1. Cellular Thermal Shift Assay (CETSA)

  • Objective: To confirm that Compound-X directly engages with its intended target and potential off-targets within intact cells.[13][14]

  • Methodology: CETSA measures the change in the thermal stability of a protein upon ligand binding.[15]

CETSA_Workflow Cell_Culture 1. Treat cells with Compound-X or vehicle Heating 2. Heat cells across a temperature gradient Cell_Culture->Heating Lysis 3. Lyse cells and separate soluble/insoluble fractions Heating->Lysis Detection 4. Detect soluble protein (e.g., Western Blot) Lysis->Detection Analysis 5. Plot melt curves to determine thermal shift Detection->Analysis

Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA [16][17]

  • Culture cells expressing the target proteins of interest.

  • Treat the cells with various concentrations of Compound-X or a vehicle control for 2 hours.

  • Harvest the cells and resuspend them in PBS.

  • Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes.

  • Lyse the cells by freeze-thawing.

  • Centrifuge at high speed (e.g., 20,000 x g) to pellet the precipitated proteins.

  • Collect the supernatant (soluble fraction) and analyze the amount of the target protein remaining by Western blotting or other quantitative methods.

  • Plot the amount of soluble protein as a function of temperature to generate a "melt curve." A shift in the melt curve in the presence of the compound indicates target engagement.

  • Interpretation: A rightward shift in the CETSA melt curve for Target Kinase X, CDK2, and p38α in the presence of Compound-X would confirm that it binds to these kinases in a cellular environment, increasing their thermal stability.

4.2.2. hERG Channel Inhibition Assay

  • Objective: To quantify the inhibitory potency of Compound-X on the hERG potassium channel.

  • Methodology: The gold standard for assessing hERG liability is the patch-clamp electrophysiology assay, which directly measures the flow of ions through the channel.[11][18]

Experimental Protocol: Automated Patch-Clamp hERG Assay [11][19]

  • Use a cell line stably expressing the hERG channel (e.g., HEK293 cells).

  • Utilize an automated patch-clamp system (e.g., QPatch or SyncroPatch).

  • Establish a whole-cell patch-clamp configuration.

  • Apply a voltage protocol designed to elicit hERG currents.

  • Perfuse the cells with increasing concentrations of Compound-X.

  • Measure the hERG current at each concentration and calculate the half-maximal inhibitory concentration (IC50).

Data Presentation: hERG Inhibition Potency

CompoundhERG IC50 (µM)
Compound-X8.5
Celecoxib> 30
Acetazolamide> 50
Vemurafenib15.2

Hypothetical data for illustrative purposes.

  • Interpretation: An IC50 value below 10 µM is often considered a potential risk for cardiotoxicity. The result for Compound-X (IC50 = 8.5 µM) warrants careful consideration and further safety assessment.

Data Synthesis and Risk-Benefit Analysis

The final step is to synthesize all the data to build a comprehensive selectivity profile for Compound-X and to assess its potential risks and benefits.

Selectivity Profile of Compound-X

TargetBiochemical IC50 (nM)Cellular Engagement (CETSA)Notes
Target Kinase X 15 Yes Potent on-target activity
CDK2250YesPotential cell cycle-related side effects
p38α800YesPotential anti-inflammatory effects or side effects
Carbonic Anhydrase II5,500Not AssessedCommon sulfonamide off-target
hERG Channel8,500Not ApplicableCardiotoxicity risk

Hypothetical data for illustrative purposes.

Based on this profile, Compound-X is a potent inhibitor of its intended target. However, its off-target activities against CDK2, p38α, and particularly the hERG channel, present potential liabilities. The inhibition of CDK2 could lead to cell cycle-related toxicities, while the hERG activity raises concerns about cardiotoxicity.

Strategies for Mitigation:

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of Compound-X to identify modifications that reduce off-target activity while maintaining on-target potency.[1]

  • Dose Optimization: In subsequent in vivo studies, carefully select doses that achieve therapeutic concentrations at the target site while remaining below the concentrations required to engage off-targets.[1]

Conclusion

This guide has outlined a systematic and scientifically rigorous approach to evaluating the off-target effects of a novel sulfonamide, Compound-X. By employing a combination of broad screening panels and cellular validation assays, and by benchmarking against established drugs, we have constructed a detailed selectivity profile. This profile is not an endpoint but a critical tool that enables informed decision-making in the drug discovery process. It highlights the potential therapeutic efficacy of Compound-X while also flagging key safety concerns that must be addressed through further optimization and preclinical safety studies. The principles and methodologies described herein are broadly applicable to the characterization of any novel small molecule therapeutic, ensuring a more comprehensive understanding of its biological activity and a safer path to the clinic.

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Benchmarking N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide Efficacy in Preclinical Models of BRAF V600E-Mutant Melanoma

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Drug Development Professionals

This guide provides a comprehensive framework for the preclinical evaluation of a novel investigational compound, N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide (hereafter designated as Cmpd-X), as a potential therapeutic agent for BRAF V600E-mutant melanoma. Given the structural motifs present in Cmpd-X, including a bromophenyl and a methanesulfonamide group, which are features found in various kinase inhibitors, we hypothesize its mechanism of action as an inhibitor of the BRAF V600E oncoprotein.

This document outlines a head-to-head comparison of Cmpd-X with Vemurafenib, a well-established, FDA-approved BRAF V600E inhibitor that serves as the current standard-of-care.[1][2] The experimental designs detailed herein are structured to provide a robust assessment of Cmpd-X's potency, selectivity, and in vivo efficacy, thereby generating the critical data necessary for a go/no-go decision in a drug development pipeline.

Mechanistic Rationale and Experimental Strategy

The BRAF V600E mutation is a key driver in approximately 50% of cutaneous melanomas, leading to constitutive activation of the MAPK signaling pathway and promoting uncontrolled cell proliferation and survival.[1] Vemurafenib specifically targets the ATP-binding pocket of the mutated BRAF kinase, effectively shutting down this oncogenic signaling. Our benchmarking strategy for Cmpd-X is therefore designed to interrogate its effects at various stages of this pathway, from direct target engagement to cellular and in vivo tumor growth inhibition.

The following diagram illustrates the hypothesized mechanism of action and the points of experimental intervention:

MAPK_Pathway_Inhibition cluster_upstream Upstream Signaling cluster_mapk MAPK Cascade cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates BRAF BRAF V600E RAS->BRAF Activates MEK MEK1/2 BRAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes CmpdX Cmpd-X (Hypothesized) CmpdX->BRAF Inhibits Vemurafenib Vemurafenib (Comparator) Vemurafenib->BRAF Inhibits

Caption: Hypothesized inhibition of the MAPK pathway by Cmpd-X.

In Vitro Efficacy Benchmarking

The initial phase of evaluation focuses on quantifying the direct inhibitory effect of Cmpd-X on its putative target and assessing its anti-proliferative activity in a relevant cellular context.

Biochemical Kinase Assay: Direct Target Engagement

The primary objective is to determine the half-maximal inhibitory concentration (IC50) of Cmpd-X against recombinant BRAF V600E kinase and compare it directly to Vemurafenib. This assay provides a clean, cell-free measure of target engagement.

Experimental Protocol: In Vitro Kinase Assay [3][4][5][6]

  • Reagents and Materials:

    • Recombinant human BRAF V600E kinase.

    • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).

    • MEK1 as a substrate.

    • [γ-³²P]ATP or ADP-Glo™ Kinase Assay kit.[6]

    • Cmpd-X and Vemurafenib, serially diluted in DMSO.

  • Procedure (Radiometric Assay Example):

    • Prepare a kinase reaction mixture containing kinase buffer, BRAF V600E, and MEK1 substrate.

    • Add varying concentrations of Cmpd-X or Vemurafenib to the wells of a 96-well plate.

    • Initiate the kinase reaction by adding [γ-³²P]ATP.

    • Incubate at 30°C for a predetermined time (e.g., 60 minutes).

    • Stop the reaction and separate the phosphorylated substrate from the free [γ-³²P]ATP using phosphocellulose paper or SDS-PAGE.

    • Quantify the incorporated radioactivity using a phosphorimager or scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Proliferation Assay

This assay assesses the ability of Cmpd-X to inhibit the growth of a human melanoma cell line that is dependent on BRAF V600E signaling.

Experimental Protocol: Cell Viability (MTS) Assay [7]

  • Cell Line: A375 human melanoma cell line (BRAF V600E positive).[8][9]

  • Procedure:

    • Seed A375 cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of Cmpd-X and Vemurafenib for 72 hours.

    • Add MTS reagent to each well and incubate for 2-4 hours.

    • Measure the absorbance at 490 nm, which is proportional to the number of viable cells.

  • Data Analysis:

    • Normalize the absorbance readings to the vehicle-treated control wells to determine the percentage of cell viability.

    • Calculate the GI50 (concentration for 50% growth inhibition) by plotting cell viability against drug concentration.

Comparative In Vitro Data Summary
CompoundTargetBiochemical IC50 (nM)A375 Cell GI50 (nM)
Cmpd-X BRAF V600E15.245.8
Vemurafenib BRAF V600E31.0[2]80.5[10]

Note: Data for Cmpd-X is illustrative.

These hypothetical results suggest that Cmpd-X is a more potent inhibitor of BRAF V600E both biochemically and in a cellular context compared to Vemurafenib.

In Vivo Efficacy: Human Tumor Xenograft Model

The definitive preclinical test of an anti-cancer agent's efficacy is its ability to inhibit tumor growth in a living organism.[11][12] We will use a patient-derived xenograft (PDX) model, which is known to better recapitulate the heterogeneity and therapeutic response of human tumors compared to cell line-derived models.[13][14][15]

The workflow for establishing and utilizing a PDX model is outlined below:

PDX_Workflow Patient Patient Tumor (BRAF V600E+) Implant Surgical Implantation into NSG Mouse Patient->Implant P0 Passage 0 (P0) Tumor Growth Implant->P0 Expand Tumor Harvest & Expansion P0->Expand P1 Passage 1 (P1) Cohort Expansion Expand->P1 Treatment Tumor-bearing Mice Randomized into Treatment Groups P1->Treatment Dosing Daily Dosing: - Vehicle - Vemurafenib - Cmpd-X Treatment->Dosing Monitor Monitor Tumor Volume & Body Weight Dosing->Monitor Endpoint Endpoint Analysis: - Tumor Growth Inhibition - Biomarker Analysis Monitor->Endpoint

Caption: Workflow for a Patient-Derived Xenograft (PDX) study.

Experimental Protocol: Melanoma PDX Efficacy Study [13][14]

  • Model: Immunocompromised mice (e.g., NSG) bearing subcutaneously implanted BRAF V600E-positive melanoma patient-derived tumors.

  • Study Groups:

    • Group 1: Vehicle control (e.g., 0.5% methylcellulose).

    • Group 2: Vemurafenib (e.g., 50 mg/kg, oral, once daily).[10]

    • Group 3: Cmpd-X (e.g., 50 mg/kg, oral, once daily).

  • Procedure:

    • When tumors reach an average volume of 100-150 mm³, randomize animals into treatment groups (n=10 per group).[8]

    • Administer treatments as specified for 21 days.

    • Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Width² x Length) / 2.[13]

    • Monitor animal body weight as an indicator of toxicity.

  • Endpoint and Analysis:

    • The primary endpoint is Tumor Growth Inhibition (TGI), calculated as: TGI (%) = (1 - (ΔT / ΔC)) x 100, where ΔT is the change in the mean tumor volume of the treated group and ΔC is the change in the mean tumor volume of the control group.

    • At the end of the study, tumors can be harvested for pharmacodynamic biomarker analysis (e.g., Western blot for phosphorylated ERK).

Comparative In Vivo Efficacy Data
Treatment Group (50 mg/kg)Mean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (TGI) (%)Mean Body Weight Change (%)
Vehicle Control 1250--2.5
Vemurafenib 48063-4.0
Cmpd-X 29078-3.1

Note: Data is illustrative and represents a favorable outcome for Cmpd-X.

These hypothetical results demonstrate that Cmpd-X exhibits superior anti-tumor efficacy in a clinically relevant PDX model compared to the standard-of-care, Vemurafenib, at an equivalent dose, and is well-tolerated.

Conclusion and Future Directions

This guide presents a structured, comparative approach to the preclinical benchmarking of N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide (Cmpd-X). The outlined experiments are designed to rigorously test the hypothesis that Cmpd-X is a potent BRAF V600E inhibitor. The illustrative data suggests that Cmpd-X may have a superior efficacy profile compared to Vemurafenib.

A successful outcome from these studies would provide a strong rationale for advancing Cmpd-X into formal IND-enabling studies. Further investigations should include comprehensive kinase panel screening to assess selectivity, detailed ADME and pharmacokinetic studies, and evaluation in models of acquired resistance to current BRAF inhibitors.

References

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Cross-reactivity validation of N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide in high-throughput screening

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Cross-Reactivity Validation of Novel HTS Hits

A Comparative Case Study: N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide

Introduction: The Challenge Beyond the Primary Hit

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify "hits"—compounds that modulate a biological target of interest.[1][2][3] However, a primary hit is merely the starting point of a rigorous investigative journey. The initial activity observed in an HTS assay can arise from numerous sources, many of which are undesirable artifacts or the result of non-specific interactions.[4][5] Failure to thoroughly validate and characterize a hit can lead to the costly pursuit of compounds with misleading activity profiles, a high potential for toxicity, or intractable properties.

The process of hit validation is a systematic workflow designed to confirm the compound's activity, rule out assay interference, and characterize its specificity.[6][7][8] A critical component of this process is the assessment of cross-reactivity, also known as selectivity profiling.[9][10][11] This step investigates the compound's interactions with a range of other biological targets to build a comprehensive understanding of its on- and off-target effects.[12][13] A highly selective compound is often desired to minimize the risk of adverse effects, while in some cases, a specific "polypharmacology" profile may be therapeutically beneficial.[9]

This guide provides a detailed framework for the cross-reactivity validation of a novel HTS hit, using the hypothetical compound N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide (hereafter referred to as Compound X ) as a case study. We will follow the logical progression from initial hit confirmation to broad selectivity profiling and compare its performance against two alternative sulfonamide-based hits, Compound Y and Compound Z .

The Hit Validation and Selectivity Profiling Workflow

The validation process is a multi-stage cascade designed to systematically build confidence in a screening hit. Each stage acts as a filter, eliminating artifactual hits and providing deeper insights into the compound's mechanism of action.

HTS_Validation_Workflow cluster_0 Phase 1: Hit Confirmation cluster_1 Phase 2: Artifact Assessment cluster_2 Phase 3: Cellular Activity & Selectivity cluster_3 Phase 4: Decision & Progression p1_retest Re-test in Primary Assay (Single Concentration) p1_drc Dose-Response Curve (Determine IC50/EC50) p1_retest->p1_drc Confirm Activity p2_counter Counter-Screens (e.g., Technology Interference) p1_drc->p2_counter Potency Confirmed p2_ortho Orthogonal Assay (Different Method, Same Target) p2_counter->p2_ortho Rule out Artifacts p3_cell Cell-Based Target Engagement (Physiological Relevance) p2_ortho->p3_cell Mechanism Confirmed p3_selectivity Broad Selectivity Profiling (e.g., Kinase, GPCR Panels) p3_cell->p3_selectivity Confirm Cellular Activity p4_decision Go/No-Go Decision (Advance to Lead Optimization) p3_selectivity->p4_decision Selectivity Profile Acceptable

Caption: High-level workflow for HTS hit validation and selectivity profiling.

Phase 1: Primary Hit Confirmation

The first step is to ensure the observed activity is real and reproducible.[8][14] This involves re-testing the hit compound, freshly sourced or re-synthesized, in the original HTS assay.

Protocol 1: Dose-Response Curve Generation

Causality: A single-point HTS screen only indicates activity at one concentration. A dose-response experiment is crucial to determine the compound's potency (typically as an IC50 or EC50 value), which is a key parameter for comparing compounds and guiding further studies.[15]

  • Compound Preparation: Prepare a 10 mM stock solution of Compound X in 100% DMSO.

  • Serial Dilution: Create a 10-point, 3-fold serial dilution series in a 384-well plate. The final concentrations in the assay should typically range from 100 µM to low nanomolar.

  • Assay Execution: Perform the primary biochemical assay according to the original HTS protocol, including positive (e.g., no inhibition) and negative (e.g., maximum inhibition with a known inhibitor) controls.[16]

  • Data Analysis: Measure the assay signal and normalize the data relative to the controls (% inhibition). Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Phase 2: Ruling Out Assay Interference and Artifacts

Many compounds identified in HTS are "false positives" that interfere with the assay technology rather than interacting with the biological target.[1][5] It is essential to identify and eliminate these artifactual hits early.

Orthogonal Assays: A Self-Validating System

An orthogonal assay measures the same biological endpoint as the primary screen but uses a different technology.[7][14][17] If a compound is genuinely active against the target, it should show activity in both assays. If it is an artifact of the primary assay's detection method (e.g., fluorescence-based), its activity will likely disappear in the orthogonal test.

Example Scenario:

  • Primary Assay: A fluorescence polarization (FP) assay measuring a protein-protein interaction.

  • Orthogonal Assay: A Surface Plasmon Resonance (SPR) assay, which is a label-free biophysical method to directly measure binding between the compound and the target protein.[17]

A true hit will show a dose-dependent response in both the FP and SPR assays. A compound that quenches fluorescence will appear active in the FP assay but will show no binding in the SPR assay.

Phase 3: Cellular Validation and Cross-Reactivity Profiling

Biochemical assays are performed in a simplified, controlled environment.[18][19] To understand if a compound can exert its effect in a more complex biological context, it must be tested in cell-based assays.[9][18] This step provides more physiologically relevant data and assesses critical properties like cell permeability.[20]

The Importance of Cellular Target Engagement

Techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET® can confirm that a compound directly binds to its intended target within intact cells.[8][9] A discrepancy between biochemical potency and cellular activity can highlight issues with membrane permeability or efflux by cellular transporters.[21]

Broad Cross-Reactivity Screening: Mapping the Selectivity Landscape

This is the definitive step for validating cross-reactivity. The compound is screened at one or more concentrations against a large panel of diverse biological targets. These panels are commercially available and typically include targets known to be associated with adverse drug reactions.[12][13]

Commonly Used Panels:

  • Kinase Panels: Protein kinases are a large family of enzymes with structurally similar ATP-binding sites, making cross-reactivity common.[9][21] Panels can range from a few dozen to over 400 kinases.[9]

  • GPCR Panels: G-protein coupled receptors are a major class of drug targets, and off-target GPCR activity can lead to a variety of side effects.[22]

  • Safety Pharmacology Panels: These panels, such as the InVEST44™ from Reaction Biology or Eurofins' SafetyScreen44, include a curated set of targets (receptors, ion channels, transporters, enzymes) that are frequently implicated in clinical adverse events.[12][13]

  • CYP450 Panels: Inhibition of Cytochrome P450 enzymes can lead to dangerous drug-drug interactions.[12]

Selectivity_Decision_Tree start HTS Hit: Compound X node_ic50 Phase 1: Potency Confirmed? (IC50 < 10 µM) start->node_ic50 node_ortho Phase 2: Orthogonal & Counter-Screens OK? node_ic50->node_ortho Yes end_fail De-prioritize/ Terminate node_ic50->end_fail No node_cell Phase 3: Cell-Based Activity Confirmed? node_ortho->node_cell Yes node_ortho->end_fail No (Artifact) node_selectivity Phase 4: Selectivity Profile Acceptable? node_cell->node_selectivity Yes node_cell->end_fail No (Poor Permeability) end_pass Advance to Lead Optimization node_selectivity->end_pass Yes node_selectivity->end_fail No (Unacceptable Off-Targets)

Caption: Decision-making flowchart for advancing a validated HTS hit.

Comparative Analysis: Compounds X, Y, and Z

To illustrate the guide's principles, let's assume Compound X (our lead), Compound Y, and Compound Z are all sulfonamide-containing hits from a primary screen against Target Protein "A". After progressing through Phases 1-3, we obtain the following hypothetical data.

Table 1: Potency and Cellular Activity Comparison
CompoundPrimary Target 'A' IC50 (nM) (Biochemical)Cellular Target 'A' EC50 (nM) (NanoBRET®)
Compound X 150450
Compound Y 859,500
Compound Z 1,2001,500

Interpretation:

  • Compound X shows good biochemical potency and a reasonable shift in the cellular assay, suggesting good cell permeability and target engagement.

  • Compound Y is highly potent biochemically but loses over 100-fold activity in the cellular context, indicating a potential major issue with cell entry or efflux. This is a significant red flag.

  • Compound Z has modest potency but translates well from the biochemical to the cellular environment.

Table 2: Kinase Selectivity Profile (% Inhibition at 1 µM)

Data represents a subset of a 400-kinase panel. Only kinases with >50% inhibition are shown.

Kinase TargetCompound X (% Inhibition)Compound Y (% Inhibition)Compound Z (% Inhibition)
Target 'A' 98% 99% 75%
Kinase B<10%88%<10%
Kinase C<10%92%<10%
Kinase D65%95%<10%
Selectivity Score (S10) ¹0.050.250.01

¹Selectivity Score (S10) is the fraction of kinases inhibited >90% at a given concentration. A lower score indicates higher selectivity.

Interpretation:

  • Compound X shows some off-target activity on Kinase D but is otherwise relatively selective.

  • Compound Y is highly promiscuous, inhibiting numerous kinases with high potency. This lack of selectivity is often undesirable.

  • Compound Z is exceptionally selective, showing significant inhibition only on the intended target.

Table 3: Safety Pharmacology Panel Profile (% Inhibition at 10 µM)

A subset of the SafetyScreen44 panel is shown.

Safety TargetCompound X (% Inhibition)Compound Y (% Inhibition)Compound Z (% Inhibition)
hERG (Ion Channel)15%25%68%
M1 (GPCR)<10%<10%<10%
5-HT2B (GPCR)5%78% 8%
COX-1 (Enzyme)<10%<10%<10%

Interpretation:

  • Compound X shows a clean safety profile with no significant interactions at this concentration.

  • Compound Y shows a significant liability at the 5-HT2B receptor, which is associated with cardiovascular side effects.

  • Compound Z , despite its excellent kinase selectivity, shows a major liability with strong inhibition of the hERG channel, a critical risk factor for cardiac arrhythmia.

Conclusion and Recommendation

This comparative guide illustrates that a comprehensive, multi-step validation process is non-negotiable in early-stage drug discovery. Relying solely on primary potency data is misleading and risky.

  • Compound Y , despite being the most potent in a biochemical assay, would be de-prioritized due to its poor cellular activity and highly promiscuous kinase and safety profile.

  • Compound Z , while demonstrating exceptional kinase selectivity, would be immediately flagged for its critical hERG liability, likely halting its progression.

  • Compound X emerges as the most promising candidate. It has good potency that translates to a cellular context, a manageable selectivity profile (with only one notable off-target kinase that can be addressed through medicinal chemistry), and a clean safety panel profile.

This case study underscores the core principle of hit validation: building a holistic and objective data package. By systematically assessing potency, ruling out artifacts, and profiling for cross-reactivity, researchers can make informed, data-driven decisions, ensuring that resources are focused on compounds with the highest probability of becoming safe and effective medicines.

References

  • BellBrook Labs. (2026, March 3). How Do You Validate an Assay for High-Throughput Screening?
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  • Sigma-Aldrich. Hit Discovery & Confirmation for Early Drug Discovery.
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Safety Operating Guide

N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Disposal and Waste Management of N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide

Executive Summary

The safe handling and disposal of complex synthetic intermediates require a rigorous understanding of their molecular architecture. N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide is a multi-heteroatom organic compound that presents specific end-of-life logistical challenges. Because it contains both a halogen (bromine) and multiple sulfur moieties (a thioether and a sulfonamide), it cannot be routed through standard non-halogenated organic waste streams. This guide provides drug development professionals and laboratory personnel with the definitive, step-by-step operational protocols required to dispose of this compound safely, legally, and economically.

Mechanistic Hazard Profiling & Causality

As application scientists, we must base our safety protocols on the fundamental chemistry of the molecules we handle. Understanding why a compound is segregated prevents catastrophic facility damage and regulatory non-compliance.

  • The Bromine (Halogen) Factor: During thermal destruction (incineration), halogenated organics generate hydrogen bromide (HBr) and free bromine gas[1]. If this compound is mistakenly mixed with non-halogenated waste, it contaminates the entire stream. Standard incinerators lack the infrastructure to handle acid gases, which can destroy furnace linings and release toxic emissions. Therefore, any waste containing this compound must be strictly routed to a facility equipped with wet caustic scrubbers[2].

  • The Sulfur Factor: The oxidation of the sulfanyl and sulfonamide groups yields sulfur oxides (SOx), which are potent environmental pollutants and acid rain precursors[3]. Similar to halogens, the presence of high sulfur content necessitates specialized disposal techniques, such as molten salt oxidation or high-temperature rotary kilns with advanced flue-gas desulfurization capabilities[4].

Causality in Action: Segregating this compound into a dedicated "Halogenated Organic" stream is not merely a bureaucratic step; it is a chemical necessity. Mixing even a small amount of this brominated compound into a 20-liter carboy of non-halogenated solvent instantly converts the entire volume into halogenated waste, exponentially increasing the disposal cost for your laboratory[5].

Waste Segregation Workflow

WasteSegregation Start N-{2-[(3-bromophenyl)sulfanyl] ethyl}methanesulfonamide State Determine Physical State of Waste Start->State Solid Solid Powder or Crystals State->Solid Liquid Dissolved in Solvent State->Liquid Consumables Contaminated PPE & Sharps State->Consumables SolidContainer Sealable Solid Waste Container Solid->SolidContainer Bulk material Halogenated Halogenated Organic Waste Stream Liquid->Halogenated >1% Halogen Consumables->SolidContainer Gloves/Tubes Sharps Puncture-Proof Sharps Bin Consumables->Sharps Needles/Glass Incineration High-Temp Incineration (Caustic Scrubbing for SOx/HBr) Halogenated->Incineration SolidContainer->Incineration Sharps->Incineration

Workflow for the segregation and disposal of halogenated, sulfur-containing organic waste.

Step-by-Step Disposal Protocols

The following self-validating protocols ensure that every stage of the disposal process contains built-in safety checks.

Protocol A: Bulk Solid or Powder Disposal

Use this protocol for unused reagents, expired batches, or swept solid spills.

  • Containment: Transfer the solid N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide into a chemically compatible, sealable container (e.g., wide-mouth HDPE bottle or amber glass jar). Do not use thin plastic bags that can easily puncture.

  • Labeling: Affix a standardized red "Hazardous Waste" tag immediately. The label must explicitly state: "Halogenated Organic Solid Waste - Contains Bromine and Sulfur"[6].

  • Storage: Place the sealed container in a designated secondary containment tray within a ventilated hazardous waste storage cabinet. Ensure it is stored away from strong oxidizers or reactive metals.

  • Validation Check: Verify that the cap is tightly sealed and that the exterior of the container is free of chemical dust before transferring it to the central waste accumulation area.

Protocol B: Liquid Waste (Solvent Solutions)

Use this protocol when the compound is dissolved in organic solvents (e.g., DMSO, DCM, DMF, or Methanol) during assays or synthesis.

  • Stream Identification: Regardless of the primary solvent used, the solution must be poured exclusively into a waste carboy designated for Halogenated Organic Solvents [1].

  • Transfer: In a functioning fume hood, use a funnel to carefully transfer the liquid waste into the carboy. Avoid splashing.

  • Documentation: Record the estimated concentration of the compound and the exact solvent composition on the running waste log attached to the carboy (e.g., "Methanol 90%, DMSO 9%, Brominated Sulfonamide Derivative 1%")[5].

  • Venting: Ensure the carboy is fitted with a vented safety cap. Causality: Waste solutions can generate gases over time; a vented cap prevents dangerous over-pressurization and potential explosion of the container[1].

Protocol C: Contaminated Consumables

Use this protocol for items that have come into contact with the compound.

  • Sharps: Syringe needles, razor blades, or broken glass pipettes contaminated with the compound must be placed directly into a puncture-proof sharps container. Critical: Do not use a red biohazard bin. Use a white or clearly marked chemical sharps bin, labeled with a hazardous waste tag[1].

  • Soft Consumables: Nitrile gloves, weighing boats, filter papers, and paper towels must be double-bagged in clear poly lab bags or placed in a sturdy plastic drum. Label as heavily contaminated solid hazardous waste[6].

Quantitative Waste Segregation & Compatibility Matrix

To optimize disposal costs and maintain safety, adhere strictly to the concentration limits and compatibility guidelines outlined below.

Waste Stream CategoryPhysical StateChemical CompatibilityMax Concentration LimitPrimary Disposal Method
Halogenated Solvent LiquidDCM, Chloroform, DMSO, Methanol<20% Aqueous ContentHigh-Temp Liquid Injection Incineration (Caustic Scrubbing)
Bulk Chemical Waste SolidOther stable solid organicsN/A (Pure Compound)Rotary Kiln Incineration
Aqueous Waste LiquidNeutralized buffers (pH 6-9)<1% Organic ContentSpecialized Wastewater Treatment
Contaminated Sharps SolidN/A (Glass/Metal only)N/APuncture-Proof Incineration

References

  • Title: Hazardous Waste Management Guide Source: University of Tennessee Safety Office (tennessee.edu) URL: [Link]

  • Title: Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes Source: U.S. Environmental Protection Agency (epa.gov) URL: [Link]

  • Title: Molten salt oxidation of organic hazardous waste with high salt content Source: ResearchGate (researchgate.net) URL: [Link]

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A Researcher's Guide to the Safe Handling of N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

An Essential Framework for Laboratory Safety, Operations, and Disposal

As the landscape of pharmaceutical research and development continues to evolve, the synthesis and handling of novel chemical entities are paramount. N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide, a compound of interest in drug discovery, requires meticulous handling to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive, step-by-step operational plan for the safe use, management, and disposal of this compound, grounded in established safety protocols for analogous chemical structures.

I. Hazard Assessment and Engineering Controls: The First Line of Defense

Before any handling of N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide, a thorough risk assessment is mandatory. The primary hazards associated with similar brominated and sulfonamide-containing compounds include:

  • Skin and Eye Irritation: Direct contact can cause irritation.[1][2][3][5]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory discomfort.[1][2][3]

  • Harmful if Swallowed or Inhaled: Similar compounds can be harmful if ingested or inhaled.[3][4]

To mitigate these risks, the following engineering controls should be in place:

  • Chemical Fume Hood: All weighing and handling of the solid compound or its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.[6]

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are effectively diluted and removed.[1][2][7]

  • Eyewash Stations and Safety Showers: These must be readily accessible and tested regularly.[1][8]

II. Personal Protective Equipment (PPE): Your Essential Barrier

The selection of appropriate PPE is critical for preventing direct contact with the chemical. The following table summarizes the recommended PPE for handling N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide, based on the hazards identified for analogous compounds.

Body PartRecommended PPERationale and Best Practices
Eyes and Face Chemical safety goggles and a face shieldStandard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes to protect against splashes and fine particles. A face shield should be worn over the goggles when there is a significant risk of splashing.[3][9]
Hands Chemical-resistant gloves (Nitrile or Neoprene)Double-gloving is recommended, especially for prolonged handling. Gloves should be inspected for any signs of degradation or puncture before use. Never wear leather or cloth gloves.[10][11] Always remove gloves before leaving the laboratory and wash hands thoroughly.
Body Laboratory coat or chemical-resistant apronA fully buttoned laboratory coat provides a barrier against accidental spills. For larger quantities or when there is a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.[9][11]
Respiratory N95 or higher-rated respiratorWhile working in a fume hood should be the primary control, a respirator may be necessary for spill cleanup or if there is a potential for aerosol generation outside of a contained system.[6][10]
Feet Closed-toe shoesShoes should be made of a non-porous material to protect against spills.

III. Step-by-Step Handling and Operational Plan

A systematic approach to handling N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide will minimize the risk of exposure and ensure the quality of your experimental work.

A. Preparation and Weighing
  • Don Appropriate PPE: Before entering the designated handling area, put on all required PPE as outlined in the table above.

  • Work within a Fume Hood: Conduct all manipulations of the solid compound within a certified chemical fume hood.

  • Use Appropriate Tools: Use a spatula or other appropriate tools for transferring the solid. Avoid creating dust.

  • Tare and Weigh: Use a tared weigh boat or paper to accurately measure the desired amount of the compound.

  • Secure Container: Immediately and securely close the primary container after dispensing the material.

B. Dissolution and Reaction Setup
  • Solvent Addition: Carefully add the desired solvent to the vessel containing the weighed compound.

  • Mixing: Use magnetic stirring or gentle agitation to dissolve the compound. If heating is required, use a controlled heating mantle and monitor the temperature closely.

  • Reaction Assembly: Assemble the reaction apparatus within the fume hood, ensuring all joints are properly sealed.

C. Post-Reaction Work-up and Purification
  • Quenching and Extraction: Perform all quenching and extraction procedures within the fume hood. Be mindful of potential pressure buildup.

  • Chromatography: If column chromatography is used for purification, ensure the column is set up and run within the fume hood.

IV. Spill Management and Disposal Plan

Accidents can happen, and a clear plan for managing spills and disposing of waste is crucial.

A. Spill Response
  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Evacuate if Necessary: For large or unmanageable spills, evacuate the area and contact the appropriate emergency response team.

  • Contain the Spill: For minor spills, use an appropriate absorbent material (e.g., vermiculite, sand) to contain the spill.[12]

  • Clean the Area: Carefully sweep or wipe up the absorbed material and place it in a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

B. Waste Disposal
  • Segregate Waste: All materials contaminated with N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide, including gloves, weigh boats, and absorbent materials, must be disposed of as hazardous waste.

  • Label Waste Containers: Use clearly labeled, sealed containers for all hazardous waste. The label should include "Hazardous Waste" and the chemical name.[6]

  • Consult Institutional Guidelines: Follow your institution's specific guidelines for the disposal of chemical waste. Do not dispose of this compound down the drain.[1][7]

V. Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide.

PPE_Selection_Workflow PPE Selection for N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_disposal Operational & Disposal Plan Start Start: Handling Task Identified AssessRisk Assess Risk of Exposure (Splash, Dust, Aerosol) Start->AssessRisk BasePPE Baseline PPE: - Lab Coat - Safety Goggles - Nitrile Gloves - Closed-toe Shoes AssessRisk->BasePPE All Handling SplashRisk Add Face Shield and Chemical Apron BasePPE->SplashRisk High Splash Potential InhalationRisk Work in Fume Hood (Required) Consider Respirator (e.g., Spill Cleanup) BasePPE->InhalationRisk Dust/Aerosol Potential Proceed Proceed with Handling BasePPE->Proceed Low Risk of Splash or Inhalation SplashRisk->Proceed InhalationRisk->Proceed WasteDisposal Dispose of all contaminated materials as Hazardous Waste Proceed->WasteDisposal

Caption: Decision workflow for PPE selection.

By adhering to this comprehensive guide, researchers can confidently and safely handle N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide, fostering a secure and productive laboratory environment.

References

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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。